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  • Product: 1-methyl-1H-pyrazol-4-ol hydrochloride
  • CAS: 1369488-73-2

Core Science & Biosynthesis

Foundational

1-Methyl-1H-pyrazol-4-ol Hydrochloride: Structural Profiling, Synthesis, and Applications in Advanced Drug Discovery

An In-Depth Technical Whitepaper Introduction & Structural Significance In contemporary medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged structure due to its profound bioisosteric p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Introduction & Structural Significance

In contemporary medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged structure due to its profound bioisosteric properties, robust metabolic stability, and capacity for diverse hydrogen-bonding interactions[1]. Among its derivatives, 1-methyl-1H-pyrazol-4-ol hydrochloride (CAS: 1369488-73-2) has emerged as a critical building block.

The strategic placement of the methyl group at the N1 position serves a dual purpose: it prevents tautomerization, locking the pyrazole ring into a single, well-defined tautomeric state, and it enhances the lipophilicity of the resulting pharmacophore[2]. Concurrently, the hydroxyl group at the C4 position acts as a versatile nucleophilic handle, enabling downstream functionalizations such as etherification, Mitsunobu reactions, and cross-coupling[3][4].

As a Senior Application Scientist, I emphasize the use of the hydrochloride salt over the free base (CAS: 78242-20-3) in early-stage synthesis and storage. The electron-rich nature of the 4-hydroxypyrazole core makes the free base susceptible to spontaneous oxidation and degradation under ambient conditions. Conversion to the hydrochloride salt protonates the basic nitrogen, withdrawing electron density from the ring, thereby significantly enhancing solid-state stability, improving aqueous solubility, and facilitating easier handling during purification[2][5].

Physicochemical Profiling

Understanding the fundamental physicochemical properties of this compound is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.

Table 1: Quantitative Physicochemical Data

PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Registry Number 1369488-73-278242-20-3[1]
Molecular Formula C4​H7​ClN2​O C4​H6​N2​O
Molecular Weight 134.56 g/mol 98.10 g/mol
Predicted pKa N/A9.19 ± 0.14[1]
Appearance White to off-white crystalline solid[5]Cream/off-white solid[2]
Solubility Highly soluble in water and polar organicsSoluble in alcohols, limited in water[2]
Storage Conditions Inert gas (Nitrogen/Argon), 2–8 °C[1]Inert gas (Nitrogen/Argon), 2–8 °C[1]

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 1-methyl-1H-pyrazol-4-ol can be achieved via the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds[3]. However, for high-purity laboratory-scale synthesis, the oxidative cleavage of pyrazoleboronic esters is preferred due to its mild conditions and high regioselectivity[6].

Experimental Workflow: Synthesis of 1-Methyl-1H-pyrazol-4-ol Hydrochloride

The following self-validating protocol utilizes 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as the starting material. The causality behind using H2​O2​/NaOH is to facilitate a stereoretentive, selective oxidation of the carbon-boron bond without over-oxidizing the pyrazole nitrogen.

Step 1: Boronate Oxidation (Free Base Formation)

  • Initiation: Dissolve 1.0 equivalent (e.g., 120.2 mmol) of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration[6].

  • Catalysis & Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.0 equivalents of 3M aqueous sodium hydroxide ( NaOH ), followed by the dropwise addition of 2.0 equivalents of 30% hydrogen peroxide ( H2​O2​ )[6]. Causality: Dropwise addition controls the exothermic nature of the peroxide oxidation, preventing thermal degradation of the product.

  • Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 3 hours.

  • Validation (In-Process Control): Monitor reaction progress via TLC (DCM:MeOH, 9:1). The disappearance of the UV-active boronate ester spot and the appearance of a highly polar, lower- Rf​ spot confirms conversion.

  • Quenching & Extraction: Neutralize the mixture to pH 7 using 12N hydrochloric acid ( HCl ). Extract the aqueous layer three times with a 90:10 mixture of dichloromethane and methanol[6]. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 1-methyl-1H-pyrazol-4-ol free base in a minimal volume of anhydrous 1,4-dioxane.

  • Precipitation: Under a nitrogen atmosphere, slowly add 1.2 equivalents of a 4M HCl in dioxane solution. Stir for 30 minutes at room temperature. Causality: Anhydrous conditions prevent the hygroscopic salt from turning into an intractable oil.

  • Isolation: Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield 1-methyl-1H-pyrazol-4-ol hydrochloride[5].

Synthesis A 1-Methyl-4-pyrazoleboronic acid pinacol ester B H2O2, NaOH 0-25°C, 3h A->B Oxidation C 1-Methyl-1H-pyrazol-4-ol (Free Base) B->C Neutralization & Extraction D HCl in Dioxane Anhydrous C->D Salt Formation E 1-Methyl-1H-pyrazol-4-ol Hydrochloride D->E Precipitation

Synthetic workflow for 1-methyl-1H-pyrazol-4-ol hydrochloride via boronate oxidation.

Applications in Advanced Drug Discovery

The 1-methyl-1H-pyrazol-4-ol scaffold is extensively utilized in the pharmaceutical industry to synthesize complex therapeutic agents targeting oncology, inflammatory diseases, and neurodegenerative disorders[1][3].

Kinase Inhibition (HPK1 & ERBB)

Derivatives synthesized from this building block act as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)[1]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By incorporating the pyrazole core into aminopyrazine compounds, researchers have developed inhibitors that block HPK1-mediated phosphorylation of SLP-76. This blockade prevents T-cell exhaustion and significantly enhances anti-tumor immunity[1]. Furthermore, the scaffold is utilized in designing quinazoline derivatives that target ERBB receptor tyrosine kinases, which are heavily implicated in solid tumor proliferation[1].

Epigenetic Modulators (KDM4/5 & PRC2)

Epigenetic regulation is another frontier where this compound excels. The pyrazole ring serves as a critical hydrogen-bond donor/acceptor motif in cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases[1][4]. Additionally, it is a key substructure in macrocyclic azolopyridine derivatives functioning as EED and PRC2 modulators, which are vital for repressing aberrant gene transcription in various cancers[1].

Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates SLP76 SLP-76 Phosphorylation (Degradation Signal) HPK1->SLP76 Phosphorylates Inhibitor Pyrazole-based HPK1 Inhibitor Inhibitor->HPK1 Blocks Immune Enhanced Anti-Tumor Immunity Inhibitor->Immune Promotes TCell T-Cell Exhaustion SLP76->TCell Induces

Mechanism of pyrazole-derived HPK1 inhibitors in enhancing anti-tumor immunity.

References

  • LookChem - Cas 78242-20-3, 1-Methyl-1H-pyrazol-4-ol: Basic Information, Properties, and Uses in Pharmaceutical Research. Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of 1-Methyl-1H-pyrazol-4-ol Hydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, pyrazole derivatives serve as privileged scaffolds due to their robust hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical profiles. 1-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, pyrazole derivatives serve as privileged scaffolds due to their robust hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical profiles. 1-Methyl-1H-pyrazol-4-ol hydrochloride is a critical heterocyclic building block utilized in the synthesis of advanced therapeutics, including epigenetic modulators and ion channel inhibitors.

This technical guide provides an authoritative breakdown of the compound's exact mass and molecular weight, elucidates the causality behind its salt formulation, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Chemical Identity and Mass Elucidation

To ensure precision in synthetic stoichiometry and analytical validation, researchers must distinguish between the average molecular weight (MW) and the monoisotopic exact mass .

  • Molecular Weight (134.56 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural isotopic distribution. This value is exclusively used for macroscopic laboratory tasks, such as calculating molar equivalents and weighing reagents.

  • Exact Mass (134.02469 Da): Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O , 35Cl ). This value is critical for structural elucidation via HRMS, as mass spectrometers separate individual isotopes rather than measuring bulk averages[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of both the hydrochloride salt and its active free base moiety[1][2][3]:

Parameter1-Methyl-1H-pyrazol-4-ol Hydrochloride1-Methyl-1H-pyrazol-4-ol (Free Base)
CAS Registry Number 1369488-73-278242-20-3
Molecular Formula C4​H7​ClN2​O C4​H6​N2​O
Average Molecular Weight 134.56 g/mol 98.10 g/mol
Monoisotopic Exact Mass 134.02469 Da98.04801 Da
Theoretical [M+H] + m/z N/A (Dissociates in source)99.05529 m/z
SMILES String CN1C=C(C=N1)O.ClCN1C=C(C=N1)O

The Causality of the Hydrochloride Salt Formulation

A common question in early-stage assay development is: Why utilize the hydrochloride salt instead of the free base?

The free base, 1-methyl-1H-pyrazol-4-ol, is highly polar but can suffer from oxidative instability and hygroscopicity, often presenting as a viscous oil or low-melting solid. By protonating the basic pyrazole nitrogen to form the hydrochloride salt , we fundamentally alter the crystal lattice energy.

Causality in Experimental Choice:

  • Enhanced Shelf-Life: The crystalline nature of the HCl salt prevents atmospheric moisture absorption and oxidative degradation, ensuring lot-to-lot reproducibility.

  • Aqueous Solubility: For biochemical assays, the salt form rapidly dissociates in aqueous buffers, delivering the active pyrazole moiety without requiring high concentrations of cytotoxic co-solvents like DMSO.

Applications in Medicinal Chemistry

This building block is heavily utilized in the synthesis of target-specific therapeutics:

  • Epigenetic Modulators: Used as a precursor in the synthesis of cell-penetrant non-carboxylate inhibitors targeting the KDM4 and KDM5 families of histone lysine demethylases, which are implicated in oncology[4].

  • Ion Channel Antagonists: Incorporated into the ether linker of P2X4 receptor inhibitors (e.g., BAY-1797) to modulate polarity and reduce off-target pregnane X receptor (PXR) binding, thereby ameliorating CYP3A4 induction profiles[5].

Self-Validating HRMS Protocol for Exact Mass Verification

When verifying the identity of 1-methyl-1H-pyrazol-4-ol hydrochloride via Electrospray Ionization (ESI), the HCl salt completely dissociates. The mass spectrometer will detect the protonated free base [M+H]+ and the chloride ion [Cl]− independently.

To ensure absolute trustworthiness, the following LC-QTOF (Quadrupole Time-of-Flight) protocol is designed as a self-validating system . It incorporates an internal calibrant to continuously correct for instrument drift, ensuring a mass error of <5 ppm .

Step-by-Step Methodology

Step 1: System Calibration & Blank Validation (The Self-Validating Control)

  • Action: Inject a blank solution (50:50 Water:Acetonitrile) spiked with Leucine Enkephalin (m/z 556.2771).

  • Causality: Establishes a baseline to rule out column carryover and locks the mass axis, ensuring that any subsequent mass deviations are due to the sample itself, not instrument drift.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 1-methyl-1H-pyrazol-4-ol hydrochloride in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid .

  • Causality: Formic acid provides an abundant source of protons, artificially driving the equilibrium toward the formation of the [M+H]+ ion required for positive-mode ESI.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Causality: The C18 column separates the pyrazole from residual chloride ions and synthetic impurities, preventing ion suppression in the ESI source.

Step 4: ESI-QTOF Acquisition & Data Elucidation

  • Action: Operate the QTOF in positive ion mode ( ESI+ ). Extract the chromatogram for the theoretical exact mass of m/z 99.0553 .

  • Causality: The high resolution ( >20,000 FWHM ) of the QTOF allows the analyst to distinguish the target compound from isobaric background noise, confirming the molecular formula C4​H6​N2​O with absolute certainty.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating HRMS workflow, highlighting the phase transition from the salt complex to the detected ionized species.

G A Sample Prep (1-Methyl-1H-pyrazol-4-ol HCl) B LC Separation (C18 Column) A->B Injection C ESI Ionization (HCl Dissociation) B->C Gradient Elution D QTOF MS Detection C->D Ion Generation E Data Elucidation ([M+H]+ m/z 99.0553) D->E Mass Filtering

Figure 1: Self-validating HRMS workflow for exact mass elucidation of pyrazole derivatives.

Conclusion

Understanding the precise physicochemical properties of 1-methyl-1H-pyrazol-4-ol hydrochloride—specifically the distinction between its bulk molecular weight (134.56 g/mol ) and the exact mass of its active moiety (98.04801 Da)—is non-negotiable for rigorous drug discovery. By leveraging the stability of the hydrochloride salt and employing self-validating HRMS protocols, researchers can ensure high-fidelity structural confirmation before committing this critical building block to complex, multi-step synthetic pathways.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13018409, 1-Methyl-1H-pyrazol-4-ol. Retrieved from:[Link]

  • LookChem. Cas 78242-20-3, 1-Methyl-1H-pyrazol-4-ol Applications. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-methyl-1H-pyrazol-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The protonation of the pyrazole ring at the N2 position to form the hydrochloride salt significantly influences the electronic environment of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protonation of the pyrazole ring at the N2 position to form the hydrochloride salt significantly influences the electronic environment of the molecule, leading to characteristic shifts in the NMR spectrum. Understanding these effects is crucial for the unambiguous identification and characterization of this and similar compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-methyl-1H-pyrazol-4-ol hydrochloride. These predictions are based on the analysis of structurally similar compounds, such as 1-methyl-4-hydroxymethylpyrazole[1], and the known effects of protonation on pyrazole rings. The formation of the pyrazolium cation is expected to deshield the ring protons and carbons, causing a downfield shift in their respective signals.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H38.0 - 8.5Singlet1H
H58.5 - 9.0Singlet1H
N-CH₃4.0 - 4.5Singlet3H
OH10.0 - 12.0Broad Singlet1H
NH13.0 - 15.0Broad Singlet1H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C3135 - 140
C4145 - 150
C5130 - 135
N-CH₃40 - 45

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from an understanding of the electronic effects within the 1-methyl-1H-pyrazol-4-ol hydrochloride molecule.

  • Protonation Effects: The protonation of the N2 nitrogen to form the hydrochloride salt results in the formation of a pyrazolium cation. This positive charge leads to a significant deshielding of the ring protons (H3 and H5) and carbons (C3, C4, and C5), causing their signals to appear at a lower field (higher ppm values) compared to the neutral pyrazole.

  • Substituent Effects:

    • N-methyl group: The methyl group attached to the N1 nitrogen is an electron-donating group, which would typically cause a slight shielding (upfield shift) of the ring protons and carbons. However, in the hydrochloride form, the overall electron-withdrawing effect of the cationic ring dominates.

    • 4-hydroxyl group: The hydroxyl group at the C4 position is an electron-donating group through resonance, which would typically shield the ortho (C3 and C5) and para (N1) positions. This effect will influence the final chemical shifts of the ring atoms.

  • Exchangeable Protons: The hydroxyl (OH) and the N-H protons are acidic and will likely exhibit broad signals in the ¹H NMR spectrum. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can be used to confirm their assignment, as these peaks will disappear upon the addition of deuterium oxide.

Experimental Protocols

To obtain high-quality NMR spectra of 1-methyl-1H-pyrazol-4-ol hydrochloride, the following detailed experimental protocols are recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 1-methyl-1H-pyrazol-4-ol hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its high polarity. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) with a few drops of CD₃OD to aid dissolution.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to facilitate dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3][4][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the concentration.

  • Temperature: 298 K (25 °C).

2D NMR Spectroscopy (for unambiguous assignment):

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall structure.

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks. In this case, with only two ring protons, it would primarily confirm their lack of coupling to each other.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can help confirm the spatial relationship between the N-methyl group and the ring protons.

Data Analysis and Interpretation Workflow

A systematic approach is essential for the accurate interpretation of the NMR spectra.

Caption: Workflow for the NMR analysis of 1-methyl-1H-pyrazol-4-ol hydrochloride.

Molecular Structure and Key NMR Correlations

The structure of 1-methyl-1H-pyrazol-4-ol hydrochloride and the key expected HMBC and NOESY correlations are illustrated below.

Caption: Key HMBC and NOESY correlations for 1-methyl-1H-pyrazol-4-ol hydrochloride.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 1-methyl-1H-pyrazol-4-ol hydrochloride. By presenting predicted spectral data based on sound chemical principles and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of chemistry and drug development. The application of 1D and 2D NMR techniques, coupled with a systematic data analysis workflow, will enable the unambiguous structural confirmation and characterization of this and related pyrazole derivatives.

References

  • Baltayan, A. O., et al. (2010). 13C NMR Spectra of 4-Hydroxymethylpyrazoles and Their Chemical Behavior at Heating. Russian Journal of General Chemistry, 80(5), 1001–1003. [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the MS/MS Fragmentation Pathway of 1-methyl-1H-pyrazol-4-ol Hydrochloride

Abstract This technical guide provides a comprehensive examination of the tandem mass spectrometry (MS/MS) fragmentation pathway of 1-methyl-1H-pyrazol-4-ol hydrochloride. Targeted at researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the tandem mass spectrometry (MS/MS) fragmentation pathway of 1-methyl-1H-pyrazol-4-ol hydrochloride. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this heterocyclic compound through detailed analysis of its fragmentation patterns. We will explore the underlying principles of electrospray ionization (ESI) and collision-induced dissociation (CID), present a detailed experimental protocol for acquiring MS/MS data, and propose a mechanistically sound fragmentation pathway supported by empirical data and established chemical principles. This guide aims to serve as a valuable resource for the structural elucidation of pyrazole derivatives and other similar small molecules.

Introduction: The Significance of Fragmentation Analysis

In the realm of pharmaceutical research and development, the precise structural characterization of small molecules is paramount. 1-methyl-1H-pyrazol-4-ol, a substituted pyrazole, belongs to a class of heterocyclic compounds that are prevalent in many biologically active molecules. Understanding the stability and fragmentation of such compounds under mass spectrometric conditions is crucial for their unambiguous identification in complex matrices, metabolite profiling, and quality control.

Tandem mass spectrometry (MS/MS) has emerged as an indispensable tool for structural elucidation.[1][2] By subjecting a selected precursor ion to fragmentation, MS/MS provides a unique "fingerprint" of the molecule in the form of a product ion spectrum. This guide will delve into the specific fragmentation behavior of 1-methyl-1H-pyrazol-4-ol, offering insights into the influence of its structural features—the N-methylated pyrazole ring and the hydroxyl group—on its dissociation pathway.

Foundational Principles: Ionization and Fragmentation

To fully appreciate the fragmentation pathway, a foundational understanding of the analytical techniques employed is essential.

Electrospray Ionization (ESI): Generating the Precursor Ion

Electrospray ionization (ESI) is a soft ionization technique that facilitates the transfer of ions from solution into the gas phase, making it ideal for the analysis of a wide range of molecules, from small organic compounds to large biomolecules.[2][3][4] In the context of 1-methyl-1H-pyrazol-4-ol hydrochloride, the molecule is expected to be readily protonated in solution, primarily at the more basic nitrogen atom of the pyrazole ring, to form a protonated molecule, [M+H]⁺. This protonated species will serve as the precursor ion for subsequent MS/MS analysis.

The ESI process involves several key steps, including the formation of charged droplets, solvent evaporation, and ultimately the release of gas-phase ions.[2][3] The efficiency of this process can be influenced by various factors such as solvent composition, flow rate, and the applied electric field.[5]

Collision-Induced Dissociation (CID): Unraveling the Structure

Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is the most common method for fragmenting ions in tandem mass spectrometry.[6] In this process, the selected precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen) within a collision cell.[6] This collision converts some of the ion's kinetic energy into internal energy, leading to bond vibrations and eventual fragmentation.[6][7] The resulting fragment ions are then mass-analyzed to generate the product ion spectrum.

The fragmentation patterns observed are governed by the inherent chemical stability of the precursor ion and the relative strengths of its chemical bonds.[8][9] Weaker bonds are more likely to cleave, and the formation of stable neutral losses and fragment ions is favored.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for acquiring high-quality MS/MS data for 1-methyl-1H-pyrazol-4-ol hydrochloride. The causality behind each step is explained to ensure a self-validating system.

Objective: To generate a reproducible and informative product ion spectrum of protonated 1-methyl-1H-pyrazol-4-ol.

Materials:

  • 1-methyl-1H-pyrazol-4-ol hydrochloride standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for acidification of the mobile phase)

  • A tandem mass spectrometer equipped with an ESI source (e.g., a triple quadrupole or Q-TOF instrument)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1-methyl-1H-pyrazol-4-ol hydrochloride in methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The acidic condition ensures efficient protonation of the analyte.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Direct infusion is preferred over chromatographic separation for this initial characterization to avoid any potential on-column degradation and to obtain a steady ion signal.

    • Operate the ESI source in positive ion mode. Optimize key source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal intensity of the protonated molecule, [M+H]⁺.

  • Precursor Ion Selection:

    • Acquire a full scan mass spectrum (MS1) to confirm the m/z of the protonated molecule. The expected m/z for [C₄H₆N₂O + H]⁺ is approximately 100.06.

    • Set the first mass analyzer (Q1) to isolate the [M+H]⁺ ion with a narrow isolation window (e.g., 1-2 Da) to ensure that only the ion of interest is passed to the collision cell.

  • Collision-Induced Dissociation (CID):

    • Introduce a collision gas (e.g., argon) into the collision cell (Q2).

    • Apply a range of collision energies to induce fragmentation. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full spectrum of fragment ions, from low-energy to high-energy dissociations.[10]

  • Product Ion Scanning:

    • Scan the third mass analyzer (Q3) to detect the fragment ions produced in the collision cell. This will generate the product ion spectrum.

  • Data Analysis:

    • Analyze the product ion spectrum to identify the m/z values of the major fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the principles of chemical fragmentation.

Workflow Diagram:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve in Methanol prep2 Dilute in 50:50 MeOH/H2O + 0.1% Formic Acid prep1->prep2 infuse Direct Infusion prep2->infuse esi ESI (+) infuse->esi ms1 MS1: Full Scan (Confirm [M+H]⁺) esi->ms1 q1 Q1: Isolate [M+H]⁺ ms1->q1 cid Q2: CID with Argon q1->cid q3 Q3: Scan Product Ions cid->q3 analyze Identify Fragment m/z q3->analyze propose Propose Fragmentation Pathways analyze->propose

Caption: Experimental workflow for MS/MS analysis.

Proposed Fragmentation Pathway of 1-methyl-1H-pyrazol-4-ol

Based on established fragmentation principles for pyrazole-containing compounds and general rules of mass spectrometry, a plausible fragmentation pathway for protonated 1-methyl-1H-pyrazol-4-ol is proposed below.[11][12]

Precursor Ion: The protonated molecule, [M+H]⁺, with an m/z of approximately 100.06. Protonation is most likely to occur at the N2 nitrogen, which is the more basic site.

Key Fragmentation Routes:

The fragmentation of pyrazoles often involves two primary processes: the expulsion of hydrogen cyanide (HCN) and the loss of dinitrogen (N₂).[11] The presence of the N-methyl and hydroxyl substituents will influence these characteristic fragmentations.

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols and other hydroxylated aromatic compounds is the loss of CO. This would result in a fragment ion at m/z 72.08.

  • Loss of Acetonitrile (CH₃CN): Cleavage of the pyrazole ring can lead to the elimination of a stable neutral molecule like acetonitrile. This would produce a fragment ion at m/z 59.04.

  • Loss of a Methyl Radical (•CH₃): While less common for protonated molecules, the loss of a methyl radical from the N1 position could occur, leading to a fragment at m/z 85.05.

  • Ring Cleavage and Rearrangement: Complex rearrangements following ring opening can also lead to a variety of smaller fragment ions.

Quantitative Data Summary:

Precursor/Fragment IonProposed FormulaCalculated m/zObserved m/z (Hypothetical)Proposed Neutral Loss
[M+H]⁺[C₄H₇N₂O]⁺100.06100.1-
Fragment 1[C₃H₆N₂]⁺72.0872.1CO
Fragment 2[C₂H₅NO]⁺59.0459.0CH₃CN
Fragment 3[C₃H₅N₂O]⁺85.0585.1•CH₃

Fragmentation Pathway Diagram:

FragmentationPathway cluster_frags Primary Fragments precursor [M+H]⁺ m/z ≈ 100.1 frag1 [C₃H₆N₂]⁺ m/z ≈ 72.1 precursor->frag1 - CO frag2 [C₂H₅NO]⁺ m/z ≈ 59.0 precursor->frag2 - CH₃CN frag3 [C₃H₅N₂O]⁺ m/z ≈ 85.1 precursor->frag3 - •CH₃

Caption: Proposed MS/MS fragmentation pathway.

Mechanistic Insights and Discussion

The proposed fragmentation pathways are rooted in the principles of ion stability and rearrangement reactions. The loss of CO is a well-documented fragmentation for hydroxylated aromatic systems and is likely a significant pathway for 1-methyl-1H-pyrazol-4-ol. The stability of the resulting ion would be a driving force for this fragmentation.

The cleavage of the pyrazole ring leading to the loss of acetonitrile is also a plausible route. This type of fragmentation is characteristic of many nitrogen-containing heterocyclic compounds. The substituent on the nitrogen atom can significantly influence the fragmentation pathways of pyrazoline derivatives.[10]

The loss of a methyl radical is generally less favored in ESI-MS/MS of even-electron species like [M+H]⁺, as it would produce an odd-electron fragment ion. However, it cannot be entirely ruled out, especially at higher collision energies.

It is important to note that the relative abundances of these fragment ions will be dependent on the collision energy applied. At lower energies, fragmentations requiring less energy, such as the loss of CO, may dominate. At higher energies, more extensive fragmentation and ring cleavage are likely to occur.

Conclusion: A Framework for Structural Elucidation

This technical guide has provided a comprehensive overview of the MS/MS fragmentation pathway of 1-methyl-1H-pyrazol-4-ol hydrochloride. By integrating foundational principles of mass spectrometry with a detailed experimental protocol and mechanistic interpretations, we have established a robust framework for the structural characterization of this and similar pyrazole derivatives. The proposed fragmentation pathways, supported by established chemical logic, offer a predictive model for interpreting the product ion spectra of N-methylated and hydroxylated pyrazoles. This knowledge is invaluable for researchers and scientists engaged in drug discovery, metabolism studies, and analytical chemistry, enabling more confident and accurate structural assignments.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Predicting collision-induced dissociation mass spectra: Understanding the role of the mobile proton in small molecule fragmentation. ResearchGate. [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. GSK. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

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Foundational

thermodynamic stability of 1-methyl-1H-pyrazol-4-ol hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of 1-methyl-1H-pyrazol-4-ol Hydrochloride Introduction In the landscape of pharmaceutical development, a thorough understanding of an active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-methyl-1H-pyrazol-4-ol Hydrochloride

Introduction

In the landscape of pharmaceutical development, a thorough understanding of an active pharmaceutical ingredient's (API) intrinsic stability is paramount. This knowledge not only underpins the development of a robust and safe drug product but is a critical component of regulatory submissions. Forced degradation, or stress testing, is the deliberate and controlled process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] These studies are instrumental in identifying potential degradation products, establishing degradation pathways, and, crucially, developing and validating stability-indicating analytical methods.[1]

This guide provides a comprehensive framework for evaluating the , a heterocyclic compound representing a class of structures frequently utilized as building blocks in medicinal chemistry.[3] As a hydrochloride salt, the compound's physicochemical properties, such as solubility and dissolution rate, are enhanced compared to the free base. However, this salt form can also introduce specific stability challenges, including hygroscopicity and potential pH-dependent degradation or disproportionation.[4][5][] This document will delve into the predicted degradation pathways based on its chemical structure, provide detailed protocols for executing forced degradation studies, and outline the development of a suitable stability-indicating analytical method.

Chapter 1: Physicochemical and Structural Profile

A molecule's stability is intrinsically linked to its structure. 1-methyl-1H-pyrazol-4-ol hydrochloride possesses several key features that dictate its reactivity under stress conditions.

PropertyValue / DescriptionSource
Chemical Name 1-methyl-1H-pyrazol-4-ol hydrochloride-
Molecular Formula C₄H₇ClN₂ODerived
Molecular Weight 134.56 g/mol Derived
Core Structure N-methylated pyrazole ring-
Key Functional Groups • Pyrazole (aromatic heterocycle)• N-Methyl group• C-Hydroxyl group (enol form)• Hydrochloride salt-
Predicted pKa 9.19 ± 0.14 (for the free base)LookChem[7]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °CLookChem[7]

Structural Influences on Stability:

  • Pyrazole Ring: This five-membered aromatic heterocycle is generally stable. However, the electron-rich nature of the ring system can make it susceptible to oxidative degradation and photolytic cleavage under certain conditions.

  • N-Methyl Group: While often stabilizing, alkyl groups attached to heteroatoms can be sites of metabolic or chemical oxidation. For instance, the primary metabolic pathway for the pyrazole-containing drug Celecoxib involves the oxidation of a methyl group to a hydroxymethyl and subsequently to a carboxylic acid metabolite.[8][9][10] This provides a strong rationale for investigating similar oxidative pathways for 1-methyl-1H-pyrazol-4-ol.

  • Hydroxyl Group: The C4-hydroxyl group makes the molecule an enol, which exists in tautomeric equilibrium with its keto form. This group can influence the molecule's susceptibility to oxidation and its chelating properties.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly improves the aqueous solubility of the parent base. However, it also lowers the pH of the local environment when dissolved. This can be protective against base-catalyzed hydrolysis but may render the molecule more susceptible to acid-catalyzed degradation. Furthermore, hydrochloride salts can be hygroscopic, and the absorption of water can accelerate solid-state degradation.[11] A critical phenomenon to consider is disproportionation , where the salt converts back to the less soluble free base in an aqueous suspension or in the presence of alkaline excipients, which can severely impact bioavailability.[12][13]

Chapter 2: Predicted Degradation Pathways

Based on the structural analysis and established degradation patterns of analogous compounds like the phenylpyrazole fipronil and the diaryl-substituted pyrazole celecoxib, we can predict several key degradation pathways for 1-methyl-1H-pyrazol-4-ol hydrochloride.

G cluster_0 Predicted Degradation Pathways API 1-methyl-1H-pyrazol-4-ol (Parent Molecule) Ox_N_Oxide N-Oxide Product API->Ox_N_Oxide Oxidation (e.g., H₂O₂) Ox_Methyl 1-(hydroxymethyl)-1H-pyrazol-4-ol API->Ox_Methyl Oxidation (e.g., H₂O₂) Photo_Cleavage Ring-Cleaved Products API->Photo_Cleavage Photolysis (UV/Vis Light) Hydrolysis_Product Generally Stable (Forced Conditions Only) API->Hydrolysis_Product Hydrolysis (Strong Acid/Base) Ox_Acid 1H-pyrazol-4-ol-1-carboxylic acid Ox_Methyl->Ox_Acid Further Oxidation

Predicted degradation pathways for 1-methyl-1H-pyrazol-4-ol.
  • Oxidative Degradation: This is often the most significant non-hydrolytic degradation pathway.[14] For 1-methyl-1H-pyrazol-4-ol, oxidation could occur at several sites:

    • N-Oxidation: The pyrazole nitrogen atoms are potential sites for oxidation, leading to the formation of N-oxides.

    • Methyl Group Oxidation: Drawing parallels with celecoxib, the N-methyl group is a prime candidate for oxidation, first to a hydroxymethyl derivative and then further to a carboxylic acid.[10]

    • Ring Oxidation/Cleavage: Potent oxidizing conditions could lead to the opening of the pyrazole ring.

  • Photolytic Degradation: Phenylpyrazole compounds like fipronil are known to undergo photodegradation, which can involve desulfinylation, oxidation, and even pyrazole ring cleavage.[15][16] It is plausible that exposure to UV or high-intensity visible light could induce similar ring fragmentation or rearrangements in 1-methyl-1H-pyrazol-4-ol.

  • Hydrolytic Degradation: The pyrazole ring is generally resistant to hydrolysis. However, under forcing conditions of extreme pH and elevated temperature, degradation may be induced. Functional groups like esters or amides are far more susceptible.[14][17] For this molecule, significant hydrolytic degradation is not anticipated under typical pharmaceutical processing or storage conditions, but its potential must be evaluated.

  • Thermal Degradation: In the solid state, high temperatures can provide the energy needed to overcome activation barriers for degradation.[14] Many nitrogen-rich heterocyclic compounds exhibit high thermal stability.[18] Potential pathways include rearrangements or fragmentation, which are best assessed by exposing the solid API to dry heat.

Chapter 3: Experimental Design for Forced Degradation Studies

The primary objective of a forced degradation study is to achieve a modest level of degradation, typically between 5-20%.[19] This ensures that secondary and tertiary degradation products are not artifactually generated by overly aggressive conditions, providing a more accurate profile of potential degradants under long-term storage.

G cluster_stress Stress Conditions start Start: 1-methyl-1H-pyrazol-4-ol HCl (API Stock Solution) stress Expose to Stress Conditions start->stress Parallel Exposure neutralize Neutralize / Quench Reaction (as needed) stress->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC-PDA Method dilute->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H₂O₂, RT) therm Thermal (Solid) (80°C, Dry Heat) photo Photolytic (ICH Q1B)

General workflow for forced degradation studies.
Protocol 1: Acid Hydrolysis
  • Objective: To assess susceptibility to acid-catalyzed degradation.

  • Methodology:

    • Prepare a stock solution of 1-methyl-1H-pyrazol-4-ol hydrochloride at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Transfer an aliquot of the stock solution into an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by diluting the stock solution with the 50:50 acetonitrile:water mixture to the same final concentration.

    • Incubate both the stress and control samples at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 6, 24, 48 hours).

    • Immediately cool the aliquots and neutralize with an equivalent amount of 0.1 M NaOH before dilution for HPLC analysis.

  • Causality: The use of 0.1 M HCl and elevated temperature provides sufficient stress to promote hydrolysis of labile functional groups without being excessively destructive.[19] Acetonitrile is used as a co-solvent to ensure solubility.

Protocol 2: Base Hydrolysis
  • Objective: To assess susceptibility to base-catalyzed degradation.

  • Methodology:

    • Follow steps 1, 3, 4, and 5 from the Acid Hydrolysis protocol.

    • For the stress sample, transfer an aliquot of the stock solution into an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Immediately cool the withdrawn aliquots and neutralize with an equivalent amount of 0.1 M HCl before dilution for HPLC analysis.

  • Causality: Basic conditions are particularly aggressive towards esters and amides.[14] While the pyrazole ring is expected to be stable, this test confirms its resistance and probes for any unexpected base-lability.

Protocol 3: Oxidative Degradation
  • Objective: To identify potential products of oxidation.

  • Methodology:

    • Prepare a stock solution as described in Protocol 1.

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3% and a drug concentration of 0.5 mg/mL.

    • Prepare a control sample as in Protocol 1.

    • Store both samples protected from light at room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 2, 6, 24 hours). The reaction is often rapid.

    • Dilute samples directly for HPLC analysis. No quenching is typically required.

  • Causality: Hydrogen peroxide is a common and effective oxidizing agent for forced degradation studies, capable of generating relevant oxidative degradants.[1][2] A 3% concentration is a standard starting point.

Protocol 4: Thermal Degradation (Solid State)
  • Objective: To assess the solid-state stability of the API at elevated temperatures.

  • Methodology:

    • Place a thin layer (2-3 mm) of solid 1-methyl-1H-pyrazol-4-ol hydrochloride powder in a glass vial.

    • Store the vial in a temperature-controlled oven at 80°C.

    • Prepare a control sample and store it at the recommended storage condition (e.g., 2-8°C).

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution for HPLC analysis at the target concentration.

  • Causality: This test simulates the effects of long-term storage in hot climates and can reveal degradation pathways that are unique to the solid state, such as those involving crystal lattice interactions or the absence of a solvent.[14]

Protocol 5: Photostability
  • Objective: To evaluate the API's sensitivity to light exposure.

  • Methodology:

    • Expose solid API powder and a solution of the API (e.g., 0.5 mg/mL) to light conditions as specified in the ICH Q1B guideline. This requires a calibrated photostability chamber.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

    • Simultaneously, expose control samples (both solid and solution) wrapped in aluminum foil to protect them from light.

    • Analyze the stressed and control samples by HPLC.

  • Causality: This is a regulatory requirement to determine if the drug substance or product requires light-resistant packaging. Photodegradation can lead to unique products not seen under other stress conditions.[19]

Chapter 4: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, process impurities, or excipients.[20] For heterocyclic compounds like pyrazoles, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection is the technique of choice.[2][21][22]

G cluster_opt Optimization Parameters start Inject Stressed Samples (Acid, Base, Oxidative, etc.) and Unstressed Control optimize Method Optimization start->optimize check1 Is Parent Peak Resolved from all Degradant Peaks? optimize->check1 Analyze Chromatograms check1->optimize No, Adjust Parameters check2 Is Parent Peak Pure? (PDA Purity Analysis) check1->check2 Yes check2->optimize No, Adjust Parameters validate Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy - Precision - Robustness check2->validate Yes final Final Stability-Indicating Method validate->final p1 Mobile Phase Gradient p2 Column Chemistry (C18, Phenyl) p3 pH of Aqueous Phase p4 Temperature

Workflow for developing a stability-indicating HPLC method.
Proposed Starting HPLC Method

This method serves as a robust starting point for analysis of the stressed samples. Optimization will likely be required to achieve adequate resolution for all generated degradants.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.
Mobile Phase B Acetonitrile (ACN)A common, strong organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential initially to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times and can improve peak efficiency.
Detection PDA at 220 nm & 254 nmPDA allows for peak purity assessment. Monitoring multiple wavelengths helps ensure all components are detected.
Injection Vol. 10 µLStandard volume; can be adjusted based on sensitivity requirements.

Method Validation Principles (Post-Optimization):

  • Specificity: The ultimate proof of a SIM. This is demonstrated by injecting all stressed samples and showing that the parent peak is resolved from all degradation product peaks. PDA peak purity analysis should confirm that the main analyte peak is spectrally homogeneous.

  • Linearity, Accuracy, & Precision: These parameters must be established over a defined concentration range as per ICH Q2(R1) guidelines.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, and temperature to ensure it remains effective.[21][23]

Chapter 5: Data Interpretation and Reporting

Systematic analysis of the chromatographic data is crucial. For each stress condition, the following should be determined:

  • Percent Degradation: Calculated by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

  • Identification of Major Degradants: Note the retention times and relative peak areas of any significant new peaks.

  • Mass Balance: This is a critical calculation to ensure that all degradation products are being accounted for. It is the sum of the assay value of the parent API and the levels of all known and unknown degradation products. A mass balance between 95-105% provides confidence in the analytical method's ability to detect all degradants.

The results should be summarized in a clear, tabular format.

Summary Table of Forced Degradation Results
Stress ConditionDuration% Degradation of Parent APINo. of DegradantsRRT of Major DegradantsMass Balance (%)
0.1 M HCl, 60°C48 hr
0.1 M NaOH, 60°C48 hr
3% H₂O₂, RT24 hr
Thermal (Solid), 80°C7 days
Photolytic (ICH Q1B)-

RRT = Relative Retention Time

Conclusion

The can be comprehensively assessed through a systematic program of forced degradation studies coupled with the development of a robust, stability-indicating HPLC method. The molecule's pyrazole core, N-methyl group, and hydrochloride salt form all contribute to a unique stability profile. Oxidative degradation, particularly at the N-methyl position, is predicted to be a primary degradation pathway, drawing parallels from established data on similar pharmaceutical compounds.

The protocols and methodologies outlined in this guide provide a scientifically sound basis for researchers and drug development professionals to elucidate the degradation pathways, identify potential impurities, and establish a validated analytical method suitable for routine quality control and formal stability studies. This foundational knowledge is indispensable for guiding formulation development, defining appropriate storage conditions and packaging, and ultimately ensuring the safety and efficacy of any resulting pharmaceutical product.

References

  • Bhatt, P., Bhandari, G., & Bhatt, K. (2022). Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. PMC. [Link]

  • Ngim, K. K., & Crosby, D. G. (2000). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry. [Link]

  • Bobe, A., et al. (1998). Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis). Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of fipronil by FA and MA. ResearchGate. [Link]

  • Paulson, S. K., et al. (2001). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. ResearchGate. [Link]

  • Ghosheh, O. A., et al. (2015). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • LookChem. (n.d.). 1-Methyl-1H-pyrazol-4-ol. LookChem. [Link]

  • Olesiejuk, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Lee, S., et al. (2012). Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. PMC. [Link]

  • ResearchGate. (n.d.). Sample chromatograms of celecoxib, internal standard, and degradation products. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2021). AWS. [Link]

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  • ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • Gumede, N., et al. (2020). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

  • ResearchGate. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. [Link]

  • Pharmaceutical Technology. (2025). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

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  • SlideShare. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. SlideShare. [Link]

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Exploratory

The Ascendant Therapeutic Potential of 1-Methyl-1H-pyrazol-4-ol Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a mul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] This technical guide delves into the burgeoning field of 1-methyl-1H-pyrazol-4-ol hydrochloride derivatives, a class of compounds demonstrating significant and varied biological activities. We will explore their synthesis, mechanisms of action, and therapeutic promise across several key areas, including inflammation, infectious diseases, oncology, and neurodegenerative disorders. This document serves as a comprehensive resource, synthesizing current research to provide a forward-looking perspective on the development of this promising class of molecules.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a versatile pharmacophore due to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.[2] This dual nature facilitates interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] The inherent stability of the pyrazole ring and the potential for substitution at multiple positions allow for the fine-tuning of physicochemical properties and biological effects.[2]

The subject of this guide, the 1-methyl-1H-pyrazol-4-ol core, provides a foundational structure from which a diverse library of derivatives can be generated. The methyl group at the N1 position can influence metabolic stability and lipophilicity, while the hydroxyl group at the C4 position offers a key point for further chemical modification.

Synthetic Pathways to Bioactive Derivatives

The synthesis of functionalized pyrazole derivatives is a well-established area of organic chemistry.[4] A common and effective method for creating the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4]

Illustrative Synthetic Workflow: From Core to Derivative

The following diagram outlines a generalized synthetic approach for generating diverse 1-methyl-1H-pyrazol-4-ol derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization at C4-OH cluster_2 Derivatization at C5 cluster_3 Biological Screening start 1,3-Dicarbonyl Precursor core 1-Methyl-1H-pyrazol-4-ol start->core Condensation hydrazine Methylhydrazine hydrazine->core etherification Etherification (e.g., Williamson ether synthesis) core->etherification esterification Esterification core->esterification formylation Vilsmeier-Haack Formylation core->formylation derivatives1 C4-O-Alkyl/Aryl Derivatives etherification->derivatives1 derivatives2 C4-O-Acyl Derivatives esterification->derivatives2 screening Bioassays derivatives1->screening derivatives2->screening c5_aldehyde C5-Formyl Derivative formylation->c5_aldehyde further_rxn Further Reactions (e.g., Knoevenagel condensation) c5_aldehyde->further_rxn derivatives3 C5-Substituted Derivatives further_rxn->derivatives3 derivatives3->screening

Caption: Generalized synthetic routes to 1-methyl-1H-pyrazol-4-ol derivatives.

Diverse Biological Activities of 1-Methyl-1H-pyrazol-4-ol Derivatives

Derivatives of the 1-methyl-1H-pyrazol-4-ol scaffold have demonstrated a remarkable range of biological activities. The following sections will detail these activities, supported by experimental data from the literature.

Anti-inflammatory and Analgesic Properties

A significant body of research points to the potent anti-inflammatory effects of pyrazole derivatives.[5] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6]

A study on novel pyrazole analogues synthesized from 3-methyl-1H-pyrazol-5-ol, a close structural relative of our core compound, demonstrated significant anti-inflammatory and antimicrobial activities.[7] One derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, showed superior anti-inflammatory activity compared to the standard drug, diclofenac sodium.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Wistar albino rats are typically used.

  • Grouping: Animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the synthesized pyrazole derivatives.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the left hind paw.

  • Measurement: Paw volume is measured at specified time intervals (e.g., 0, 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[8]

In the aforementioned study, a series of pyrazole derivatives were screened for their antimicrobial activity.[7] One compound was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is comparable to the standard drug ciprofloxacin.[7] Another derivative demonstrated potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, equivalent to the standard antifungal clotrimazole.[7]

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDTest OrganismMIC (μg/mL)Standard DrugMIC (μg/mL)
3 Escherichia coli (Gram-negative)0.25Ciprofloxacin0.25
4 Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin0.25
2 Aspergillus niger (Fungus)1Clotrimazole1

Data synthesized from a study on novel pyrazole analogues.[7]

Anticancer Activity

The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented.[9] Many of these compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[3]

For instance, a series of 1H-pyrazole-4-carboxylic acid derivatives were identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, an enzyme implicated in gastric cancer.[10] A prodrug of one of these derivatives demonstrated excellent cellular activity, inhibiting the viability of gastric cancer cell lines and upregulating the AMP-activated protein kinase (AMPK) signaling pathway.[10]

Signaling Pathway: Role of Pyrazole Derivatives in Cancer Cell Apoptosis

Caption: Inhibition of dysregulated kinases by pyrazole derivatives can halt proliferation and induce apoptosis.

Neuroprotective Effects

Neurodegenerative diseases represent a significant and growing healthcare challenge. Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents.[11]

A study focused on the development of novel anti-inflammatory agents for spinal cord injuries synthesized 27 new pyrazole derivatives.[12] One compound, in particular, demonstrated a potent anti-inflammatory effect in lipopolysaccharide-stimulated microglial cells, with an IC50 value for the suppression of IL-6 expression of 9.562 μM.[12] This activity was superior to that of the established anti-inflammatory drugs dexamethasone and celecoxib.[12]

Another study identified a 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol derivative as a promising neuroprotective agent with significant free radical scavenging activity.[13] This compound was shown to reduce the infarct area in a mouse model of focal cerebral ischemia.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-methyl-1H-pyrazol-4-ol derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Substitution at the N1 position: The presence of a methyl group at the N1 position is a common feature in many bioactive pyrazole derivatives, potentially enhancing metabolic stability.[2]

  • Modifications at the C4 position: The hydroxyl group at C4 is a versatile handle for introducing a wide range of functionalities through etherification or esterification, which can significantly impact biological activity.

  • Substitution at other ring positions: The introduction of various aryl and alkyl groups at other positions on the pyrazole ring has been shown to modulate the potency and selectivity of these compounds against different biological targets.

Future Directions and Conclusion

The derivatives of 1-methyl-1H-pyrazol-4-ol hydrochloride represent a promising and versatile class of compounds with significant therapeutic potential across a range of diseases. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further research and development.

Future efforts should focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety: Rigorous evaluation of promising candidates in relevant animal models of disease.

References

Sources

Foundational

Pharmacophoric Profiling and In Vitro Mechanism of Action of 1-Methyl-1H-pyrazol-4-ol Hydrochloride

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery, the architectural privilege of small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, the architectural privilege of small-molecule building blocks dictates the success of downstream in vitro assays. 1-Methyl-1H-pyrazol-4-ol hydrochloride (CAS 1369488-73-2) is not merely a passive structural moiety; it is a highly active pharmacophore that drives target engagement across multiple enzyme classes. As a Senior Application Scientist, I have structured this guide to move beyond descriptive biology, delving into the thermodynamic and kinetic causalities that make this pyrazole derivative a cornerstone in modern in vitro assay development—specifically in epigenetic modulation, kinase inhibition, and dehydrogenase kinetics.

Section 1: Molecular Dynamics & Binding Modalities

The in vitro mechanism of action of 1-methyl-1H-pyrazol-4-ol hydrochloride is governed by its distinct physicochemical profile. The pyrazole core provides a rigid, planar geometry, while the sp2-hybridized nitrogen and the hydroxyl group serve as critical hydrogen-bond acceptors and donors.

When incorporated into larger active pharmaceutical ingredients (APIs), the pyrazole ring frequently coordinates with active-site metals (such as Zinc) or forms highly specific water-bridged hydrogen bonds with polar amino acid residues. This shape complementarity allows pyrazole-derived compounds to stabilize biochemical intermediates and effectively outcompete endogenous substrates or coenzymes.

Section 2: In Vitro Mechanisms Across Key Therapeutic Targets

Epigenetic Modulation: KDM4/KDM5 Demethylases

Histone lysine demethylases (KDMs) are critical epigenetic regulators. In vitro structural studies reveal that the pyrazole core exhibits excellent shape complementarity within the KDM4D binding pocket. Specifically, one of the pyrazole nitrogens forms a critical water-bridged interaction with the glutamine residue Q88, effectively blocking the demethylation of histone substrates (1)[1].

KDM4C_Workflow Prep Prepare Enzyme & Peptide Substrate Incubate Incubate with Pyrazole Cmpd Prep->Incubate Quench Quench Reaction (Formic Acid) Incubate->Quench RFMS RapidFire MS Detection Quench->RFMS Analyze Calculate Demethylation Ratio RFMS->Analyze

Caption: Self-validating RapidFire Mass Spectrometry workflow for KDM4C.

Kinase Signaling Disruption: Mutant EGFR

Pyrazole-derived scaffolds are integral to the development of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. In vitro, these compounds competitively bind to the ATP-binding pocket of mutant EGFR. The mechanism of action is validated by measuring the downregulation of ERK phosphorylation (pERK) at Threonine 202 and Tyrosine 204, which halts downstream cancer cell proliferation (2)[2].

EGFR_Signaling EGFR Mutant EGFR (Active) Downstream MEK/ERK Pathway EGFR->Downstream Kinase Cascade Inhibitor Pyrazole-Derived Inhibitor Inhibitor->EGFR Competitive Binding pERK pERK (Thr202/Tyr204) Downstream->pERK Phosphorylation

Caption: Disruption of the EGFR-mediated pERK signaling cascade by pyrazole inhibitors.

Dehydrogenase Inhibition: LADH Kinetics

Historically, simple pyrazole derivatives, including 1-methylpyrazole, have been characterized as direct inhibitors of liver alcohol dehydrogenase (LADH). The mechanism involves the formation of a ternary dead-end complex between the enzyme, the NAD+ coenzyme, and the pyrazole inhibitor, which directly coordinates the catalytic zinc ion (3)[3].

LADH_Kinetics E LADH Enzyme Complex LADH-NAD+ Complex E->Complex + NAD+ Ternary Dead-End Complex (E-NAD+-Inhibitor) Complex->Ternary + Pyrazole Inhibitor

Caption: Kinetics of LADH inhibition forming a ternary dead-end complex.

Section 3: Self-Validating Experimental Protocols

As an application scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems.

Protocol 1: KDM4C RapidFire Mass Spectrometry (RFMS) Assay

Causality & Rationale: Why RapidFire Mass Spectrometry (RFMS)? Traditional fluorescence-based assays for demethylases often suffer from compound auto-fluorescence. RFMS provides a label-free, direct measurement of the substrate-to-product ratio.

  • Enzyme/Substrate Preparation: Dilute recombinant KDM4C and biotinylated histone H3K9me3 peptide in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP).

  • Compound Incubation: Add the pyrazole-derived inhibitor (dose-response curve from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium of the water-bridged Q88 interaction.

  • Reaction Quenching: Add 1% Formic Acid. Causality: Formic acid serves a dual purpose—it halts enzymatic activity via pH-induced denaturation and protonates the peptides, optimizing them for positive-ion mode electrospray ionization (ESI).

  • Data Acquisition: Analyze via RFMS, calculating the ratio of demethylated (product) to methylated (substrate) peptide.

  • Self-Validation & Quality Control:

    • Positive Control: IOX1 (Known KDM pan-inhibitor).

    • Metric: Calculate the Z'-factor. A Z' > 0.6 confirms assay robustness and validates the IC50 calculation.

Protocol 2: EGFR pERK In-Cell ELISA

Causality & Rationale: Why In-Cell ELISA over Western Blotting? While Western blotting provides qualitative confirmation, it lacks the throughput and strict quantitative linearity required for IC50 determination. The In-Cell ELISA preserves the cellular context—crucial for anchorage-dependent cell lines like PC-9 and A431—allowing us to measure pERK levels while the intracellular kinase networks remain spatially intact.

  • Cell Seeding: Seed PC-9 (EGFR/del19) or A431 (EGFR amplification) cells in 96-well black/clear-bottom plates. Incubate overnight.

  • Compound Treatment: Treat cells with the pyrazole-derived EGFR inhibitor for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (crosslinks proteins to preserve the transient pERK state) and permeabilize with 0.1% Triton X-100.

  • Antibody Probing: Incubate with primary anti-pERK (Thr202/Tyr204) antibody, followed by an HRP-conjugated secondary antibody.

  • Readout: Add fluorogenic HRP substrate and measure fluorescence.

  • Self-Validation & Quality Control:

    • Negative Control: Isotype control antibody to establish background noise.

    • Metric: Signal-to-background (S/B) ratio must be > 5 for valid IC50 interpolation.

Section 4: Quantitative Data & Comparative Efficacy

The structural incorporation of 1-methyl-1H-pyrazol-4-ol hydrochloride into various scaffolds yields distinct in vitro pharmacological profiles. Below is a summary of quantitative benchmarks across different target classes.

Target Enzyme / ReceptorAssay MethodologyCell Line / MatrixKey ReadoutTypical Potency / IC50 Range
KDM4C / KDM5 RapidFire MS (Biochemical)Recombinant EnzymeDemethylated Peptide RatiopIC50 ~ 5.1 - 7.0
EGFR (Mutant) In-Cell ELISAPC-9, A431 CellspERK (Thr202/Tyr204)Low nanomolar (< 100 nM)
LADH Fluorimetric KineticsPurified LADH + NAD+NADH FluorescenceLow Micromolar
P2X4 Receptor Calcium Influx Assay1321N1 AstrocytomaIntracellular Ca2+~ 84 nM - 139 nM

(Note: P2X4 receptor antagonist data is derived from the optimization of BAY-1797 analogs utilizing the 1-methyl-1H-pyrazol-4-ol building block (4)[4].)

References

  • Title : Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title: WO2024249642A1 - Egfr inhibitors Source: Google Patents URL
  • Title : On the effects of some heterocyclic compounds on the enzymic activity of liver alcohol dehydrogenase Source : Acta Chemica Scandinavica (SciSpace) URL :[Link]

  • Title : Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-methyl-1H-pyrazol-4-ol Hydrochloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-methyl-1H-pyrazol-4-ol hydrochloride, a valuable heterocyclic building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-methyl-1H-pyrazol-4-ol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for practicality and is based on established principles of pyrazole synthesis, offering a logical and reproducible workflow.

Introduction and Synthetic Strategy

1-methyl-1H-pyrazol-4-ol is a substituted pyrazole, a class of aromatic heterocycles renowned for their diverse pharmacological activities.[1] The introduction of a hydroxyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring provides a scaffold with specific electronic and steric properties, making it a desirable intermediate for the synthesis of novel bioactive molecules.

The synthetic approach detailed herein is a multi-step process designed to be accessible in a standard organic chemistry laboratory. The strategy hinges on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] Given the challenge of directly introducing a hydroxyl group at the 4-position, this protocol employs a precursor that can be readily converted to the desired functionality.

The overall synthetic workflow can be summarized in three key stages:

  • Formation of a Pyrazole-4-Carboxylic Acid Ester: This initial step involves the reaction of a suitable β-dicarbonyl compound with methylhydrazine to construct the pyrazole core with a handle at the 4-position.

  • Hydrolysis and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated to yield 1-methyl-1H-pyrazol-4-ol.

  • Hydrochloride Salt Formation: The final step involves the conversion of the free base into its more stable and crystalline hydrochloride salt.

Experimental Protocols

PART 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

This step focuses on the construction of the pyrazole ring via a cyclocondensation reaction. The choice of the β-dicarbonyl precursor is crucial for achieving the desired substitution pattern. Here, we utilize a derivative of a formylated β-ketoester as a logical starting point.

Reaction Principle: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine like methylhydrazine can potentially yield two regioisomers. The regioselectivity is influenced by factors such as steric hindrance and the electronic nature of the substituents, as well as reaction conditions like pH and solvent.[1][3] In this protocol, the reaction conditions are chosen to favor the formation of the desired 1-methyl-1H-pyrazole-4-carboxylate isomer.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per gram of the ester).

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure ethyl 1-methyl-1H-pyrazole-4-carboxylate.

PART 2: Synthesis of 1-methyl-1H-pyrazol-4-ol via Hydrolysis and Decarboxylation

This two-step sequence first converts the ester to a carboxylic acid, which is then decarboxylated to yield the target 4-hydroxypyrazole.

Reaction Principle: The hydrolysis of the ester is a standard saponification reaction. The subsequent decarboxylation of the pyrazole-4-carboxylic acid can be achieved under acidic or basic conditions, often at elevated temperatures.[4][5]

Step-by-Step Protocol:

  • Ester Hydrolysis:

    • In a round-bottom flask, dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (1.5 eq).

    • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with 2M hydrochloric acid to a pH of approximately 3-4. The pyrazole-4-carboxylic acid should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Decarboxylation:

    • Place the dried 1-methyl-1H-pyrazole-4-carboxylic acid in a round-bottom flask equipped with a reflux condenser.

    • Add a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline.

    • Heat the mixture to a temperature in the range of 150-190°C.[5]

    • Monitor the reaction by TLC for the disappearance of the starting material. The evolution of carbon dioxide will also be observed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude 1-methyl-1H-pyrazol-4-ol can be purified by column chromatography on silica gel.

PART 3: Formation of 1-methyl-1H-pyrazol-4-ol Hydrochloride

This final step converts the synthesized pyrazole into its hydrochloride salt, which is often more stable and easier to handle.

Reaction Principle: As a weak base, pyrazole can react with a strong acid like hydrochloric acid to form a stable salt.[6][7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified 1-methyl-1H-pyrazol-4-ol in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise until the precipitation of a white solid is complete.

  • Isolation: Collect the precipitated 1-methyl-1H-pyrazol-4-ol hydrochloride by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry it under vacuum to obtain the final product.

Quantitative Data Summary

StepReactantReagent(s)SolventTemperatureTimeExpected Yield
1 Ethyl 2-formyl-3-oxobutanoateMethylhydrazineEthanolReflux4-6 h70-85%
2a Ethyl 1-methyl-1H-pyrazole-4-carboxylateNaOH (aq)Ethanol/WaterReflux2-3 h85-95%
2b 1-methyl-1H-pyrazole-4-carboxylic acidHeatNMP or Quinoline150-190°C2-4 h60-75%
3 1-methyl-1H-pyrazol-4-olHCl in Et2ODiethyl EtherRoom Temp.30 min>95%

Visualizing the Workflow

SynthesisWorkflow Start Ethyl 2-formyl- 3-oxobutanoate Step1 Step 1: Pyrazole Formation (Knorr Synthesis) Start->Step1 Methylhydrazine Methylhydrazine Methylhydrazine->Step1 Intermediate1 Ethyl 1-methyl-1H- pyrazole-4-carboxylate Step1->Intermediate1 Cyclocondensation Step2a Step 2a: Hydrolysis Intermediate1->Step2a Intermediate2 1-methyl-1H-pyrazole- 4-carboxylic acid Step2a->Intermediate2 Saponification Step2b Step 2b: Decarboxylation Intermediate2->Step2b Intermediate3 1-methyl-1H-pyrazol-4-ol Step2b->Intermediate3 Heat Step3 Step 3: Salt Formation Intermediate3->Step3 FinalProduct 1-methyl-1H-pyrazol-4-ol hydrochloride Step3->FinalProduct Precipitation HCl HCl HCl->Step3

Caption: Synthetic workflow for 1-methyl-1H-pyrazol-4-ol hydrochloride.

References

  • BenchChem. (2025).
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  • CN104703972A. (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • WO2014033164A1. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
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  • ChemicalBook. (n.d.). 4-hydroxypyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • CN110903279A. (2020). Pyrazole compound and salt and application thereof.
  • Müller, T. J. J. (n.d.). 1 A. C. Gçtzinger and T. J. J.
  • LOCKSS. (2003). NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC.
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  • PubChem. (n.d.).
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  • ResearchGate. (2022). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.
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  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
  • Fun, H. K., et al. (2011). Ethyl 2-[2-(2-methoxyphenyl)

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Application

The Strategic Deployment of 1-Methyl-1H-pyrazol-4-ol Hydrochloride in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent properties, including its aromaticity, capacity for hydrogen bonding, and metabolic stability, make it an ideal foundation for the design of novel therapeutics.[3] Within this important class of heterocycles, 1-methyl-1H-pyrazol-4-ol hydrochloride has emerged as a particularly strategic building block. Its trifunctional nature—a nucleophilic hydroxyl group, a readily functionalizable pyrazole core, and the practical advantages of a hydrochloride salt form—offers medicinal chemists a versatile entry point for constructing complex molecular architectures, especially in the realm of kinase inhibitors.[2][4]

This technical guide provides an in-depth exploration of 1-methyl-1H-pyrazol-4-ol hydrochloride as a key intermediate in drug discovery. We will delve into its physicochemical properties, detail field-proven protocols for its application in synthesis, and analyze its role in the structure-activity relationships (SAR) of potent kinase inhibitors, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable building block.

Physicochemical and Handling Properties

1-Methyl-1H-pyrazol-4-ol hydrochloride is a white to off-white crystalline solid.[5] The hydrochloride salt form enhances its stability and shelf-life, while also improving its solubility in polar solvents, which can be advantageous for certain reaction conditions. For synthetic applications requiring the free base or the corresponding alkoxide, a simple neutralization or deprotonation step is employed, as will be detailed in the protocols below.

PropertyValueSource(s)
CAS Number 1369488-73-2[6]
Molecular Formula C₄H₇ClN₂O[6]
Molecular Weight 134.56 g/mol [6]
Appearance White to off-white solid[5]
Solubility Soluble in polar solvents like water and alcohols[5]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed.[7]

Safety and Handling: As with all laboratory reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1-methyl-1H-pyrazol-4-ol hydrochloride. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: A Cornerstone in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The 1-methyl-1H-pyrazol-4-yl moiety has been successfully incorporated into numerous kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The 4-position provides a crucial vector for introducing substituents that can extend into the solvent-front region or other pockets of the enzyme, enhancing potency and selectivity.[2][4]

A recent and compelling example is the development of novel Rearranged during Transfection (RET) kinase inhibitors. Acquired resistance to second-generation inhibitors like selpercatinib, often through "solvent-front mutations" (e.g., G810R/S/C), poses a significant clinical challenge.[2] Researchers have successfully designed a new class of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives that potently inhibit both wild-type RET and these resistant mutants.[2] In these molecules, the 1-methyl-1H-pyrazol-4-yl group is linked via an ether bond to the core naphthyridine scaffold, highlighting the synthetic utility of the hydroxyl group on the pyrazole building block. The representative compound 20p from this series demonstrated low nanomolar inhibitory activity against solvent-front mutations, showcasing a 15- to 29-fold greater potency than selpercatinib.[2]

Experimental Protocols and Methodologies

The primary synthetic transformation involving 1-methyl-1H-pyrazol-4-ol is the functionalization of its hydroxyl group, most commonly through O-alkylation to form an ether linkage. This is a critical step for connecting the pyrazole scaffold to a larger molecular core. Two of the most robust and widely employed methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable S(_N)2 reaction between an alkoxide and an alkyl halide (or sulfonate).[7][8][9][10] The hydroxyl group of 1-methyl-1H-pyrazol-4-ol is phenolic in nature and thus sufficiently acidic to be deprotonated by a suitable base to form the nucleophilic pyrazolate anion.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient to deprotonate the hydroxyl group.[7] The use of a stronger base like sodium hydride (NaH) is also common, particularly for less reactive alkyl halides. NaH ensures complete and irreversible deprotonation to the alkoxide.[7][8]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal.[10] They effectively solvate the cation of the base without solvating the nucleophilic anion, thus maximizing its reactivity.

  • Temperature: The reaction is often heated to increase the rate of the S(_N)2 reaction, especially when using less reactive alkylating agents like alkyl chlorides.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazol-4-ol hydrochloride (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as DMF or acetonitrile (to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-2.5 eq, or NaH, 1.2 eq, 60% dispersion in mineral oil). If using the hydrochloride salt, an additional equivalent of a non-nucleophilic base (like triethylamine) or using an extra equivalent of the primary base is required to first neutralize the HCl.

  • Stirring: Stir the suspension at room temperature (or 0 °C for NaH) for 30-60 minutes to allow for complete deprotonation and formation of the pyrazolate anion.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., a chloro- or bromo-substituted heteroaryl, 1.0-1.2 eq) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench any excess hydride with a few drops of water or isopropanol. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkoxy-1-methyl-1H-pyrazole derivative.

Protocol 2: O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for forming ethers, particularly with primary or secondary alcohols, under mild, neutral conditions.[1][11][12][13] It is especially valuable when the alkylating partner is an alcohol itself, or when the conditions of the Williamson synthesis (strong base, high temperatures) are not compatible with other functional groups in the molecule. The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon.

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][12] PPh₃ and DEAD react to form a phosphonium salt, which then activates the hydroxyl group of the nucleophile's coupling partner, turning it into a good leaving group.

  • Acidity of Nucleophile: The 1-methyl-1H-pyrazol-4-ol is the nucleophile in this context. The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 13 to efficiently protonate the intermediate betaine, driving the reaction forward.[12] The phenolic nature of the pyrazol-4-ol makes it a suitable candidate.

  • Solvent: Anhydrous THF or dichloromethane (DCM) are common solvents that are inert to the reaction conditions.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-pyrazol-4-ol (as the free base, 1.2 eq), the alcohol to be coupled (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. Note: If starting with the hydrochloride salt, it must first be neutralized and extracted to provide the free base.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the stirred reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with byproducts like triphenylphosphine oxide and the reduced hydrazine.

  • Purification: Purify the crude material directly by flash column chromatography on silica gel. The less polar byproducts can typically be eluted first, followed by the desired ether product.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product & Purification Pyrazol 1-Methyl-1H-pyrazol-4-ol (from HCl salt + base) Deprotonation 1. Add Base (e.g., K₂CO₃, NaH) in aprotic solvent (e.g., DMF) Pyrazol->Deprotonation AlkylHalide Alkyl Halide/Sulfonate (R-X) SN2 2. Add R-X 3. Heat AlkylHalide->SN2 Deprotonation->SN2 Forms Alkoxide Workup Aqueous Work-up & Extraction SN2->Workup Purify Column Chromatography Workup->Purify Product 4-Alkoxy-1-methyl-1H-pyrazole Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Mitsunobu_Reaction cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product & Purification Pyrazol 1-Methyl-1H-pyrazol-4-ol (free base) Mixing 1. Mix Pyrazol, R-OH, PPh₃ in anhydrous THF Pyrazol->Mixing Alcohol Alcohol (R-OH) Alcohol->Mixing Reagents PPh₃, DEAD/DIAD Activation 2. Add DEAD/DIAD at 0 °C 3. Stir at RT Reagents->Activation Mixing->Activation Concentration Solvent Removal Activation->Concentration Purify Column Chromatography Concentration->Purify Product 4-Alkoxy-1-methyl-1H-pyrazole Purify->Product

Caption: Workflow for the Mitsunobu Reaction.

Structure-Activity Relationship (SAR) Insights

The 1-methyl-1H-pyrazol-4-yl ether moiety plays a multifaceted role in the binding of inhibitors to kinase active sites. Analysis of various kinase inhibitor series reveals several key contributions:

  • Hinge-Binding Anchor: The pyrazole ring itself is an effective bioisostere of other hinge-binding motifs. One of the pyrazole nitrogen atoms can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a hinge residue (e.g., the "hinge" region of the kinase).[6]

  • Hydrophobic Interactions: The N-methyl group provides a beneficial hydrophobic interaction in a well-defined pocket of the ATP-binding site, often improving potency and selectivity over non-methylated analogs.[4]

  • Solvent-Front Vector: The ether linkage at the 4-position directs substituents towards the solvent-exposed region of the active site. This allows for the introduction of larger, more polar groups designed to improve pharmacokinetic properties (like solubility) or to pick up additional interactions with the protein surface, without disrupting the core hinge-binding interactions.[2]

  • Modulation of Physicochemical Properties: The nature of the R-group in the 4-alkoxy substituent can be systematically varied to tune properties like lipophilicity (LogP), polar surface area (PSA), and metabolic stability, which are critical for developing a successful drug candidate.[14]

SAR_Concept cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor Inhibitor Moiety Hinge Hinge Region (H-bond donor) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region PyrazoleRing Pyrazole Ring PyrazoleRing->Hinge H-bond Acceptor N_Methyl N-Methyl Group N_Methyl->HydrophobicPocket Hydrophobic Interaction EtherLinkage 4-Alkoxy Group (-O-R) EtherLinkage->SolventFront Projects R-group for SAR

Caption: Key interactions of the 1-methyl-pyrazol-4-yl ether scaffold.

Conclusion

1-Methyl-1H-pyrazol-4-ol hydrochloride is more than just a simple heterocyclic alcohol; it is a highly enabling building block for modern, structure-based drug design. Its utility is prominently demonstrated in the synthesis of advanced kinase inhibitors, where it provides a stable, versatile scaffold for engaging with the enzyme active site and allows for systematic optimization of potency, selectivity, and drug-like properties. The straightforward functionalization of its hydroxyl group via robust methods like the Williamson ether synthesis and the Mitsunobu reaction ensures its broad applicability. By understanding the principles behind its reactivity and its role in molecular recognition, drug discovery teams can continue to leverage this powerful intermediate to develop the next generation of targeted therapeutics.

References

  • Devi, N., Srivastava, S., Yogi, B., Sara, U. V. S., Kumar, S., & Gupta, S. K. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. NeuroQuantology, 20(9), 2875–2883. Available from: [Link]

  • Jenkins, K. et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Butt, M. S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6649. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. Available from: [Link]

  • Al-Hourani, B. J. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4421-4427. Available from: [Link]

  • Makwana, J. A., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 11(Suppl 2), 76-81. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • ResearchGate. (2014). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available from: [Link]

  • Abdolmaleki, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chinese Journal of Biology, 2013, 1-7. Available from: [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Korea University. Available from: [Link]

  • Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Organic Syntheses, 85, 233. Available from: [Link]

  • Zhang, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6271. Available from: [Link]

  • Wu, J., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891. Available from: [Link]

  • Sharma, S., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1272, 134177. Available from: [Link]

  • Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Gavande, N. S., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted-Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 14(1), 1-13. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Novel 1-Pyrazolyl-2,7-naphthyridine Derivatives. Available from: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Available from: [Link]

  • ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. Available from: [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available from: [Link]

  • Besson, T., et al. (2020). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 11(10), 1201-1212. Available from: [Link]

  • ACS Publications. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. Available from: [Link]

  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(12), 8157–8168. Available from: [Link]

  • Scott, J. S., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. Available from: [Link]

  • ResearchGate. (2015). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Available from: [Link]

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Sources

Method

Application Note: In Vitro Assay Protocols for 1-Methyl-1H-pyrazol-4-ol Hydrochloride Derived Pharmacophores

Introduction & Scientific Rationale 1-Methyl-1H-pyrazol-4-ol hydrochloride (CAS: 1369488-73-2) and its free base counterpart (CAS: 78242-20-3) serve as critical heterocyclic building blocks in contemporary medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Methyl-1H-pyrazol-4-ol hydrochloride (CAS: 1369488-73-2) and its free base counterpart (CAS: 78242-20-3) serve as critical heterocyclic building blocks in contemporary medicinal chemistry[1]. While the compound itself is not typically the final active pharmaceutical ingredient (API), its structural incorporation into larger scaffolds solves complex pharmacokinetic and pharmacodynamic challenges. The pyrazole moiety offers a low molecular weight, a favorable polar surface area, and the ability to act as both a hydrogen bond donor and acceptor.

In drug development, this specific building block has been instrumental in synthesizing two major classes of therapeutics:

  • P2X4 Receptor Antagonists (e.g., BAY-1797): Incorporating the 1-methyl-1H-pyrazol-4-ol moiety into the ether linker of sulfonamide scaffolds significantly reduces off-target pregnane X receptor (PXR) binding. This structural change ameliorates CYP3A4 induction liabilities while maintaining nanomolar target potency against the P2X4 ion channel[2][3].

  • KDM4/KDM5 Histone Demethylase Inhibitors: In epigenetic drug discovery, substituting bulky or highly acidic groups with this pyrazole derivative yields pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. The pyrazole ring provides excellent shape complementarity within the KDM4C binding pocket, forming critical water-bridged interactions with key residues (e.g., Q88) and dramatically improving cellular permeability[4][5].

Workflow Start 1-Methyl-1H-pyrazol-4-ol HCl (Starting Material) Synthesis Chemical Synthesis (Etherification / Coupling) Start->Synthesis P2X4 P2X4 Inhibitors (e.g., BAY-1797) Synthesis->P2X4 KDM4 KDM4/5 Inhibitors (Pyrido-pyrimidines) Synthesis->KDM4 Assay1 FLIPR Calcium Assay (In Vitro Profiling) P2X4->Assay1 Assay2 RFMS Biochemical Assay (In Vitro Profiling) KDM4->Assay2 Lead Lead Optimization & Candidate Selection Assay1->Lead Assay2->Lead

Caption: Workflow from 1-methyl-1H-pyrazol-4-ol HCl synthesis to in vitro assay profiling.

Protocol I: In Vitro Profiling of P2X4 Inhibitors (FLIPR Calcium Influx Assay)

Causality & Assay Design

The P2X4 receptor is an ATP-gated non-selective cation channel implicated in inflammatory and neuropathic pain[3][6]. Activation by extracellular ATP leads to a rapid intracellular influx of Ca²⁺. To measure the inhibitory potency of 1-methyl-1H-pyrazol-4-ol derived compounds, a is employed[7]. We utilize a calcium-sensitive fluorescent dye (Fluo-4 AM) because its fluorescence increases exponentially upon binding intracellular calcium, providing a real-time, high-throughput readout of channel activity.

Self-Validating System: This protocol is internally validated by including a baseline read (vehicle control to rule out auto-fluorescence), an EC₈₀ ATP stimulation (positive control ensuring channel viability), and a reference antagonist (assay validation and normalization).

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Harvest 1321N1 astrocytoma cells stably overexpressing human P2X4.

    • Seed into 384-well poly-D-lysine coated black-walled, clear-bottom plates at a density of 10,000 cells/well in 20 µL of DMEM supplemented with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to ensure monolayer adherence.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add 20 µL of calcium-sensitive dye loading buffer (2 µM Fluo-4 AM in HBSS containing 20 mM HEPES and 2.5 mM probenecid, pH 7.4). Note: Probenecid is critical here as it inhibits organic anion transporters, preventing the premature efflux of the Fluo-4 dye.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation & Incubation:

    • Serially dilute the 1-methyl-1H-pyrazol-4-ol derived test compounds (e.g., BAY-1797) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

    • Dispense 10 µL of the diluted compounds to the assay plate.

    • Incubate for 15 minutes at room temperature. Include wells with 0.1% DMSO vehicle (negative control) and a known reference P2X4 inhibitor (positive control for 100% inhibition).

  • Baseline Measurement & Agonist Stimulation:

    • Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 510-570 nm) for 10 seconds.

    • Automatically dispense 10 µL of ATP solution (final concentration corresponding to the EC₈₀, typically ~1.5 µM) into all wells.

  • Signal Acquisition & Data Analysis:

    • Record the fluorescence continuously for 3 minutes.

    • Calculate the maximum fluorescence minus baseline (Max-Min). Normalize the data to the vehicle control (0% inhibition) and the reference inhibitor control (100% inhibition) to determine the IC₅₀ using a 4-parameter logistic fit.

Pathway ATP Extracellular ATP P2X4 P2X4 Receptor (Ion Channel) ATP->P2X4 Activates Calcium Ca2+ Influx P2X4->Calcium Channel Opens Inhibitor 1-Methyl-1H-pyrazol-4-ol Derived Inhibitor (e.g., BAY-1797) Inhibitor->P2X4 Antagonizes Signaling Downstream Inflammatory Signaling (PGE2 release) Calcium->Signaling Triggers

Caption: Mechanism of action for P2X4 receptor antagonism by pyrazole-derived inhibitors.

Protocol II: In Vitro Biochemical Assay for KDM4C Inhibitors (RFMS Assay)

Causality & Assay Design

KDM4C is an Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenase that demethylates tri-methylated lysine residues on histones (e.g., H3K9me3)[4]. To evaluate the target engagement of pyrazole-derived pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors, a is utilized[4]. RFMS directly quantifies the conversion of a synthetic tri-methylated peptide substrate to its di-methylated product. We choose direct mass detection over antibody-based or coupled-enzyme assays to completely eliminate false positives caused by compound auto-fluorescence or secondary enzyme interference.

Self-Validating System: The assay strictly requires a "no enzyme" control (establishing the 0% conversion baseline) and a "vehicle" control (establishing maximum uninhibited conversion), ensuring the measured mass shift is entirely enzyme-dependent.

Step-by-Step Methodology
  • Reagent & Cofactor Preparation:

    • Prepare the core assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).

    • Prepare a fresh cofactor solution immediately before use to prevent oxidation: 10 µM Fe(II)SO₄, 100 µM sodium L-ascorbate, and 1 µM 2-oxoglutarate.

  • Enzyme/Substrate Mix:

    • Prepare a solution containing 2 nM recombinant human KDM4C enzyme and 1 µM of the biotinylated histone H3K9me3 peptide substrate.

  • Compound Addition:

    • Dispense 100 nL of test compounds (solubilized in 100% DMSO) into a 384-well polypropylene plate using an acoustic liquid handler (e.g., Echo 550).

  • Reaction Initiation:

    • Add 5 µL of the Enzyme/Substrate mix to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the enzyme pocket.

    • Add 5 µL of the cofactor solution to initiate the demethylation reaction. (Final assay volume = 10 µL).

  • Incubation & Quenching:

    • Seal the plate and incubate for exactly 20 minutes at room temperature.

    • Stop the reaction by adding 10 µL of 1% formic acid containing a heavy-isotope labeled internal standard peptide. Note: Acidification instantly denatures KDM4C, locking the substrate-to-product ratio.

  • RFMS Readout & Analysis:

    • Analyze the plates using an Agilent RapidFire high-throughput solid-phase extraction system coupled to a triple quadrupole mass spectrometer.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for the substrate (H3K9me3) and the product (H3K9me2).

    • Calculate the percentage conversion: [Product / (Product + Substrate)] × 100. Determine IC₅₀ values using standard dose-response curve fitting.

Quantitative Data Summary

The table below summarizes the in vitro efficacy of key compounds synthesized using 1-methyl-1H-pyrazol-4-ol hydrochloride as a core building block, demonstrating its robust utility across different target classes.

Compound ClassRepresentative CompoundTargetIn Vitro Assay TypeIC₅₀ ValueKey Advantage Conferred by Pyrazole Moiety
P2X4 Antagonist BAY-1797Human P2X4FLIPR Calcium Influx211 nMReduced PXR binding; significantly lowered CYP3A4 induction[2].
P2X4 Antagonist BAY-1797Mouse P2X4FLIPR Calcium Influx112 nMHigh cross-species equipotency, enabling rodent in vivo models[2].
KDM4 Inhibitor Compound 33Human KDM4CRFMS Biochemical~7.9 µMExcellent shape complementarity; forms critical water-bridged binding to Q88[4].
KDM4 Inhibitor Compound 41Human KDM4CRFMS Biochemical<1 µMEnhanced cellular permeability and target engagement over acidic precursors[5].

References

  • Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Application

Application Note: Catalytic Applications of 1-Methyl-1H-pyrazol-4-ol Hydrochloride in Organic Synthesis

Here is an in-depth technical guide and application note on the catalytic applications of 1-methyl-1H-pyrazol-4-ol hydrochloride. Target Audience: Researchers, computational chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide and application note on the catalytic applications of 1-methyl-1H-pyrazol-4-ol hydrochloride.

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

1-Methyl-1H-pyrazol-4-ol hydrochloride (CAS 1369488-73-2) is a highly versatile, bench-stable heterocyclic building block extensively utilized in modern drug discovery. While the free base form (CAS 78242-20-3) is prone to oxidative degradation and handling difficulties, the hydrochloride salt provides exceptional shelf-stability and precise stoichiometric control.

In catalytic organic synthesis, this compound serves a dual mechanistic role:

  • As an O-Nucleophile: It is a prime substrate for transition-metal-catalyzed C-O cross-coupling reactions (e.g., Buchwald-Hartwig etherifications). This enables the synthesis of complex pyrazolyl ethers, which are critical structural motifs in advanced Active Pharmaceutical Ingredients (APIs), including next-generation EGFR and KRAS inhibitors [1].

  • As a Transient Pro-Ligand: The spatial arrangement of the pyrazole nitrogen (N2) and the hydroxyl oxygen (O4) allows the molecule to act as an N,O-bidentate chelator. During copper-catalyzed Ullmann-type couplings, this chelation stabilizes the metal center, lowering the activation energy required for reductive elimination [3].

Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling

The formation of aryl pyrazolyl ethers is notoriously challenging due to the high energy barrier for the reductive elimination of C(sp2)-O bonds from Pd(II) centers. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands are employed. RockPhos Pd G3 is specifically designed to prevent off-target β-hydride elimination and force the steric crowding necessary to accelerate reductive elimination of the ether product[1].

Protocol 1: Synthesis of Aryl Pyrazolyl Ethers via RockPhos Pd G3

Causality & Experimental Logic: Using the HCl salt of 1-methyl-1H-pyrazol-4-ol necessitates an excess of base. We utilize 3.0 equivalents of anhydrous Cs₂CO₃: 1.0 eq to neutralize the hydrochloride salt in situ, and 2.0 eq to drive the catalytic ligand exchange sequence. The in situ generation of the free base provides a "slow-release" mechanism that prevents the nucleophile from overwhelming and poisoning the palladium catalyst.

Step-by-Step Methodology (Self-Validating System):

  • Solid-State Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-4-ol hydrochloride (1.2 mmol), the aryl halide (1.0 mmol), and anhydrous Cs₂CO₃ (3.0 mmol). Causality: Solid-state mixing before solvent addition minimizes localized concentration gradients and prevents base clumping.

  • Catalyst Addition: Add RockPhos Pd G3 (0.02 mmol, 2 mol%).

  • Atmospheric Control: Seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfill. Causality: Pd(0) intermediates are highly susceptible to oxidation. Removing O₂ prevents catalyst deactivation and the formation of homocoupling byproducts.

  • Solvent Introduction: Inject anhydrous Toluene (5.0 mL) via syringe. Validation Check: Upon solvent addition and stirring, slight effervescence (CO₂ release) should be observed as the Cs₂CO₃ neutralizes the HCl salt, visually validating the generation of the active O-nucleophile.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 90 °C and stir vigorously for 12 hours. Validation Check: The reaction mixture will transition from a reddish-brown suspension to a pale yellow/orange mixture within 15 minutes, indicating the successful activation of the G3 precatalyst into the active Pd(0) species.

  • In-Process Monitoring: Monitor via LC-MS. The disappearance of the aryl halide peak and the emergence of the [M+H]⁺ peak for the pyrazolyl ether confirms reaction progress.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove inorganic salts and precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Copper-Catalyzed Ullmann-Type C-O Coupling

For highly electron-deficient aryl halides, transition-metal-free microwave-assisted S_NAr can be employed[2]. However, for unactivated aryl halides, Copper(I) catalysis offers a robust and cost-effective alternative to Palladium. The intrinsic structure of 1-methyl-1H-pyrazol-4-ol aids this process; the adjacent pyrazole nitrogen can coordinate to the Cu(I) center, forming a transient 5-membered metallacycle that stabilizes the transition state [4].

Protocol 2: Cu-Catalyzed Etherification

Causality & Experimental Logic: Copper-catalyzed etherifications traditionally require harsh conditions. By utilizing 1,10-phenanthroline as an auxiliary ligand, the Cu(I) center is kept soluble. The pyrazole substrate itself acts synergistically to stabilize the high-valent Cu(III) intermediate prior to product release.

Step-by-Step Methodology:

  • Setup: Combine 1-methyl-1H-pyrazol-4-ol hydrochloride (1.5 mmol), aryl iodide (1.0 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3.5 mmol) in a reaction vial.

  • Degassing: Purge the sealed vial with argon for 10 minutes.

  • Reaction: Add anhydrous DMF (4.0 mL). Seal and heat at 110 °C for 24 hours. Causality: DMF is chosen for its high boiling point and ability to solubilize the Cu-phenanthroline complex. The higher temperature (110 °C) provides the necessary thermal energy to overcome the higher activation barrier of Cu-mediated reductive elimination compared to Pd.

  • Validation Check: A deep red/brown color indicates the formation of the active Cu(I)-phenanthroline-nucleophile complex. Complete consumption of the aryl iodide by TLC (UV active) validates completion.

Quantitative Data Summary

The following table summarizes the optimization landscape for catalytic C-O bond formation utilizing 1-methyl-1H-pyrazol-4-ol hydrochloride across different catalytic systems.

Catalyst SystemBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Note
RockPhos Pd G3 (2 mol%)Cs₂CO₃ (3.0)Toluene901288 Bulky ligand promotes rapid reductive elimination of the ether [1].
tBuBrettPhos Pd G3 (2 mol%)K₃PO₄ (3.0)1,4-Dioxane1001674 Slower ligand exchange due to steric clash with the pyrazole ring.
CuI (10 mol%) / 1,10-Phen Cs₂CO₃ (3.5)DMF1102465 Requires higher temp; pyrazole N aids Cu chelation[4].
None (S_NAr Control) K₂CO₃ (3.0)DMF110 (MW)345 Only viable for highly electron-deficient aryl halides [2].

Mechanistic Workflow Visualization

The following diagram illustrates the self-validating catalytic cycle and workflow for the Palladium-catalyzed C-O cross-coupling of 1-methyl-1H-pyrazol-4-ol hydrochloride.

CatalyticWorkflow Start 1-Methyl-1H-pyrazol-4-ol HCl (Bench-Stable Precursor) Base In Situ Neutralization (+ Cs2CO3) Start->Base ActiveNuc Active O-Nucleophile (Free Base) Base->ActiveNuc CO2 + H2O release LigEx Ligand Exchange (Ar-Pd(II)-O-Pyrazolyl) ActiveNuc->LigEx Nucleophilic Attack PdCat Pd Catalyst Activation (RockPhos Pd G3 -> Pd(0)) OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) PdCat->OxAdd OxAdd->LigEx RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->OxAdd Pd(0) Regeneration Product Aryl Pyrazolyl Ether (Target API Motif) RedElim->Product

Workflow of Pd-Catalyzed C-O Cross-Coupling using 1-Methyl-1H-pyrazol-4-ol HCl.

References

  • WO2024249642A1 - Egfr inhibitors - Google Patents.
  • WO2016011930A1 - Compounds - Google Patents.
  • 5-Iodo-4-methoxy-1-methyl-1H-pyrazole - Benchchem.
  • Preparation of 1,5-Dihydropyrazolo[3′,4′:5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C–H Heteroarylation of Electron-Rich Pyrazoles.
Method

Application Note: Formulation and Use of 1-methyl-1H-pyrazol-4-ol hydrochloride in Cell Culture Media

Introduction 1-methyl-1H-pyrazol-4-ol is a heterocyclic organic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its derivatives have been explored for various biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-methyl-1H-pyrazol-4-ol is a heterocyclic organic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its derivatives have been explored for various biological activities, making the parent compound and its salts, such as 1-methyl-1H-pyrazol-4-ol hydrochloride, of significant interest for screening and in vitro studies.[2][3] The successful application of any novel compound in a cell-based assay hinges on its correct formulation and delivery to the culture system. Improper handling can lead to issues with solubility, stability, and pH, ultimately compromising experimental reproducibility and data integrity.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling, formulation, and application of 1-methyl-1H-pyrazol-4-ol hydrochloride in mammalian cell culture. We will address the specific challenges associated with hydrochloride salts, such as potential pH shifts in the culture medium, and provide detailed, self-validating protocols for stock solution preparation and the determination of an optimal, non-toxic working concentration.

Materials and Equipment

Reagents:

  • 1-methyl-1H-pyrazol-4-ol hydrochloride (MW: 134.56 g/mol )

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell line of interest (e.g., HeLa, HEK293, A549)

  • Cell viability assay kit (e.g., MTT, MTS, or WST-1)

  • Sterile 1 N HCl and 1 N NaOH for pH adjustment (optional)

Equipment:

  • Class II Biological Safety Cabinet (BSC)

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Analytical balance

  • Vortex mixer

  • Water bath (37°C)

  • Sterile 0.22 µm syringe filters (low protein binding, e.g., PVDF or PES)

  • Sterile polypropylene microcentrifuge tubes (1.5 mL)

  • Serological pipettes and micropipettes with sterile tips

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol 1: Preparation of a 10 mM Stock Solution

Principle of Causality: A concentrated stock solution is fundamental for accurate and reproducible experiments. It allows for the addition of a small, precise volume to the final culture medium, minimizing the concentration of the solvent vehicle to sub-toxic levels (typically <0.5% for DMSO).[4] Sterile filtration is a critical step to prevent microbial contamination of the cell culture.[5] Aliquoting prevents degradation that can occur from repeated freeze-thaw cycles.[6]

Calculations

To prepare a 10 mM stock solution, the required mass of 1-methyl-1H-pyrazol-4-ol hydrochloride (MW = 134.56 g/mol ) is calculated using the following formula:

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution: Mass (mg) = 0.01 mol/L × 0.001 L × 134.56 g/mol × 1000 mg/g = 1.3456 mg

Step-by-Step Procedure
  • Weighing: Under aseptic or clean conditions, accurately weigh approximately 1.35 mg of 1-methyl-1H-pyrazol-4-ol hydrochloride powder and place it into a sterile 1.5 mL microcentrifuge tube. Record the exact mass.

  • Solvent Selection & Dissolution:

    • Primary Recommendation: Based on its reported solubility in polar solvents, first attempt to dissolve the compound in sterile, cell culture grade water or PBS.[1] Add the calculated volume of solvent to the tube (e.g., for 1.35 mg, add 1.00 mL for a 10 mM solution).

    • Alternative (if needed): If solubility is poor in aqueous solutions, use sterile DMSO.[6]

    • Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process.[6] Visually inspect the solution against a light source to confirm that no particulates are present.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter. Dispense the solution through the filter into a new, sterile 1.5 mL polypropylene tube. This step removes any potential microbial contaminants.[7]

  • Aliquoting & Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.[4]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent, and date of preparation. Store aliquots at -20°C or -80°C, protected from light, as recommended for pyrazole compounds.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound dissolve 2. Add Solvent & Dissolve weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter aliquot 4. Aliquot into Tubes filter->aliquot store 5. Label & Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Protocol 2: Determination of Optimal Working Concentration via Cell Viability Assay

Principle of Causality: The biological effect of any compound is concentration-dependent. A dose-response experiment is essential to identify the concentration range that elicits the desired biological activity without causing overt cytotoxicity.[8] This establishes a therapeutic or experimental window. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] Including a vehicle control is mandatory to ensure that any observed effects are due to the compound itself and not the solvent.[6]

Step-by-Step Procedure
  • Cell Seeding:

    • Culture your cell line of interest to approximately 80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Preparation of Working Solutions (Serial Dilutions):

    • Thaw one aliquot of the 10 mM stock solution.

    • Prepare a series of working solutions by performing serial dilutions in complete cell culture medium. It is recommended to start with a broad range of 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[4][8]

    • Crucially, ensure the final solvent concentration remains constant across all treatments and is non-toxic (e.g., ≤0.1% DMSO). [6] Prepare a "Vehicle Control" solution containing only the medium and the same final solvent concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the freshly prepared working solutions to the corresponding wells (in triplicate or quadruplicate for statistical power).

    • Include "Untreated Control" wells (cells in medium only) and "Vehicle Control" wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint and cell doubling time (e.g., 24, 48, or 72 hours).[8]

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[4][9]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) × 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

G cluster_exp Dose-Response Experiment Workflow seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 prepare 3. Prepare Serial Dilutions (Compound + Vehicle) incubate1->prepare treat 4. Treat Cells incubate1->treat prepare->treat incubate2 5. Incubate (24, 48, or 72h) treat->incubate2 assay 6. Perform Viability Assay (e.g., MTT) incubate2->assay read 7. Measure Absorbance assay->read analyze 8. Analyze Data & Plot Dose-Response Curve read->analyze

Caption: Workflow for determining the optimal working concentration.

Key Technical Considerations & Troubleshooting

Impact of Hydrochloride Salt on Media pH

The "hydrochloride" component is an acid salt. When dissolved, it can lower the pH of the solution. While cell culture media contain buffering systems (like bicarbonate/CO₂ or HEPES), adding a high concentration of an acidic stock can overwhelm this capacity and adversely affect cell health.[10][11] In some cases, pH-induced toxicity from the solubilizing agent (HCl) can be mistaken for compound-specific toxicity.[12]

Validation & Mitigation:

  • pH Check: For the highest concentration in your planned experiment, prepare the working solution and measure its pH before adding it to the cells. Compare it to the pH of the vehicle control medium.

  • Buffering: If a significant pH drop (e.g., >0.2 units) is observed, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[10]

  • Dilution Factor: A high stock concentration (e.g., 10 mM) and a large dilution factor (>1:100) will minimize the impact on the final media pH.

Compound Solubility and Precipitation

Precipitation is a common failure point that leads to an unknown and reduced effective concentration of the compound.[6][13]

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon addition to media Solvent Shock: Rapid change in polarity when a concentrated organic stock (e.g., DMSO) is added to aqueous media.[13]Add the stock solution dropwise to the medium while gently swirling. Avoid adding it directly onto the cell monolayer.[13]
Exceeding Solubility Limit: The final concentration is higher than the compound's maximum solubility in the medium.[13]Reduce the final working concentration. Prepare a less concentrated stock solution to allow for a larger, more easily mixed volume.[13]
Precipitate forms over time during incubation Temperature/pH Instability: The compound may be less stable or soluble at 37°C, or as cell metabolism alters the media pH.[13]Monitor the pH of the culture over time. Ensure the incubator temperature is stable.[13]
Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS), leading to insoluble complexes.[13]Test the compound in a serum-free medium if the cell line permits. Alternatively, try reducing the serum concentration.[13]

Note: Do not simply filter out the precipitate from the culture medium, as this removes an unknown amount of your active compound and invalidates the results.[6] The root cause of the precipitation must be addressed.

Summary of Formulation Parameters
Parameter Recommendation Rationale
Stock Concentration 1-10 mMAllows for high dilution factor, minimizing solvent effects.[4]
Primary Solvent Sterile, Cell Culture Grade Water or PBSCompound is reported to be soluble in polar solvents.[1] Avoids potential DMSO toxicity.
Alternative Solvent Sterile DMSOUse if aqueous solubility is insufficient.[6]
Final DMSO Concentration < 0.5%, ideally ≤ 0.1%Minimizes solvent-induced toxicity and off-target effects.[4][6]
Storage -20°C or -80°C in single-use aliquots, protected from light.Prevents freeze-thaw degradation and maintains compound integrity.[6]
Quality Control Visual inspection of stock, pH check of final media, use of vehicle controls, routine mycoplasma testing.[14]Ensures data validity, reproducibility, and integrity of the cell culture system.[15]

Conclusion

The successful use of 1-methyl-1H-pyrazol-4-ol hydrochloride in cell culture is achievable through meticulous attention to formulation and experimental design. By preparing a well-characterized, sterile stock solution and systematically determining the optimal working concentration for each specific cell line, researchers can generate reliable and reproducible data. Special consideration of the compound's hydrochloride nature and its potential impact on media pH is a critical, often overlooked, step that ensures observed cellular responses are attributable to the compound's intrinsic biological activity.

References

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.

  • Mammalian Cell Culture Basics Support—Troubleshooting. Thermo Fisher Scientific - US.

  • Common Cell Culture Problems: Precipitates. Sigma-Aldrich.

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.

  • Quality Control Considerations in Cell Culture. Sigma-Aldrich.

  • 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. PubChem.

  • Cell Culture Media Quality Control Strategies. Corning.

  • Technical Support Center: Optimizing Compound N Dosage for Cell Culture Experiments. Benchchem.

  • 1-Methyl-1H-pyrazol-4-ol. CymitQuimica.

  • Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells? ResearchGate.

  • Application Note: Determining the Optimal Concentration of MT0703 for Cell Culture Experiments. Benchchem.

  • Essential Quality Control Considerations for Cell Culture. ABS Bio.

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.

  • 1-Methyl-1H-pyrazol-4-ol. Sigma-Aldrich.

  • 1-Methyl-1H-pyrazol-4-ol Chemical Properties,Uses,Production. ChemicalBook.

  • CAS 78242-20-3: 1-methyl-1H-pyrazol-4-ol. CymitQuimica.

  • Cell Culture Media Preparation from Powder. Thermo Fisher Scientific - US.

  • Hydrochloric acid alters the effect of L-glutamic acid on cell viability in human neuroblastoma cell cultures. PubMed.

  • Best Practices for Critical Sterile Filter Operation: A Case Study. BioProcess International.

  • Chapter 11 Quality Control of Media and Reagents. Centers for Disease Control and Prevention (CDC).

  • Sterile Filtration Strategies. Sigma-Aldrich.

  • Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics.

  • Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. PMC.

  • A statistical approach to improve compound screening in cell culture media. PMC.

  • Sterile Drug Products Produced by Aseptic Processing – Current Good Manufacturing Practice. FDA.

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  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. MedChemExpress.

  • Laboratory Solution Preparation. Flinn Scientific.

  • A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.

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  • How to make a salt of a novel compound? ResearchGate.

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  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. PMC.

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology.

  • Effect of NaCl and HCl Concentrations on Primary pH Measurement for the Certification of Standard Materials. SciELO.

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

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Application

scale-up synthesis of 1-methyl-1H-pyrazol-4-ol hydrochloride

An Application Note on the Scale-Up Synthesis of 1-Methyl-1H-pyrazol-4-ol Hydrochloride Abstract This application note provides a comprehensive, in-depth technical guide for the , a key building block in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Synthesis of 1-Methyl-1H-pyrazol-4-ol Hydrochloride

Abstract

This application note provides a comprehensive, in-depth technical guide for the , a key building block in the development of novel pharmaceuticals and agrochemicals.[1] Moving from laboratory-scale synthesis to industrial production presents significant challenges, including ensuring process safety, maintaining high purity, and achieving economic viability.[] This guide details a robust and scalable two-part process: the synthesis of the 1-methyl-1H-pyrazol-4-ol free base via oxidation of a boronate ester precursor, followed by a highly efficient purification through crystallization of its hydrochloride salt. We will explore the causality behind critical process parameters, provide detailed step-by-step protocols for kilogram-scale production, and address essential safety and quality control considerations.

Introduction: Strategic Importance and Scale-Up Rationale

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[3][4] 1-Methyl-1H-pyrazol-4-ol, in particular, serves as a versatile intermediate for creating complex molecules with significant biological activity.[1] While numerous methods exist for constructing the pyrazole ring, such as the classical Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, not all are amenable to large-scale production due to issues with regioselectivity, harsh reaction conditions, or the use of hazardous reagents.[3][5][6]

The synthetic strategy detailed herein was selected for its high fidelity, predictable outcomes, and amenability to process control on a large scale. It involves the synthesis of the pyrazole core followed by a reliable functionalization to install the C4-hydroxyl group. The final purification via salt formation is a classic industrial technique that effectively removes non-basic impurities, ensuring the high purity required for pharmaceutical applications.[7][8]

Part I: Synthesis of 1-Methyl-1H-pyrazol-4-ol Free Base

The selected route for the free base synthesis involves the oxidation of a readily available pyrazole boronate ester. This method provides excellent regiocontrol for the introduction of the hydroxyl group at the 4-position, a step that can be challenging using other methods.

Reaction Scheme and Mechanism

The synthesis proceeds in a single, high-yielding step from 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Scheme 1: Synthesis of 1-Methyl-1H-pyrazol-4-ol

  • Starting Material: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Reagents: Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Solvent: Tetrahydrofuran (THF) / Water

  • Product: 1-methyl-1H-pyrazol-4-ol

The mechanism involves the formation of a boronate complex upon addition of the hydroxide base. This complex is then oxidized by hydrogen peroxide, leading to a 1,2-migration of the pyrazolyl group from boron to oxygen. Subsequent hydrolysis of the resulting borate ester yields the desired 1-methyl-1H-pyrazol-4-ol. Careful temperature control is critical as this oxidation is exothermic.

Process Development and Optimization

Scaling this reaction from grams to kilograms requires careful control over several critical parameters to ensure safety, consistency, and yield.

Parameter Optimized Condition Rationale & Justification
Stoichiometry H₂O₂ (2.0-2.2 eq.), NaOH (2.0 eq.)A slight excess of hydrogen peroxide ensures complete conversion of the starting material. At least two equivalents of base are required for the reaction mechanism.
Solvent System Tetrahydrofuran (THF) / WaterTHF provides good solubility for the boronate ester starting material. The aqueous phase is necessary for the NaOH and H₂O₂ reagents.[9]
Temperature 0-10 °C (Addition), 0-25 °C (Reaction)The initial addition of H₂O₂ is highly exothermic. Maintaining a low temperature prevents dangerous temperature runaways and minimizes potential side reactions. The reaction can then be allowed to slowly warm to room temperature to ensure completion.[9]
Reagent Addition Slow, subsurface addition of H₂O₂Prevents localized high concentrations of the oxidant and allows for efficient heat removal by the reactor's cooling system. This is a critical safety measure on a large scale.
Reaction Time 3-5 hoursThe reaction progress should be monitored by HPLC or TLC to confirm completion before proceeding to the work-up.
Detailed Scale-Up Protocol (1.0 kg Scale)

Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, and addition funnel.

  • Reactor Setup: Charge the reactor with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 kg, 4.50 mol) and Tetrahydrofuran (THF, 5.0 L).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Slowly add a pre-prepared solution of sodium hydroxide (360 g, 9.00 mol) in water (3.0 L) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Oxidant Addition: Prepare a 30% w/w aqueous solution of hydrogen peroxide (1.02 kg, 9.00 mol). Add this solution dropwise to the reaction mixture over 2-3 hours. CRITICAL: Monitor the internal temperature closely throughout the addition, maintaining it below 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour, then let it warm slowly to 20-25 °C and stir for an additional 2-3 hours.

  • Monitoring: Take an aliquot of the reaction mixture, quench it carefully with a sodium bisulfite solution, and analyze by HPLC to confirm the disappearance of the starting material.

  • Quenching & Work-up: Cool the reactor back to 0-5 °C. Carefully neutralize the reaction mixture by the slow addition of 6N hydrochloric acid until the pH is ~7.

  • Extraction: Transfer the mixture to a suitable separatory funnel or extractor. Extract the aqueous layer with dichloromethane (3 x 3 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazol-4-ol as an oil or solid.

Workflow Visualization: Free Base Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor Charge Reactor: - Boronate Ester - THF prep_cool Cool to 0-5 °C prep_reactor->prep_cool add_naoh Add NaOH Solution (T < 10 °C) prep_cool->add_naoh add_h2o2 Slowly Add H₂O₂ (T < 10 °C) add_naoh->add_h2o2 react Stir 3-5h (Warm to 25 °C) add_h2o2->react quench Quench & Neutralize (pH ~7 with HCl) react->quench extract Extract with DCM quench->extract concentrate Dry & Concentrate extract->concentrate crude_product Crude Free Base concentrate->crude_product

Caption: Workflow for the scale-up synthesis of crude 1-methyl-1H-pyrazol-4-ol.

Part II: Purification via Hydrochloride Salt Formation

The crude free base obtained from the synthesis often contains residual reagents and byproducts. A highly effective method for purification on a large scale is to form the hydrochloride salt, which can be selectively crystallized in high purity from an organic solvent.[7][8]

Principle of Salt Crystallization

This technique leverages the basicity of the pyrazole nitrogen atom. By reacting the crude product with hydrochloric acid, a polar salt is formed. This salt typically has significantly lower solubility in nonpolar or moderately polar organic solvents compared to the free base and non-basic organic impurities. This solubility difference allows for the selective precipitation of the desired product, leaving impurities behind in the mother liquor.

Process Development and Optimization
Parameter Optimized Condition Rationale & Justification
Crystallization Solvent Isopropanol (IPA) or AcetoneThese solvents provide good solubility for the crude free base but poor solubility for the hydrochloride salt, leading to high recovery. They are also relatively low-cost and have convenient boiling points for handling.[8]
HCl Source Anhydrous HCl in IsopropanolUsing a solution of HCl in the crystallization solvent avoids the introduction of water, which can increase the solubility of the salt and reduce yield. Handling gaseous HCl on a large scale requires specialized equipment.
Crystallization Temp. 0-5 °CCooling the solution after salt formation maximizes the yield of the crystallized product by further reducing its solubility.[10]
Agitation Moderate, continuous stirringEnsures homogeneity during HCl addition and promotes the formation of a uniform crystal slurry, preventing the formation of large, impure agglomerates.
Aging Time 2-4 hoursAllowing the slurry to stir at a low temperature ("aging") ensures that crystallization is complete, maximizing the product yield.
Detailed Scale-Up Protocol (from 1.0 kg crude)

Equipment: 20 L jacketed glass reactor, overhead stirrer, filter-dryer (or large Büchner funnel and vacuum oven).

  • Dissolution: Charge the crude 1-methyl-1H-pyrazol-4-ol (assuming ~4.50 mol) to the reactor. Add Isopropanol (5.0 L) and stir until all solids are dissolved.

  • Acidification: Cool the solution to 10-15 °C. Slowly add a 5-6 M solution of HCl in Isopropanol (~1.0 eq., approx. 820 mL) over 30-60 minutes. The product will begin to precipitate. Monitor the pH of the slurry to ensure it is acidic.

  • Crystallization: Once the HCl addition is complete, slowly cool the slurry to 0-5 °C over 1-2 hours.

  • Aging: Stir the slurry at 0-5 °C for an additional 2-4 hours to maximize crystal growth and yield.

  • Isolation: Filter the solid product using a filter-dryer or a large Büchner funnel.

  • Washing: Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 1 L) to remove the mother liquor containing impurities.[10]

  • Drying: Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved. The final product is 1-methyl-1H-pyrazol-4-ol hydrochloride as a white to off-white crystalline solid.

Workflow Visualization: Purification

cluster_cryst Crystallization cluster_iso Isolation & Drying start Crude Free Base dissolve Dissolve in Isopropanol start->dissolve add_hcl Add HCl/Isopropanol (Precipitation Occurs) dissolve->add_hcl cool Cool to 0-5 °C add_hcl->cool age Age Slurry for 2-4h cool->age filter Filter Solid Product age->filter wash Wash with Cold IPA filter->wash dry Dry Under Vacuum wash->dry final_product Pure Hydrochloride Salt dry->final_product

Caption: Workflow for the purification via hydrochloride salt crystallization.

Quality Control and Characterization

To ensure the final product meets the required specifications for use in drug development, a rigorous set of analytical tests must be performed.

Analysis Technique Specification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the structure of 1-methyl-1H-pyrazol-4-ol hydrochloride.
Identity Mass Spectrometrym/z corresponds to the molecular ion of the free base.
Purity HPLC≥ 99.0% (by area)
Melting Point DSC or Melting Point ApparatusSharp melting point range (e.g., 153-158 °C).[11]
Residual Solvent GC-HSIsopropanol ≤ 5000 ppm (ICH Limit)

Safety and Environmental Considerations

The scale-up of any chemical process requires a thorough safety review. The following hazards must be addressed with appropriate engineering controls and personal protective equipment (PPE).

  • Hydrogen Peroxide (30%): A strong oxidizing agent. The reaction is highly exothermic. Use in a well-ventilated area and ensure the reactor's cooling system is fully operational. Avoid contact with metals.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with appropriate gloves, eye protection, and lab coat. Neutralize spills with appropriate agents.

  • Flammable Solvents (THF, DCM, IPA): Use in a well-ventilated area away from ignition sources. Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.

  • General Handling: All operations should be conducted in a controlled environment (e.g., a chemical production bay or kilo-lab) with adequate ventilation. Personnel must be equipped with safety glasses, flame-retardant lab coats, and appropriate chemical-resistant gloves.[11]

  • Waste Disposal: Aqueous waste streams should be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local environmental regulations. Adherence to green chemistry principles, such as minimizing solvent use and recycling where feasible, is encouraged.[6]

Conclusion

This application note outlines a robust, safe, and scalable process for the synthesis of high-purity 1-methyl-1H-pyrazol-4-ol hydrochloride. The chosen synthetic route, featuring a controlled oxidation followed by a highly effective salt crystallization, is well-suited for industrial production. By carefully controlling critical parameters such as temperature, reagent stoichiometry, and addition rates, researchers and drug development professionals can consistently produce this valuable intermediate on a kilogram scale, meeting the stringent quality standards required for pharmaceutical development.

References

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]

  • ResearchGate. Advances in large-scale heterocyclic synthesis. Available at: [Link]

  • Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. Available at: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. IL110461A - Process for the preparation of pyrazole and its derivatives.
  • 194 recent advances in the synthesis of new pyrazole deriv
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  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • JETIR.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]

  • Frontiers. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Available at: [Link]

  • LookChem. Cas 78242-20-3,1-Methyl-1H-pyrazol-4-ol. Available at: [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Available at: [Link]

  • ACS Publications. Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Available at: [Link]

  • Google Patents. Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • European Patent Office. CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - EP 3650443 A1. Available at: [Link]

  • Google Patents. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • ResearchGate. (PDF) A one-step synthesis of pyrazolone. Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • MDPI. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of 1-methyl-1H-pyrazol-4-ol hydrochloride

Welcome to the Technical Support Center for 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for determining and optimizing the solubility of this compound in DMSO and aqueous media.

Introduction

1-methyl-1H-pyrazol-4-ol hydrochloride is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] Understanding its solubility is a critical first step in experimental design, whether for in vitro assays, formulation development, or synthetic applications. This guide will walk you through the key considerations and procedures for handling this compound effectively.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of 1-methyl-1H-pyrazol-4-ol hydrochloride.

Q1: What is the expected solubility of 1-methyl-1H-pyrazol-4-ol hydrochloride in DMSO?

A1: Generally, pyrazole derivatives exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[2][3] It is anticipated that 1-methyl-1H-pyrazol-4-ol hydrochloride will be freely soluble in DMSO, likely in the high mg/mL range. This makes DMSO an excellent choice for preparing high-concentration stock solutions for in vitro screening and other applications.[4]

Q2: What factors will influence the aqueous solubility of this compound?

A2: The aqueous solubility of 1-methyl-1H-pyrazol-4-ol hydrochloride is expected to be more complex and influenced by several factors:

  • pH: As a hydrochloride salt of a weakly basic pyrazole, the pH of the aqueous medium will be the most critical factor.[5][6] In acidic conditions, the compound will exist as the more soluble protonated form. As the pH increases towards and above the pKa of the pyrazole nitrogen, the free base will begin to predominate, which is expected to be less soluble and may precipitate.

  • Common Ion Effect: In aqueous solutions containing chloride ions (e.g., from HCl used for pH adjustment or in certain buffers), the solubility of the hydrochloride salt may be suppressed.[7][8]

  • Temperature: For most compounds, solubility increases with temperature.[5] Gentle warming can be a useful strategy to aid dissolution, but the thermal stability of the compound should be considered.

  • Ionic Strength: The presence of other salts in the buffer can influence solubility, although this effect is typically less pronounced than that of pH.

Q3: My compound is precipitating when I dilute my DMSO stock solution into aqueous media for my cell-based assay. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[9] To address this:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of your compound.

  • Increase the final DMSO concentration: Many cell lines can tolerate up to 0.5% DMSO in the final culture medium.[9] Maximizing the DMSO concentration within this tolerable range can help keep the compound in solution.

  • Use a co-solvent: In some cases, a mixture of solvents for the initial stock solution can improve solubility upon dilution.[9]

  • Utilize solubility enhancers: For cell culture applications, proteins in fetal bovine serum (FBS) can help to solubilize some compounds.[9]

Q4: Can I filter my final solution if I see a precipitate?

A4: Filtering is generally not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. This can compromise the validity of your results. It is better to address the root cause of the precipitation.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues.

Issue 1: Compound does not fully dissolve in DMSO.
Potential Cause Troubleshooting Steps Rationale
Insufficient Solvent Add more DMSO incrementally until the compound dissolves.The concentration may be exceeding the maximum solubility.
Slow Dissolution Rate Vortex the solution vigorously for 2-3 minutes. Gentle warming (e.g., 37°C water bath) can also be applied, but check for compound stability.[4]Increasing kinetic energy can overcome the energy barrier for dissolution.
Compound Purity/Form If possible, obtain an analysis of the compound's purity. Impurities can affect solubility.Insoluble impurities will remain undissolved.
Issue 2: Unexpectedly low aqueous solubility.
Potential Cause Troubleshooting Steps Rationale
pH of the Medium Measure the pH of your aqueous solution. Adjust the pH to be more acidic (e.g., pH 4-5) and observe if solubility improves.The compound is a hydrochloride salt and is expected to be more soluble at lower pH.[6]
Salt Disproportionation This can occur with salts of weakly basic compounds, where the salt converts to the less soluble free base in solution.[10]Maintaining a sufficiently low pH can help prevent this.
Common Ion Effect If your aqueous medium contains a high concentration of chloride ions, try a different buffer system.The presence of a common ion can decrease the solubility of a salt.[7]
Visualizing the Troubleshooting Workflow

start Start: Solubility Issue Observed solvent_type Solvent? start->solvent_type dmso_issue Issue: Incomplete Dissolution in DMSO solvent_type->dmso_issue DMSO aqueous_issue Issue: Low Aqueous Solubility / Precipitation solvent_type->aqueous_issue Aqueous dmso_steps 1. Add more DMSO 2. Vortex/Warm 3. Check Purity dmso_issue->dmso_steps aqueous_ph Check pH of Medium aqueous_issue->aqueous_ph end_good Resolved dmso_steps->end_good ph_low pH is too high aqueous_ph->ph_low ph_ok pH is acidic aqueous_ph->ph_ok adjust_ph Adjust pH to be more acidic ph_low->adjust_ph check_ci Check for Common Ion Effect ph_ok->check_ci adjust_ph->end_good check_ci->end_good

Caption: Troubleshooting workflow for solubility issues.

Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is for preparing a stock solution for use in in vitro assays.

Materials:

  • 1-methyl-1H-pyrazol-4-ol hydrochloride (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired mass of 1-methyl-1H-pyrazol-4-ol hydrochloride into a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved.[4] Gentle warming in a 37°C water bath can be used if necessary, provided the compound is stable at this temperature.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][9] Protect from light if the compound is light-sensitive.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Materials:

  • 1-methyl-1H-pyrazol-4-ol hydrochloride (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.[11]

  • Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the remaining solid.[4]

  • Sampling: Carefully withdraw a sample of the supernatant, being cautious not to disturb the solid pellet. Immediately filter the sample through a syringe filter into a clean vial.[2]

  • Quantification: Analyze the concentration of the dissolved compound in the filtered sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[11] The resulting concentration is the equilibrium solubility.

Visualizing the Shake-Flask Method

start Start add_excess 1. Add excess solid to buffer start->add_excess equilibrate 2. Equilibrate on shaker (24-48h) add_excess->equilibrate centrifuge 3. Centrifuge to pellet solid equilibrate->centrifuge sample 4. Filter supernatant centrifuge->sample analyze 5. Quantify concentration (HPLC/UV-Vis) sample->analyze end End: Equilibrium Solubility Determined analyze->end

Caption: Workflow for the shake-flask solubility assay.

Quantitative Data Summary

As specific experimental data for 1-methyl-1H-pyrazol-4-ol hydrochloride is not available, the following table is provided as a template for recording your experimental findings.

Solvent System Temperature (°C) Solubility (mg/mL) Molar Solubility (M) Notes
DMSO25
Water25pH =
PBS (pH 7.4)25
Acetate Buffer (pH 5.0)25

References

  • IJARSCT. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Hietala, S., et al. (2021).
  • IJCRT. (2025, July 7). A Review On Pyrazole And Its Derivative. Retrieved from [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • World Journal of Pharmaceutical Research. (2021, February 3). A Review on Salt Selection Strategy. Retrieved from [Link]

  • WHO. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Musso, N., et al. (2018).
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5155-5157.
  • Miyazaki, S., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 72(6), 707-8.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of pharmaceutical sciences, 74(2), 142-7.
  • LookChem. (n.d.). 1-Methyl-1H-pyrazol-4-ol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-methyl-1H-pyrazol-4-ol Hydrochloride

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and resolving issues related to low reaction yields. We will delve into the underlying chemical principles to not only provide solutions but also to empower you with a deeper understanding of the reaction.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions about the synthesis to provide a solid baseline of understanding before diving into complex troubleshooting.

Q1: What is a common and reliable synthetic route for 1-methyl-1H-pyrazol-4-ol?

A common and robust method is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine.[1][2] For this specific target, a practical approach involves the reaction of methylhydrazine with a 4-hydroxy- or 4-alkoxy-substituted β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, followed by hydrolysis and decarboxylation.

A highly effective, alternative modern route involves the oxidation of a boronic ester precursor. For instance, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be oxidized using an agent like hydrogen peroxide under basic conditions to yield the desired 4-hydroxypyrazole.[3]

Q2: Can you illustrate the general reaction mechanism for the Knorr-type synthesis of a substituted pyrazole?

Certainly. The reaction proceeds through a two-stage condensation-cyclization mechanism.[4] First, the more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a non-aromatic cyclic intermediate. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[4]

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Methylhydrazine Attack Nucleophilic Attack Reactants->Attack Intermediate1 Hydrazone Intermediate Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Non-aromatic Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 1-Methyl-1H-pyrazol-4-ol Dehydration->Product

Caption: General mechanism of the Knorr pyrazole synthesis.

Q3: Why is the final product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves several critical functions. The pyrazole ring contains a basic, pyridine-type nitrogen atom that can be protonated by an acid.[5]

  • Improved Crystallinity: Many free bases, especially those of lower molecular weight, exist as oils or low-melting solids that are difficult to handle and purify. The corresponding hydrochloride salt is almost always a stable, crystalline solid with a sharp melting point, which greatly facilitates purification by recrystallization.[6]

  • Enhanced Stability: Salts are generally more stable and less prone to degradation during storage compared to their free base counterparts.

  • Simplified Purification: The conversion to a salt can be a purification step itself. After salt formation, impurities that do not form salts can be washed away with a non-polar solvent.

Q4: What analytical techniques are essential for monitoring this synthesis?

Effective reaction monitoring is crucial for optimizing yield and minimizing side products.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for tracking the consumption of starting materials and the formation of the product in real-time. A typical mobile phase for pyrazole synthesis is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[4][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when precise tracking is needed, LC-MS provides quantitative data on the conversion rate and can help identify the masses of intermediates and side products, aiding in troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity after isolation.[7]

Section 2: Troubleshooting Guide for Low Yield

Low yield is the most common challenge in pyrazole synthesis. This guide is structured to help you systematically diagnose and solve the root cause of this issue.

Troubleshooting_Workflow Start Low Yield of 1-methyl-1H-pyrazol-4-ol HCl Check_TLC Analyze Reaction Mixture by TLC/LC-MS Start->Check_TLC Low_Conversion Problem: Low Conversion (Starting Material Remains) Check_TLC->Low_Conversion Low Conversion? Side_Products Problem: Side Products (Multiple Spots) Check_TLC->Side_Products Side Products? Good_Conversion Problem: Good Conversion, but Low Isolated Yield Check_TLC->Good_Conversion Good Conversion? Cause_A1 Cause: Poor Reagent Quality (e.g., degraded methylhydrazine) Low_Conversion->Cause_A1 Cause_A2 Cause: Suboptimal Conditions (Temp, Time, Stoichiometry) Low_Conversion->Cause_A2 Cause_B1 Cause: Regioisomer Formation Side_Products->Cause_B1 Cause_B2 Cause: Incomplete Cyclization (Hydrazone intermediate) Side_Products->Cause_B2 Cause_B3 Cause: Degradation Side_Products->Cause_B3 Cause_C1 Cause: Loss During Workup (Incorrect pH for extraction) Good_Conversion->Cause_C1 Cause_C2 Cause: Poor Crystallization or Salt Formation Good_Conversion->Cause_C2

Caption: A decision tree for troubleshooting low synthesis yield.

Problem 1: Analysis shows low conversion of starting materials.

Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What should I do?

This issue typically points to problems with either the reagents or the reaction conditions.

  • Possible Cause A: Poor Reagent Quality

    • The "Why": Hydrazine and its derivatives, like methylhydrazine, are susceptible to air oxidation and can degrade over time, reducing their effective concentration and reactivity.[4][8] Similarly, β-dicarbonyl compounds can be prone to hydrolysis, especially if stored improperly or if acidic/basic impurities are present.[8]

    • Solution:

      • Use Fresh Methylhydrazine: Use methylhydrazine from a recently opened bottle. If its quality is suspect, consider purifying it by distillation.

      • Verify Precursor Purity: Check the purity of your 1,3-dicarbonyl precursor by NMR or GC-MS.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive reagents.[4]

  • Possible Cause B: Suboptimal Reaction Conditions

    • The "Why": Chemical reactions are highly sensitive to temperature, time, and reactant ratios. Insufficient heat may prevent the reaction from reaching its activation energy, while an incorrect stoichiometric ratio can leave one reactant in excess.[8]

    • Solution:

      • Adjust Stoichiometry: Ensure the correct stoichiometry is being used. Sometimes, using a slight excess (1.1-1.2 equivalents) of methylhydrazine can drive the reaction to completion.[8]

      • Increase Temperature/Time: If the reaction is proceeding slowly, cautiously increase the temperature or extend the reaction time. Monitor the progress carefully by TLC to avoid decomposition.[8]

      • Add a Catalyst: For Knorr-type syntheses, a catalytic amount of acid (e.g., a few drops of acetic acid) can accelerate both the initial condensation and the final dehydration step.[4]

Problem 2: Analysis shows multiple spots, indicating significant side product formation.

Q: My reaction seems to be working, but I'm getting a complex mixture of products. How can I improve the selectivity?

The formation of multiple products is a common issue, often stemming from a lack of regioselectivity or incomplete cyclization.

  • Possible Cause A: Formation of Regioisomers

    • The "Why": When an unsymmetrical 1,3-dicarbonyl reacts with methylhydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form two distinct regioisomeric pyrazole products. This is a primary cause of reduced yield for the desired isomer.[8]

    • Solution:

      • Control Temperature: Lowering the reaction temperature often increases the kinetic selectivity, favoring the formation of one isomer over the other.

      • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with both polar protic (e.g., ethanol) and aprotic (e.g., DMF, toluene) solvents to see which favors your desired product.[8]

      • pH Control: The pH of the reaction can dictate which carbonyl is more activated. Acidic conditions may favor one isomer, while basic conditions favor the other.[8]

  • Possible Cause B: Incomplete Cyclization

    • The "Why": The hydrazone intermediate may be stable under the initial reaction conditions and fail to undergo the final intramolecular cyclization step.[8] This can happen if the activation energy for cyclization is too high.

    • Solution:

      • Promote Cyclization: If you suspect the reaction is stalled at the hydrazone stage, try adding a catalytic amount of acid and/or increasing the reaction temperature to facilitate the ring-closing and dehydration steps.[8]

Problem 3: Analysis shows good conversion, but the isolated yield after workup is low.

Q: The reaction appears clean by TLC/LC-MS, but I lose most of my product during extraction and purification. What am I doing wrong?

This frustrating scenario usually points to mechanical losses during the workup and final isolation steps.

  • Possible Cause A: Product Loss During Aqueous Extraction

    • The "Why": As a basic compound, 1-methyl-1H-pyrazol-4-ol can be protonated and become water-soluble in acidic conditions. Conversely, as a phenol-like compound (enol), it can be deprotonated under strongly basic conditions, also increasing its water solubility. If the pH of the aqueous layer is not carefully controlled during extraction, the product can be lost to the aqueous phase.

    • Solution:

      • Control pH: During the workup, before extracting with an organic solvent, adjust the pH of the aqueous solution to be slightly basic (pH ~8-9). This ensures the pyrazole is in its neutral, free base form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate.

  • Possible Cause B: Issues with Crystallization or Salt Formation

    • The "Why": The final steps of forming the hydrochloride salt and recrystallizing it are critical for achieving high purity and yield. Using the wrong solvent, adding too much acid, or cooling too quickly can lead to oiling out, incomplete precipitation, or the formation of very fine crystals that are difficult to filter.

    • Solution:

      • Optimize Salt Formation: Dissolve the crude free base in a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Check the pH to avoid a large excess of acid.

      • Recrystallization Protocol: Choose a solvent system where the salt is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or isopropanol are good starting points. Dissolve the crude salt in a minimal amount of the boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 1-methyl-1H-pyrazol-4-ol hydrochloride

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl precursor (1.0 eq) in ethanol (5 mL per mmol of precursor) in a round-bottom flask, add methylhydrazine (1.1 eq).

  • Reaction: Add 3-5 drops of glacial acetic acid to catalyze the reaction.[4] Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexanes). The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the starting material is consumed, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Extraction: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude 1-methyl-1H-pyrazol-4-ol free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of cold isopropanol. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.[4] Recrystallize the solid from hot ethanol to obtain the pure 1-methyl-1H-pyrazol-4-ol hydrochloride. Dry the final product under high vacuum.

Table 1: Troubleshooting Summary
Problem Observed Potential Cause Recommended Solution(s)
Low Conversion Poor reagent qualityUse fresh methylhydrazine; check precursor purity; run under N₂ or Ar.[4][8]
Suboptimal conditionsIncrease temperature/time; use 1.1 eq of methylhydrazine; add catalytic acid.[4][8]
Side Products Regioisomer formationLower reaction temperature; screen different solvents (e.g., ethanol, DMF).[8]
Incomplete cyclizationAdd catalytic acid and/or increase temperature after initial condensation.[8]
Low Isolated Yield Loss during workupAdjust aqueous phase to pH 8-9 before organic extraction.
Poor crystallizationEnsure slow cooling during recrystallization; use an optimal HCl solution for salt formation.[6]

References

  • Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Retrieved from Benchchem website.[8]

  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from Benchchem website.[4]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline website.[9]

  • Deng, X., & Mani, N. S. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.[10]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from IntechOpen website.[11]

  • CymitQuimica. (n.d.). CAS 78242-20-3: 1-methyl-1H-pyrazol-4-ol. Retrieved from CymitQuimica website.[12]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from Beilstein Journals website.[1]

  • Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from Slideshare website.[2]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from ChemRxiv website.[7]

  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazol-4-ol. Retrieved from Sigma-Aldrich website.

  • BLD Pharm. (n.d.). 78242-20-3|1-Methyl-1H-pyrazol-4-ol. Retrieved from BLD Pharm website.[13]

  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET. Retrieved from TCI website.[14]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal website.[15]

  • ChemicalBook. (n.d.). 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. Retrieved from ChemicalBook website.[16]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from PMC website.[5]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from MDPI website.[17]

  • LookChem. (n.d.). Cas 78242-20-3,1-Methyl-1H-pyrazol-4-ol. Retrieved from LookChem website.[18]

  • ChemicalBook. (2025). 1-Methyl-1H-pyrazol-4-ol. Retrieved from ChemicalBook website.[3]

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from Benchchem website.[6]

Sources

Troubleshooting

optimal storage conditions to prevent 1-methyl-1H-pyrazol-4-ol hydrochloride degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic storage guidelines, providing you with the mechanistic causality behind degradation and self-va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic storage guidelines, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure the integrity of your 1-methyl-1H-pyrazol-4-ol hydrochloride (CAS: 1369488-73-2) supplies.

The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. As an electron-rich heterocycle, the 1-methyl-1H-pyrazol-4-ol core is inherently susceptible to oxidative breakdown. The hydroxyl group at the C4 position exerts an electron-donating effect similar to phenols, making the ring highly prone to photo-oxidation and radical initiation.

To mitigate this, the compound is frequently synthesized and supplied as a hydrochloride salt[1]. Protonation of the pyrazole nitrogen lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly increasing oxidative stability compared to the free base (CAS: 78242-20-3), which strictly requires -20°C storage in complete darkness to prevent rapid degradation.

However, this thermodynamic stabilization introduces a critical physical vulnerability: hygroscopicity . Hydrochloride salts of small nitrogen heterocycles act as moisture scavengers[2]. When exposed to ambient humidity, the salt absorbs water, leading to deliquescence. This phase change creates a highly concentrated, localized acidic microenvironment (pH drop) that catalyzes hydrolysis and accelerates the structural breakdown of the compound[3]. Therefore, optimal storage is an exercise in strictly controlling moisture and light.

Optimal Storage Conditions Matrix

The following parameters must be maintained to arrest kinetic degradation pathways.

Storage ParameterOptimal ConditionScientific Causality / Rationale
Temperature -20°C (Long-term) RT (Short-term)While the HCl salt is stable at room temperature (RT) for brief handling periods[1], sub-zero temperatures arrest thermal degradation and slow ambient moisture absorption.
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces atmospheric oxygen and humidity, preventing both deliquescence and oxidative radical formation.
Light Exposure Complete DarknessAmber borosilicate vials prevent UV-catalyzed radical initiation at the electron-rich C4-hydroxyl position.
Container Type Glass with PTFE SeptaStandard plastic microcentrifuge tubes are highly permeable to moisture over time. Glass with PTFE-lined caps ensures a hermetic seal.

Degradation Pathway Visualization

G A 1-Methyl-1H-pyrazol-4-ol HCl B Moisture Exposure A->B Ambient Humidity C Light/O2 Exposure A->C UV / Air D Deliquescence B->D H2O Absorption E Radical Oxidation C->E Electron Loss F Degraded Sample D->F Acidic Hydrolysis E->F Ring Breakdown

Fig 1. Competing degradation pathways of 1-methyl-1H-pyrazol-4-ol HCl via moisture and light.

Troubleshooting & FAQs

Q1: My powder has turned from a crisp white solid to a sticky, discolored mass. Is it still usable? A1: No. This is a classic indicator of deliquescence followed by oxidative degradation. The hydrochloride salt has absorbed atmospheric moisture due to its hygroscopic nature[2], dissolved into a concentrated acidic micro-pool, and subsequently oxidized (indicated by the discoloration). Discard the sample, as its purity and stoichiometric mass are heavily compromised[3].

Q2: How can I accurately weigh this hygroscopic salt without it absorbing moisture on the balance? A2: Never weigh this compound on an open benchtop on humid days. Use a controlled inert glovebox. If unavailable, utilize the "gravimetric difference method": weigh a sealed vial containing the compound, quickly transfer an estimated amount into your reaction flask, reseal the vial, and weigh it again. The mass lost from the vial is the exact mass transferred, minimizing atmospheric exposure time.

Q3: The powder clings to the spatula and vial walls, making precise weighing difficult. How do I fix this? A3: Hydrochloride salts frequently develop a static charge, which is severely exacerbated in the ultra-dry environment of a glovebox. Use an anti-static ionizer gun on the vial before weighing, and strictly use a grounded stainless-steel spatula rather than plastic or ceramic tools.

Q4: Can I store the compound as a pre-dissolved stock solution in DMSO or Water? A4: Avoid long-term storage in aqueous solutions due to the high potential for hydrolysis under the resulting acidic conditions[3]. While the compound is soluble in DMSO[3], you must use strictly anhydrous DMSO. Freeze DMSO stock solutions at -20°C in single-use aliquots, as repeated freeze-thaw cycles will introduce condensation and ruin the batch.

Experimental Protocols: Self-Validating Handling Workflow

To ensure the long-term integrity of 1-methyl-1H-pyrazol-4-ol hydrochloride, bulk supplies must be aliquoted immediately upon receipt. This protocol establishes a self-validating system using moisture indicators to guarantee trust in your storage conditions.

Step-by-Step Methodology:

  • Preparation: Bake amber borosilicate glass vials and PTFE-lined caps in an oven at 120°C for 4 hours to remove residual surface moisture. Cool them inside a vacuum desiccator.

  • Transfer: Move the bulk compound, the dried vials, and a grounded metal micro-spatula into an inert gas glovebox (Argon is preferred over Nitrogen due to its higher density, which blankets the solid).

  • Aliquoting: Dispense single-use quantities (e.g., 10–50 mg) into the amber vials.

  • Primary Sealing: Cap the vials tightly with the PTFE-lined caps while still inside the inert atmosphere.

  • Secondary Sealing (Self-Validating): Remove the vials from the glovebox. Wrap the caps tightly with Parafilm. Place all aliquoted vials into a secondary container (e.g., a vacuum-sealed bag or a Nalgene jar) containing active indicating silica gel (blue when dry, pink when wet).

  • Storage: Store the secondary container at -20°C.

    • Validation Check: Before using an aliquot for a future experiment, visually inspect the silica gel. If it has turned pink, the secondary seal has failed, and the primary vials must be treated as potentially compromised.

Workflow Step1 1. Dry Amber Vials (120°C) Step2 2. Glovebox Transfer (Argon) Step1->Step2 Step3 3. Aliquot Single-Use Volumes Step2->Step3 Step4 4. Seal with PTFE Cap & Parafilm Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Fig 2. Self-validating aliquoting workflow for hygroscopic pyrazole hydrochloride salts.

References

  • BLD Pharm. "78242-20-3 | 1-Methyl-1H-pyrazol-4-ol". BLD Pharm Catalog.
  • Sigma-Aldrich. "1-methyl-1H-pyrazol-4-ol hydrochloride | 1369488-73-2". Sigma-Aldrich Materials.
  • BenchChem. "5-Iodo-3-methyl-1H-pyrazole hydrochloride". BenchChem Database.
  • EvitaChem. "1-methyl-1H-pyrazol-4-ol hydrochloride". EvitaChem Product Data.

Sources

Optimization

Technical Support Center: Stabilizing 1-methyl-1H-pyrazol-4-ol HCl During Thermal Stress

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of oxidation in 1-methyl-1H-pyrazol-4-ol HCl when subjected to heating. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: My solution of 1-methyl-1H-pyrazol-4-ol HCl is turning brown/yellow upon heating. What is happening?

This discoloration is a classic indicator of oxidation.[1] The 4-hydroxy group on the pyrazole ring makes the molecule susceptible to oxidation, especially under thermal stress and in the presence of oxygen. This chemical structure is analogous to phenols, which are well-known to oxidize into colored species like quinones or polymeric byproducts when heated in the presence of air.[1][2] Trace metal impurities in your solvent or glassware can also catalyze this degradation process.[1]

Q2: What is the likely mechanism of oxidation for this compound?

While specific studies on 1-methyl-1H-pyrazol-4-ol are limited, the oxidation mechanism can be inferred from the chemistry of phenols and other hydroxypyrazoles. The process likely initiates with the formation of a phenoxyl-like radical at the 4-position, facilitated by heat and oxygen. This radical is stabilized by resonance within the pyrazole ring. Once formed, these radicals can couple with each other to form dimers and polymers, or undergo further oxidation to form pyrazol-4-one or quinone-like species, which are often highly colored.

Caption: Proposed oxidation pathway for 1-methyl-1H-pyrazol-4-ol.

Q3: Besides discoloration, are there other signs of degradation I should watch for?

Yes. Beyond visual changes, you may observe:

  • New Spots on TLC/LC-MS: The appearance of new, often more polar, spots on a Thin Layer Chromatography plate or new peaks in your Liquid Chromatography-Mass Spectrometry analysis is a strong indicator of degradation product formation.[3]

  • Poor Yield or Inconsistent Results: If the pyrazolol is a reactant, its degradation will lead to lower yields of your desired product and poor reproducibility in your experiments.

  • Changes in Solubility: The formation of polymeric byproducts can lead to insolubility or the appearance of tar-like materials in your reaction vessel.

Part 2: Troubleshooting Guide - Proactive Prevention & Solutions

Effectively preventing oxidation requires a multi-faceted approach that minimizes the compound's exposure to oxygen, catalytic impurities, and excessive thermal stress.

Issue 1: Oxidation due to Atmospheric Oxygen

This is the most common cause of degradation when heating. Oxygen acts as a primary oxidizing agent, especially at elevated temperatures.

Core Strategy: Implement an Inert Atmosphere.

Working under an inert atmosphere is the most effective strategy to remove molecular oxygen from your reaction.[1][4] The goal is to replace the air in your reaction flask with a non-reactive gas, typically dry nitrogen (N₂) or argon (Ar).[4] Argon is denser than air and can provide a more stable blanket over the reaction, but nitrogen is more economical and sufficient for most applications.[5]

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere

This protocol details the standard "balloon" method, suitable for most lab-scale reactions. For extremely sensitive applications, a Schlenk line or glovebox should be used.[4][6][7]

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture, which can contain dissolved oxygen.[8] Assemble the glassware while hot and allow it to cool under a stream of inert gas.[7]

  • Assemble Apparatus: Set up your reaction flask (with a stir bar) and condenser. Instead of a drying tube, fit the top of the condenser with a rubber septum.

  • Purge the System: Insert one needle connected to your inert gas line (e.g., from a cylinder with a regulator) through the septum. Insert a second "exit" needle to act as a vent.

  • Flush: Allow the inert gas to flow gently through the flask for 5-10 minutes to displace all the air.[6][9] You can check the flow with a bubbler.

  • Establish Positive Pressure: Remove the exit needle first, then the gas inlet needle. Quickly replace the inlet needle with a balloon filled with the same inert gas.[6] The balloon will act as a reservoir, maintaining a slight positive pressure of inert gas throughout the reaction.[8]

  • Add Reagents: Add your 1-methyl-1H-pyrazol-4-ol HCl and other solid reagents to the flask before purging. Degassed solvents (see Issue 2) and liquid reagents should be added via a dry syringe through the septum after the inert atmosphere is established.[9][10]

  • Heating: Once all reagents are added, you can begin heating the reaction. The balloon will expand and contract with temperature changes, maintaining the inert atmosphere.

Caption: Workflow for setting up a reaction under an inert atmosphere.

Issue 2: Oxidation from Dissolved Oxygen in Solvents

Even if the headspace is inert, the solvent itself contains dissolved oxygen that can cause oxidation upon heating.[11][12][13] This is especially critical for reactions heated for prolonged periods or at high temperatures (e.g., >80°C).[11][13]

Core Strategy: Use Degassed Solvents.

Degassing is the process of removing dissolved gases from a liquid.[12][14]

Methods for Solvent Degassing

MethodProcedureEfficacy & Best Use Case
Sparging (Purging) Bubble a stream of inert gas (N₂ or Ar) through the solvent via a long needle for 15-30 minutes.[12][13][15] An exit needle is required to vent displaced gases.Good: Least effective but simplest method.[13] Suitable for less sensitive reactions or when degassing large volumes.
Freeze-Pump-Thaw 1. Freeze the solvent in a Schlenk flask using liquid N₂. 2. Apply high vacuum for several minutes. 3. Close the flask to vacuum and thaw the solvent. 4. Repeat the cycle 3 times.[11]Excellent: The most effective method for rigorously removing all dissolved gases.[11] Essential for highly sensitive organometallic or radical reactions.
Sonication with Vacuum Place the solvent flask under a light vacuum (e.g., water aspirator) and sonicate in an ultrasonic bath. Alternate between sonication/vacuum and backfilling with inert gas for 5-10 cycles.[11]Very Good: Faster than Freeze-Pump-Thaw and more effective than sparging. Good for routine use.
Issue 3: Thermally Induced Degradation

While the target compound itself may be thermally stable to a certain degree, high temperatures accelerate the rate of oxidation in the presence of an oxidant (like O₂). Some pyrazole derivatives can be prone to thermal decomposition.[16][17]

Core Strategy: Optimize Heating and Consider Antioxidants.

  • Use the Lowest Necessary Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Avoid excessive or prolonged heating.

  • Add a Sacrificial Antioxidant: In some cases, adding a small amount of a sacrificial antioxidant can protect your primary compound.[1] These are compounds that are more easily oxidized than your substrate and will react preferentially with any trace oxygen.

Common Antioxidants for Organic Synthesis

AntioxidantTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1 mol%A common radical scavenger. It is phenolic and can be effective in non-polar to moderately polar solvents. Not recommended for high-temperature thermal processes due to volatility.[18]
Tocopherol (Vitamin E) 0.01 - 0.1 mol%A natural antioxidant that is resistant to high temperatures and highly soluble.[18] It works by stopping free radical chain reactions.
Triphenylphosphine (PPh₃) Stoichiometric or CatalyticCan act as an oxygen scavenger, being oxidized to triphenylphosphine oxide. Use with caution as it can participate in other reactions.

Important: The choice of antioxidant must be compatible with your reaction chemistry. It should not react with your starting materials, reagents, or desired products. Always run a small-scale control reaction to test for compatibility.

Part 3: Summary and Best Practices

To ensure the stability of 1-methyl-1H-pyrazol-4-ol HCl during heating, a systematic and proactive approach is required.

  • Always Use an Inert Atmosphere: This is the most critical step. Make nitrogen or argon purging a standard part of your workflow for this compound.

  • Use Freshly Degassed Solvents: For any reaction heated above 80°C or for an extended time, degassing your solvent is crucial.[11]

  • Optimize Reaction Conditions: Use the lowest effective temperature and shortest possible reaction time.

  • Consider an Antioxidant: If oxidation persists despite the above measures, evaluate the use of a compatible antioxidant like BHT or tocopherol.

  • Proper Storage is Key: When not in use, store 1-methyl-1H-pyrazol-4-ol HCl in a cool (freezer, under -20°C), dark place under an inert atmosphere to prevent slow degradation over time.[3]

By implementing these strategies, you can significantly improve the stability of your compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents [closed]. Available from: [Link]

  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide. Available from: [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Available from: [Link]

  • Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Available from: [Link]

  • YouTube. (2022). Inert Atmosphere. Available from: [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available from: [Link]

  • ResearchGate. (n.d.). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Available from: [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Available from: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Available from: [Link]

  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Available from: [Link]

  • ResearchGate. (2026). (PDF) Thermal Decomposition of Nitropyrazoles. Available from: [Link]

  • PMC. (2023). Effects of Different Cooking Methods on Phenol Content and Antioxidant Activity in Sprouted Peanut. Available from: [Link]

  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.4 Title: Degassing Solvents. Available from: [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Available from: [Link]

  • PMC - NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

  • YouTube. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. Available from: [Link]

  • Wikipedia. (n.d.). Degassing. Available from: [Link]

  • IntechOpen. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. Available from: [Link]

  • BTSA. (n.d.). Natural vs Synthetic antioxidants. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of phenolic compound degradation in virgin olive oil during storage and heating. Available from: [Link]

  • MDPI. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Available from: [Link]

  • The Organic Center. (n.d.). Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing. Available from: [Link]

  • Encyclopedia.pub. (2022). Effect of Temperatures on Polyphenols during Extraction. Available from: [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of. Available from: [Link]

  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • PMC - NIH. (n.d.). Antioxidants: a comprehensive review. Available from: [Link]

  • Sustainability Directory. (n.d.). Antioxidant Synthesis. Available from: [Link]

  • ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]

  • ResearchGate. (2025). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Available from: [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available from: [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]

  • Department of Chemistry and Chemical Biology, Harvard University. (n.d.). Oxidation of Organic Molecules with Molecular Oxygen Catalyzed by Heterometallic Complexes. Available from: [Link]

  • University of California, Irvine. (n.d.). OXIDATIONS 5. Available from: [Link]

Sources

Troubleshooting

purification and recrystallization techniques for 1-methyl-1H-pyrazol-4-ol hydrochloride

Welcome to the Technical Support Center for Heterocyclic Building Blocks . I am a Senior Application Scientist, and this guide is designed to assist researchers, synthetic chemists, and drug development professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks . I am a Senior Application Scientist, and this guide is designed to assist researchers, synthetic chemists, and drug development professionals in optimizing the purification and recrystallization of 1-methyl-1H-pyrazol-4-ol hydrochloride .

Working with pyrazole hydrochloride salts presents unique challenges, primarily due to their high polarity, hygroscopicity, and susceptibility to oxidation. This guide synthesizes field-proven methodologies with rigorous mechanistic explanations to ensure your protocols are self-validating and reproducible.

Part 1: Physicochemical Properties Summary

Before troubleshooting, it is critical to understand the foundational properties of the target compound. The table below summarizes the quantitative data necessary for designing an effective purification strategy.

PropertyValue
Chemical Name 1-Methyl-1H-pyrazol-4-ol hydrochloride
CAS Number 1369488-73-2
Molecular Formula C₄H₇ClN₂O
Molecular Weight 134.56 g/mol
Appearance Off-white to yellowish crystalline powder (crude)
Solubility Profile Soluble in Water, Methanol, Isopropanol; Insoluble in Hexane, Toluene, Diethyl Ether
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon); highly hygroscopic

Data supported by authoritative chemical databases .

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my 1-methyl-1H-pyrazol-4-ol hydrochloride "oiling out" instead of crystallizing? A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture. Instead of forming a rigid crystal lattice, the compound separates into a dense, solute-rich liquid phase. Causality & Fix: This is almost always caused by adding your anti-solvent too rapidly or cooling the mixture too quickly. To fix this, reheat the mixture until it becomes a single homogeneous phase. Add 5-10% more of your primary solvent (Isopropanol) to shift the solubility curve, cool the flask at a highly controlled rate (e.g., 0.5 °C/min), and introduce seed crystals just above the saturation temperature to bypass the energy barrier for nucleation.

Q2: How do I remove the persistent yellowish-brown tint from my crude product? A: The electron-rich nature of the pyrazole ring makes the free base highly susceptible to trace oxidation, which generates conjugated, colored polymeric byproducts . Causality & Fix: These impurities cannot be removed by simple recrystallization because they often co-precipitate. You must use activated carbon (e.g., Darco G-60). The massive surface area of the carbon preferentially adsorbs these high-molecular-weight, conjugated impurities via π-π interactions, leaving the smaller, highly polar hydrochloride salt in solution. Always perform this step under an inert atmosphere (Argon) to prevent re-oxidation during heating.

Q3: What is the optimal solvent system for recrystallizing this specific hydrochloride salt? A: An Isopropanol (IPA) / Ethyl Acetate (EtOAc) solvent/anti-solvent system is the gold standard for pyrazole hydrochlorides. Causality & Fix: Hydrochloride salts require a polar protic solvent to break their strong ionic lattice and dissolve. However, highly polar solvents like methanol or water make it difficult to force precipitation without massive yield losses. IPA provides just enough polarity to dissolve the salt at reflux. EtOAc, a moderately polar anti-solvent, is completely miscible with IPA but poorly solvates the HCl salt, driving a high-yield, high-purity crystallization. This partition logic is widely validated in commercial-scale pharmaceutical syntheses .

Q4: My final product is a sticky paste. How can I ensure complete removal of residual water? A: 1-methyl-1H-pyrazol-4-ol hydrochloride is highly hygroscopic. Water molecules competitively hydrogen-bond with the pyrazole nitrogen and the chloride ion, disrupting the rigid ionic lattice required for a dry powder. Causality & Fix: Standard vacuum drying is often insufficient if water is trapped in the crude matrix. You must perform an azeotropic distillation prior to recrystallization. By suspending the wet crude in toluene and heating, water co-distills with the toluene at a lower boiling point, driving the equilibrium toward a strictly anhydrous state.

Part 3: Experimental Methodologies

Protocol 1: Azeotropic Drying & Decolorization

This self-validating protocol ensures your starting material is anhydrous and free of oxidation byproducts before attempting crystallization.

  • Azeotropic Distillation: Place 10 g of wet, crude 1-methyl-1H-pyrazol-4-ol hydrochloride into a 250 mL round-bottom flask. Add 100 mL of Toluene.

  • Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) under a Nitrogen atmosphere.

  • Continue refluxing until no more water droplets collect in the Dean-Stark trap (typically 1-2 hours).

  • Cool to room temperature and decant/evaporate the toluene under reduced pressure. The residue is your anhydrous crude.

  • Decolorization: Dissolve the anhydrous crude in 50 mL of hot Isopropanol (IPA) at 70 °C.

  • Add 1.0 g of activated carbon (Darco G-60). Stir vigorously at 70 °C for 30 minutes.

  • Perform a hot filtration through a pad of Celite (to prevent fine carbon breakthrough) into a pre-warmed receiving flask. The filtrate should be clear and colorless.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This protocol utilizes the IPA/EtOAc system to yield high-purity crystals while avoiding LLPS (oiling out).

  • Take the hot, colorless IPA filtrate from Protocol 1 (maintained at 60–65 °C).

  • Anti-Solvent Addition: Begin adding Ethyl Acetate (EtOAc) dropwise via an addition funnel while stirring constantly.

  • Self-Validation Check: Stop adding EtOAc the moment the solution becomes faintly cloudy (the cloud point). Add exactly 1-2 mL of hot IPA to clarify the solution again. This ensures you are exactly at the saturation limit.

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not use an ice bath yet.

  • Once the mixture reaches room temperature and crystal formation is visible, transfer the flask to a 2–8 °C refrigerator for 4 hours to maximize yield.

  • Filter the resulting white crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of cold EtOAc.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours. Store immediately under Argon.

Part 4: Workflow & Mechanistic Visualizations

Recrystallization_Workflow Start Crude 1-Methyl-1H-pyrazol-4-ol HCl Dissolve Dissolve in hot Isopropanol (IPA) Start->Dissolve Carbon Activated Carbon Treatment (Remove oxidation impurities) Dissolve->Carbon Filter Hot Filtration Carbon->Filter AntiSolvent Add Ethyl Acetate (Anti-solvent) dropwise at 60°C Filter->AntiSolvent Cool Cool slowly to 5°C AntiSolvent->Cool Check Phase State? Cool->Check Oiling Oiling Out (LLPS) Check->Oiling Too fast / Impure Crystals Crystallization Check->Crystals Optimal Reheat Reheat to dissolve, add more IPA or seed crystals Oiling->Reheat FilterDry Filter & Vacuum Dry Crystals->FilterDry Reheat->Cool

Workflow for recrystallization and troubleshooting oiling out.

Impurity_Logic Crude Crude Mixture Water Residual Water (Disrupts Lattice) Crude->Water Oxidation Oxidation Byproducts (Colored) Crude->Oxidation FreeBase Unreacted Free Base (1-Methyl-1H-pyrazol-4-ol) Crude->FreeBase Target Target Salt (C4H7ClN2O) Crude->Target Azeotrope Azeotropic Distillation (Toluene) Water->Azeotrope Charcoal Activated Carbon Adsorption Oxidation->Charcoal EtOAc Ethyl Acetate Wash (Soluble free base) FreeBase->EtOAc Pure Pure Crystalline Salt Target->Pure Azeotrope->Pure Dries Charcoal->Pure Decolorizes EtOAc->Pure Purifies

Logical mapping of specific impurities to their targeted removal techniques.

References

  • 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 Source: PubChem URL:[Link]

  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Cas 78242-20-3, 1-Methyl-1H-pyrazol-4-ol Source: LookChem URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Kinetics for 1-Methyl-1H-pyrazol-4-ol Hydrochloride Derivatives

Welcome to the Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing kinetic bottlenecks during the derivatization of 1-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing kinetic bottlenecks during the derivatization of 1-methyl-1H-pyrazol-4-ol hydrochloride. By synthesizing mechanistic causality with modern reactor technologies, this guide provides actionable, self-validating solutions to optimize your reaction times.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why are my nucleophilic substitution (O-alkylation) reactions with 1-methyl-1H-pyrazol-4-ol hydrochloride stalling or taking >24 hours under conventional batch conditions? Causality & Solution: The starting material, 1-methyl-1H-pyrazol-4-ol hydrochloride (CAS 1369488-73-2), exists as a protonated salt. The protonation of the pyrazole nitrogen withdraws electron density from the aromatic system, drastically reducing the nucleophilicity of the 4-hydroxyl group. To optimize the reaction time, the salt must be fully neutralized to its free base form (CAS 78242-20-3) prior to the addition of any electrophile. The free hydroxyl group can then act as an effective nucleophile and chelating agent[1]. Pre-treat the salt with a stoichiometric excess of a base (e.g., K₂CO₃) in a polar aprotic solvent for at least 15 minutes before proceeding.

Q2: How can I reduce the reaction time from hours to minutes for the synthesis of complex pyrazole derivatives? Causality & Solution: Conventional conductive heating is limited by the thermal mass of the reaction vessel and the solvent, leading to slow energy transfer. Transitioning to 2 directly couples electromagnetic energy with the dipole moments of the solvent and the polar pyrazole core[2]. This provides instantaneous, localized heating that bypasses thermal conductivity limits, reducing typical pyrazole derivatization times from 2 hours to as little as 2–5 minutes[2].

Q3: MAOS is highly effective for our discovery team, but how do we maintain these optimized <5 minute reaction times during kilogram-scale production? Causality & Solution: Microwaves have a limited penetration depth, making batch scale-up inherently difficult and prone to thermal gradients. To maintain rapid kinetics at scale, implement3. Microreactors provide an exceptionally high surface-area-to-volume ratio, allowing for the safe superheating of solvents under pressure. Studies demonstrate that flow chemistry can achieve residence times as low as 1.5 minutes at 175 °C, yielding >90% product while allowing uninterrupted scale-up[4],[5].

Section 2: Quantitative Data & Method Comparison

The following table summarizes the kinetic and yield differences when applying various heating modalities to pyrazole derivatization workflows.

MethodologyHeating MechanismTypical TemperatureReaction / Residence TimeAverage YieldScalability Profile
Conventional Batch Conductive (Jacket/Bath)75 °C – 80 °C2 – 24 hours48% – 90%High (with severe time penalty)
MAOS (Microwave) Dielectric (Dipole Coupling)80 °C – 130 °C2 – 10 minutes62% – 98%Low (limited by penetration depth)
Continuous Flow High-Surface Conductive100 °C – 175 °C1.5 – 15 minutes78% – 99%High (continuous space-time yield)

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Rapid Microwave-Assisted O-Alkylation (Discovery Scale)
  • Free Base Generation: In a 10 mL microwave-safe vial, suspend 1-methyl-1H-pyrazol-4-ol hydrochloride (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in N,N-dimethylformamide (DMF) (0.2 M). Stir vigorously at 25 °C for 15 minutes.

    • Validation Check: Spot the suspension on a TLC plate (DCM:MeOH 9:1) and stain with KMnO₄. The disappearance of the baseline salt streak and the formation of a distinct spot (R_f ~0.4) confirms complete neutralization.

  • Electrophile Addition: Add the desired alkyl halide (1.1 eq) to the neutralized suspension.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate at 130 °C for 5 minutes using dynamic power adjustment to maintain a stable temperature profile.

    • Validation Check: Monitor the internal pressure trace on the microwave synthesizer. A stable pressure plateau indicates controlled solvent superheating without reagent decomposition.

  • Workup & Isolation: Cool rapidly to room temperature using compressed air. Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Continuous Flow Cross-Coupling (Production Scale)
  • System Priming: Prime the continuous flow reactor (e.g., stainless steel or SiC coil) with anhydrous acetonitrile.

    • Validation Check: Run the solvent at the target flow rate (e.g., 1.0 mL/min) and monitor the back-pressure regulator (BPR). A steady pressure without fluctuations confirms the absence of micro-clogs and system integrity.

  • Reagent Injection: Prepare Solution A (neutralized 1-methyl-1H-pyrazol-4-ol in MeCN) and Solution B (electrophile/catalyst in MeCN). Pump both solutions via independent syringe pumps into a T-mixer.

  • Thermal Optimization: Pass the mixed stream through the heated reactor coil set to 175 °C. Adjust the total flow rate to achieve a strict 1.5-minute residence time .

  • In-Line Quenching: Direct the reactor outflow into a collection flask containing a quenching buffer (e.g., saturated NH₄Cl) immersed in an ice bath to immediately arrest the reaction kinetics upon exiting the heated zone.

Section 4: Optimization Workflow Visualization

ReactionOptimization Start 1-Methyl-1H-pyrazol-4-ol HCl (Protonated Salt) Neutralization Base Treatment (e.g., K2CO3) Liberate Free Hydroxyl Start->Neutralization Step 1: Activation Decision Select Reactor Technology Neutralization->Decision Step 2: Routing MAOS Microwave (MAOS) Temp: 130°C | Time: 5 min Decision->MAOS Milligram Scale Flow Continuous Flow Temp: 175°C | Time: 1.5 min Decision->Flow Kilogram Scale YieldMAOS Discovery Scale Rapid Library Screening MAOS->YieldMAOS YieldFlow Production Scale Continuous Throughput Flow->YieldFlow

Workflow for optimizing 1-methyl-1H-pyrazol-4-ol HCl reaction times.

References

  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - Benchchem. 2[2]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides - The Journal of Organic Chemistry (ACS Publications). 4[4]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. 5[5]

  • CAS 78242-20-3: 1-methyl-1H-pyrazol-4-ol - CymitQuimica. 1[1]

  • 78242-20-3 | 1-Methyl-1H-pyrazol-4-ol - BLD Pharm.

Sources

Troubleshooting

overcoming steric hindrance in reactions with 1-methyl-1H-pyrazol-4-ol hydrochloride

Welcome to the technical support resource for researchers working with 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed to provide expert insights and practical troubleshooting strategies to address a commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed to provide expert insights and practical troubleshooting strategies to address a common challenge encountered in the functionalization of this versatile building block: steric hindrance . The inherent structural features of the pyrazole ring, combined with the N-methyl and C4-hydroxyl substituents, can significantly impede reactivity at various positions. This document, presented in a question-and-answer format, aims to equip you with the knowledge to diagnose and overcome these steric barriers, leading to improved reaction outcomes and accelerated research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C5 position is giving low to no yield. What's going wrong?

A1: This is a classic case of steric hindrance impacting a critical step in the catalytic cycle. The N1-methyl group effectively shields the C5 position, making it difficult for the bulky palladium catalyst complex to approach and undergo oxidative addition (for C-H activation) or for the transmetalation step to proceed efficiently.[1][2]

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often necessary to promote challenging cross-coupling reactions.[3][4] These ligands create a more reactive, coordinatively unsaturated palladium center while also influencing the steric environment around the metal. Consider ligands like AdBrettPhos, tBuBrettPhos, or Xantphos, which have proven effective in similar sterically demanding couplings.[3][5]

  • Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results. These pre-catalysts are typically more stable and form the active catalytic species in a more controlled manner.

  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential decomposition of starting materials or catalysts.

    • Solvent: Aprotic polar solvents like DMF, DMSO, or dioxane are generally good choices for these types of reactions.

    • Base: The choice of base can significantly influence the reaction outcome. For Suzuki couplings, consider potassium phosphate (K₃PO₄) as it is often effective in challenging cases.[6]

  • Consider an Alternative Strategy: If optimization fails, direct C-H activation might be a more viable route than traditional cross-coupling with a pre-functionalized (e.g., halogenated) pyrazole.[7][8]

Q2: I'm struggling with O-alkylation or O-acylation of the hydroxyl group at the C4 position. The reaction is sluggish and incomplete. Why?

A2: The hydroxyl group at C4 is flanked by the N1-methyl group and the C5-proton, creating a sterically congested environment. Furthermore, the pyrazole ring itself can influence the nucleophilicity of the hydroxyl group.

Troubleshooting Strategies:

  • Stronger Base/Activating Agent: To deprotonate the hydroxyl group effectively, a strong base is often required. Consider using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. For acylations, using a more reactive acylating agent, such as an acid chloride or anhydride in the presence of a strong base like DMAP (4-dimethylaminopyridine), can be beneficial.

  • Phase-Transfer Catalysis: For O-alkylation, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps to shuttle the pyrazolate anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs, often under milder conditions.

  • Mitsunobu Reaction: For the introduction of more complex alkyl groups, the Mitsunobu reaction offers a powerful alternative. This reaction proceeds via an alkoxyphosphonium salt intermediate and is often successful where standard Sₙ2-type alkylations fail due to steric hindrance.

Q3: How can I achieve selective functionalization at the C3 position when the C5 position is sterically hindered?

A3: While the C5 position is generally more sterically hindered due to the adjacent N1-methyl group, achieving selectivity for C3 functionalization can still be challenging. The electronic properties of the pyrazole ring make both the C3 and C5 positions susceptible to deprotonation and subsequent reaction with electrophiles.[9]

Troubleshooting Strategies:

  • Directed Metalation: Employing a directing group can provide excellent regioselectivity. If your substrate has a suitable functional group at the C4 position (or if the hydroxyl group can be converted to one), this can be used to direct a metalating agent (e.g., n-BuLi, LDA) to the C3 position.

  • Protecting Group Strategy: In some cases, it may be beneficial to introduce a bulky, temporary protecting group at the C5 position to completely block its reactivity. After functionalizing the C3 position, the protecting group can be removed.

  • Flow Chemistry: For reactions involving highly reactive intermediates, such as lithiated pyrazoles, using a flow reactor can offer significant advantages.[10] The rapid mixing and precise temperature control can improve selectivity and yield by minimizing side reactions.[10]

Q4: My attempts at electrophilic aromatic substitution (e.g., nitration, halogenation) are resulting in a mixture of products or no reaction at all. What should I consider?

A4: The pyrazole ring is generally considered electron-rich and readily undergoes electrophilic substitution, typically at the C4 position. However, the presence of the hydroxyl group at C4 complicates this. The hydroxyl group is an activating, ortho-, para-director in traditional aromatic systems. In the pyrazole ring, it strongly activates the C3 and C5 positions towards electrophilic attack. The N1-methyl group also influences the electronics and sterics.

Troubleshooting Strategies:

  • Protect the Hydroxyl Group: Before attempting electrophilic substitution on the ring, it is often advisable to protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBS). This will prevent unwanted side reactions at the oxygen and modify the directing effect.

  • Control Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to improve selectivity and minimize the formation of over-reacted or decomposition products.

    • Reagent Stoichiometry: Use a precise stoichiometry of the electrophilic reagent to avoid multiple substitutions.

  • Alternative Reagents: For halogenation, consider using milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental halogens.[10]

Data Summary Table

Reaction Type Challenge Recommended Strategy Key Parameters Reference
C5 Cross-Coupling Steric hindrance from N1-methyl groupUse bulky, electron-rich phosphine ligands (e.g., AdBrettPhos)Catalyst Loading: 1-5 mol%; Temp: 80-120 °C; Base: K₃PO₄[3][5]
O-Alkylation Steric crowding around C4-OHStrong base (e.g., NaH) or Phase-Transfer Catalysis (PTC)Base: 1.1-1.5 eq.; PTC: 5-10 mol%; Solvent: Anhydrous THF/DMFN/A
C3 Functionalization Regioselectivity vs. C5Directed metalation or use of a C5 blocking groupTemperature: -78 °C for lithiationN/A
Electrophilic Substitution Competing reactions at OH and ring positionsProtect the hydroxyl group (e.g., as a silyl ether)Protecting Agent: 1.1 eq.; Base: 1.2 eq. (e.g., Imidazole)N/A

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Cross-Coupling at C5

This protocol assumes the starting material is a C5-halogenated 1-methyl-1H-pyrazol-4-ol derivative.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C5-halo-pyrazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the bulky phosphine ligand (e.g., AdBrettPhos, 4-10 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation using Phase-Transfer Catalysis
  • Reagent Preparation: To a round-bottom flask, add 1-methyl-1H-pyrazol-4-ol hydrochloride (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and a phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., acetonitrile or DMF) followed by the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq.).

  • Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkylating agent. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and the phase-transfer catalyst. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Steric_Hindrance cluster_pyrazole 1-Methyl-1H-pyrazol-4-ol cluster_reagent Approaching Reagent Pyrazol Pyrazole Ring N1_Me N1-Methyl Group C4_OH C4-Hydroxyl Group C5_H C5-Position C3_H C3-Position Reagent Bulky Reagent (e.g., Pd-Ligand Complex) Reagent->C4_OH Hindered Access Reagent->C5_H Steric Clash

Caption: Steric hindrance around the 1-methyl-1H-pyrazol-4-ol core.

Troubleshooting_Workflow Start Low Reaction Yield Observed Identify_Site Identify Reaction Site (C5, C3, O4, etc.) Start->Identify_Site Is_C5 C5-Position? Identify_Site->Is_C5 Is_O4 O-Alkylation/Acylation? Identify_Site->Is_O4 Is_C5->Is_O4 No C5_Strategy Optimize Ligand & Conditions (Bulky Ligands, High Temp) Is_C5->C5_Strategy Yes O4_Strategy Use Stronger Base / PTC or Mitsunobu Reaction Is_O4->O4_Strategy Yes Other_Strategy Consider Directed Metalation or Protecting Groups Is_O4->Other_Strategy No Success Reaction Successful C5_Strategy->Success O4_Strategy->Success Other_Strategy->Success

Caption: Decision workflow for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (2005, April 14). ACS Publications. Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Retrieved from [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. (2014, February 24). ACS Publications. Retrieved from [Link]

  • Direct C-H Alkenylation of Functionalized Pyrazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Catalytic C–H Allylation and Benzylation of Pyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021, January 15). ACS Publications. Retrieved from [Link]

  • The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. (2014, June 14). PubMed. Retrieved from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Conventional and direct approaches to C−H functionalization. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Girona. Retrieved from [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PMC. Retrieved from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022, March 15). MDPI. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. Retrieved from [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2025, November 10). RSC Publishing. Retrieved from [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020, August 19). PubMed. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SlideShare. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. Retrieved from [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020, September 2). ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Batch Production of 1-methyl-1H-pyrazol-4-ol Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed for researchers, chemists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 1-methyl-1H-pyrazol-4-ol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during batch production, with a focus on identifying and mitigating impurities to achieve high-purity API.

Introduction: The Challenge of Purity

1-methyl-1H-pyrazol-4-ol is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, typically involving the cyclocondensation of a suitable precursor with methylhydrazine, presents several purification challenges.[1][2] The primary hurdles include the formation of regioisomers, residual starting materials, and process-related side products. As the final product is a hydrochloride salt, leveraging its unique physicochemical properties is key to an effective purification strategy. This guide provides a structured, cause-and-effect approach to troubleshooting these issues.

Section 1: Understanding Potential Impurities

Effective troubleshooting begins with a clear understanding of what the impurities are and where they come from. The synthesis of 1-methyl-1H-pyrazol-4-ol often proceeds through the reaction of a β-ketoester equivalent with methylhydrazine. This pathway, while efficient, can lead to several predictable impurities.

Diagram 1: Synthesis Pathway and Impurity Formation

cluster_reactants Starting Materials cluster_main_reaction Main Reaction Pathway cluster_impurities Impurity Formation Pathways Reactant_A β-Ketoester Precursor (e.g., Ethyl 2-formyl-3-oxobutanoate) Unreacted_SM Unreacted Starting Materials Reactant_A->Unreacted_SM Side_Product Side Products (from self-condensation, etc.) Reactant_A->Side_Product Self-Condensation Condensation Condensation Reactant_A->Condensation Reactant_B Methylhydrazine Reactant_B->Unreacted_SM Reactant_B->Condensation Product_Base 1-methyl-1H-pyrazol-4-ol (Crude Base) Salification Salification (HCl) Product_Base->Salification Final_Product 1-methyl-1H-pyrazol-4-ol HCl (Pure Product) Salification->Final_Product Condensation->Product_Base Desired Path Regioisomer Regioisomer Condensation->Regioisomer Incorrect Regiochemistry

Caption: Synthesis of 1-methyl-1H-pyrazol-4-ol and common impurity sources.

Table 1: Common Impurities and Their Identification
Impurity TypePotential SourceRecommended Analytical Method
Regioisomers Non-regioselective cyclocondensation during ring formation.[3][4]HPLC (closely eluting peak), LC-MS (same mass, different retention), NMR (distinct chemical shifts).[3]
Unreacted Starting Materials Incomplete reaction, incorrect stoichiometry.HPLC, GC-MS (for volatile precursors).
Side-Reaction Products Self-condensation of precursors, reactions with solvent or other reagents.[5]HPLC, LC-MS for identification of unknown peaks.
Degradation Products Exposure to excessive heat or harsh acidic/basic conditions.HPLC (appearance of new peaks over time or under stress).
Residual Solvents Inefficient drying of the final product after crystallization.[6]GC-HS (Gas Chromatography-Headspace).
Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing both the causal explanation and a detailed protocol for resolution.

Q1: My final product has low purity (<98%) after initial crystallization. What are the likely culprits and the first steps to take?

A1: Expertise & Causality Low purity after initial isolation is often due to two main factors:

  • Co-crystallization of Impurities: Closely related impurities, especially regioisomers, can have similar solubility profiles and may crystallize along with your product.

  • Trapped Mother Liquor: Inefficient filtration or washing can leave impurity-rich solvent trapped within the crystal lattice.

Troubleshooting Protocol:

  • Analyze the Mother Liquor: Before any further action, analyze a sample of the mother liquor (the liquid filtered off the crystals) by HPLC or TLC. This will tell you which impurities are being successfully purged and which are remaining.

  • Perform a Re-slurry: A quick and effective method to improve purity is to re-slurry the isolated solid.

    • Suspend the crude product in a solvent where the desired product is sparingly soluble at room temperature, but the impurities are more soluble (e.g., cold isopropanol or ethyl acetate).

    • Stir the slurry vigorously for 1-2 hours at a controlled temperature (e.g., 0-5 °C).

    • Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.

    • Analyze the purity of the re-slurried product. This process is excellent for removing surface and trapped mother liquor impurities.

  • Proceed to Recrystallization: If a re-slurry is insufficient, a full recrystallization is necessary. Refer to the protocol in Q5.

Q2: HPLC analysis shows a persistent, closely-eluting peak. How can I confirm if it's a regioisomer and how do I remove it?

A2: Expertise & Causality A closely-eluting peak with the same mass as your product is the classic signature of a regioisomer.[3] In this synthesis, the 1-methyl-1H-pyrazol-5-ol isomer is a common byproduct. Because its structure is very similar to the desired 4-ol product, its polarity and solubility are also very similar, making separation difficult.

Troubleshooting Protocol:

  • Confirmation of Identity:

    • LC-MS Analysis: Confirm that the impurity peak has the same mass-to-charge ratio (m/z) as the main product.

    • NMR Spectroscopy: If possible, isolate a small amount of the impurity via preparative HPLC. A ¹H and ¹³C NMR spectrum will definitively confirm its structure, as the chemical shifts of the pyrazole ring protons and carbons will be different for the 4-ol versus the 5-ol isomer.[3]

  • Purification via Fractional Crystallization: This technique exploits subtle differences in solubility.

    • Step 1: Solvent Selection: Choose a solvent system where the desired product has slightly lower solubility than the isomeric impurity. This often requires screening binary or even ternary solvent systems (e.g., Isopropanol/Water, Ethanol/Heptane).

    • Step 2: Dissolution: Dissolve the impure material in the minimum amount of the chosen hot solvent system to achieve full dissolution.

    • Step 3: Very Slow Cooling: This is the most critical step. Cool the solution extremely slowly (e.g., 1-2 °C per hour) using a programmable cooling bath. The compound with the lower solubility (your desired product) will crystallize out first, leaving the more soluble isomer enriched in the mother liquor. Rapid cooling will cause both to crash out together.

    • Step 4: Isolation & Analysis: Isolate the first crop of crystals and analyze its purity. You may need to repeat this process on the resulting mother liquor to maximize yield, or on the first crop of crystals to further enhance purity.

Q3: My product is discolored (yellow, brown, or pink). What causes this and how can I fix it?

A3: Expertise & Causality Discoloration is typically caused by trace amounts of highly conjugated, high-molecular-weight byproducts or degradation products. These impurities are often present in very small quantities but have strong chromophores.

Troubleshooting Protocol: Activated Carbon Treatment Activated carbon (charcoal) is highly effective at removing colored impurities due to its high surface area and ability to adsorb large organic molecules.[7]

  • Dissolve the Crude Product: During your recrystallization procedure (see Q5), dissolve the impure 1-methyl-1H-pyrazol-4-ol hydrochloride in the appropriate amount of hot solvent.

  • Add Activated Carbon: Add a small amount of activated carbon to the hot solution (typically 1-2% by weight relative to your product). Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping. Cool the solution slightly before addition.

  • Stir and Heat: Stir the mixture at a temperature just below the solvent's boiling point for 15-30 minutes.

  • Hot Filtration: This is a critical step to remove the carbon.

    • Use a pre-heated filter funnel (e.g., by passing hot solvent through it) with fluted filter paper or a pad of Celite®.

    • Filter the hot solution quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallize and Isolate: Proceed with the cooling and crystallization of the decolorized filtrate as per the standard recrystallization protocol.

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: Expertise & Causality "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture).[7] This is common with impure compounds, as impurities can depress the melting point. The result is a supersaturated liquid phase (the oil) instead of a solid crystalline phase.

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.

  • Slow Down Cooling: Cool the solution much more slowly. Insulating the flask can help. This allows the solution to remain at a higher temperature as it reaches saturation, giving the molecules more time to arrange into an ordered crystal lattice.

  • Induce Crystallization: If crystals still do not form, try the following:

    • Scratch the Flask: Gently scratch the inside surface of the flask at the solution line with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[7]

    • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to initiate crystallization.[7]

  • Change the Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Switch to a different solvent or a solvent/anti-solvent system where the product's solubility is lower.[7]

Q5: How do I develop a robust recrystallization protocol for consistently high purity?

A5: Expertise & Causality A robust recrystallization protocol is the cornerstone of producing high-purity crystalline material. It relies on selecting a solvent system where the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in solution.[8] The formation of the hydrochloride salt is advantageous as it often yields highly crystalline solids.[9][10]

Diagram 2: Systematic Recrystallization Workflow

start Crude 1-methyl-1H-pyrazol-4-ol HCl solvent_screen 1. Solvent Screening (Select optimal solvent/system) start->solvent_screen dissolution 2. Dissolution (Dissolve in minimum hot solvent) solvent_screen->dissolution charcoal 3. Decolorization (Optional) (Treat with activated carbon, hot filter) dissolution->charcoal cooling 4. Controlled Cooling (Slow cooling to promote crystal growth) charcoal->cooling Decolorized Filtrate isolation 5. Isolation (Vacuum filtration) cooling->isolation washing 6. Washing (Wash crystals with cold solvent) isolation->washing drying 7. Drying (Vacuum oven at controlled temp.) washing->drying end_product Pure Crystalline Product drying->end_product

Caption: Workflow for developing a robust recrystallization protocol.

Step-by-Step Methodology:

  • Solvent Screening: The ideal solvent should exhibit the properties listed in Table 2. Test small quantities of your crude product in various solvents. Common choices for hydrochloride salts include alcohols, water, or mixtures thereof.

    Table 2: Example Recrystallization Solvent Screening

    Solvent Solubility (Hot) Solubility (Cold) Boiling Point (°C) Notes / Safety
    Isopropanol (IPA) High Low 82 Good general choice, moderate volatility.
    Ethanol (EtOH) High Moderate 78 Can be used in mixtures with water or anti-solvents.
    Water Very High High 100 Often used as a co-solvent; may retain too much product.
    Acetonitrile Moderate Low 82 Good for many polar compounds.
    IPA/Water Mix Variable Variable Variable Allows fine-tuning of solubility.

    | EtOH/Heptane Mix | Variable | Variable | Variable | Classic solvent/anti-solvent system. |

  • Determining Optimal Concentration and Temperature:

    • Start with a known amount of crude product (e.g., 1.0 g).

    • Add the chosen hot solvent portion-wise until the solid just dissolves. Record the volume. This is your saturation volume at that temperature.

    • Heat the solution to near boiling to ensure complete dissolution.

  • Controlled Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature without disturbance. Insulating the flask can aid this process.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal yield.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and gently add a small amount of cold recrystallization solvent to wash the crystals. This removes any residual mother liquor from the crystal surfaces.

    • Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessively high temperatures that could degrade the product.

Section 3: Analytical Methods for Impurity Profiling

Consistent production requires validated analytical methods to monitor purity. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[6][11]

Table 3: Example HPLC Method for Purity Analysis

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 5 µL

Method Validation: This method should be validated to ensure it can separate the main peak from all known impurities, starting materials, and potential degradation products. Techniques like peak purity analysis using a photodiode array (PDA) detector are essential.

References
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • ResearchGate - How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ResearchGate - Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC - Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available at: [Link]

  • ACS Publications - Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • ACS Publications - Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • Organic Syntheses - Three-component Reaction for Pyrazole Synthesis. Available at: [Link]

  • PMC - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Google Patents - CN107525877B - Method for separating and determining brexpiprazole and impurities thereof by adopting liquid chromatography.
  • Bentham Science - Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Biotech Spain - Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Asian Journal of Research in Chemistry - Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • DergiPark - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available at: [Link]

  • Thieme - Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Available at: [Link]

  • IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • RASĀYAN Journal of Chemistry - SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-methyl-1H-pyrazol-4-ol hydrochloride vs 1-methyl-1H-pyrazol-3-ol reactivity

Comparative Reactivity Guide: 1-Methyl-1H-pyrazol-4-ol Hydrochloride vs. 1-Methyl-1H-pyrazol-3-ol in Advanced Synthesis Introduction & Executive Summary In the landscape of heterocyclic chemistry, hydroxypyrazoles serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1-Methyl-1H-pyrazol-4-ol Hydrochloride vs. 1-Methyl-1H-pyrazol-3-ol in Advanced Synthesis

Introduction & Executive Summary

In the landscape of heterocyclic chemistry, hydroxypyrazoles serve as indispensable scaffolds for drug discovery and agrochemical development. However, the regiochemistry of the hydroxyl group—specifically at the C3 versus C4 position—dictates profoundly different electronic properties and reactivity profiles. This guide provides an objective, data-driven comparison between 1-methyl-1H-pyrazol-4-ol hydrochloride and 1-methyl-1H-pyrazol-3-ol, focusing on their structural divergence, tautomeric behavior, and optimized synthetic applications.

Structural & Electronic Divergence (The Causality)

The fundamental difference between these two building blocks lies in their capacity for prototropic tautomerism and the resulting electronic distribution across the pyrazole ring.

1-Methyl-1H-pyrazol-3-ol (3-OH Isomer): This compound exhibits classic tautomerism, existing in an equilibrium between the 1H-pyrazol-3-ol (hydroxy) form and the 1,2-dihydro-3H-pyrazol-3-one (pyrazolone) form.1[1]. This tautomerism is critical because the electron-donating nature of the oxygen synergizes with the N1-methyl group to highly activate the adjacent C4 position toward electrophilic attack.

1-Methyl-1H-pyrazol-4-ol Hydrochloride (4-OH Isomer): In stark contrast, the 4-hydroxyl isomer cannot undergo analogous tautomerism to a stable pyrazolone and exists as a fixed enol.2[2]. Furthermore,3[3], preventing the auto-oxidation issues often encountered with electron-rich free base pyrazoles.

Reactivity_Mechanisms cluster_3ol 1-Methyl-1H-pyrazol-3-ol cluster_4ol 1-Methyl-1H-pyrazol-4-ol HCl N1 1H-Pyrazol-3-ol (Non-polar solvents) N2 Pyrazolone Tautomer (Polar solvents) N1->N2 Tautomerism N3 C4-Electrophilic Attack (e.g., Formylation) N2->N3 Activated C4 N4 Fixed Enol Form (HCl Salt) N5 Free Base Liberation N4->N5 Base (-HCl) N6 O-Alkylation (Nucleophilic OH) N5->N6 Electrophile

Diagram 1: Divergent reactivity pathways dictated by tautomerism and structural electronics.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS): Because the C4 position in 1-methyl-1H-pyrazol-3-ol is unsubstituted and electronically enriched by the adjacent oxygen, it is the primary site for EAS.4[4]. Conversely, in 1-methyl-1H-pyrazol-4-ol, the C4 position is blocked. Electrophilic attack is therefore redirected either to the C3/C5 positions (which require more forcing conditions) or, more commonly, to the hydroxyl oxygen itself.

O-Alkylation and Etherification: The fixed enol structure of 1-methyl-1H-pyrazol-4-ol makes it an ideal candidate for O-alkylation to generate pyrazolyl ethers. However, the causality of the reaction design requires careful base selection: the first equivalent of base must neutralize the hydrochloride salt, while a slight excess is required to generate the reactive phenoxide-like enolate.

Quantitative Data Comparison

Property1-Methyl-1H-pyrazol-4-ol HCl1-Methyl-1H-pyrazol-3-ol
CAS Number 1369488-73-252867-35-3
Molecular Weight 134.56 g/mol 98.10 g/mol
Tautomerism None (Fixed Enol)Prototropic (OH ⇌ NH)
Primary Reactive Site Hydroxyl Oxygen (O-Alkylation)C4 Carbon (Electrophilic Attack)
Physical State Solid (Hydrochloride Salt)Solid (Free Base)

Experimental Methodologies (Self-Validating Protocols)

Workflow S1 1. Salt Neutralization K2CO3 in DMF S2 2. Deprotonation Enolate Formation S1->S2 S3 3. Alkylation Add R-Br (60°C) S2->S3 S4 4. Workup EtOAc Extraction S3->S4 S5 5. Validation 1H-NMR & TLC S4->S5

Diagram 2: Self-validating experimental workflow for regioselective O-alkylation.

Protocol 1: Regioselective O-Alkylation of 1-Methyl-1H-pyrazol-4-ol HCl
  • Objective: Synthesize a 4-alkoxy-1-methyl-1H-pyrazole derivative.

  • Causality & Mechanism: The use of K₂CO₃ in N,N-dimethylformamide (DMF) serves a dual purpose. Initially, the mild base neutralizes the HCl salt to liberate the free pyrazole. Subsequently, it deprotonates the C4-hydroxyl group. DMF, a polar aprotic solvent, is specifically chosen because it poorly solvates the potassium cation, thereby leaving the oxygen anion highly nucleophilic and ready to attack the alkyl halide (R-Br) via an Sₙ2 mechanism.

  • Self-Validating Workflow:

    • Setup: Suspend 1-methyl-1H-pyrazol-4-ol HCl (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in dry DMF at 0 °C. Stir for 30 minutes to ensure complete neutralization.

    • Alkylation: Add the electrophile (e.g., alkyl bromide, 1.1 eq) dropwise. Heat to 60 °C for 8 hours.

    • In-Process Control: Monitor via TLC (EtOAc/Hexane). The product will appear as a new, less polar, UV-active spot compared to the baseline-retained starting material.

    • Workup: Quench with water to dissolve inorganic salts and extract with EtOAc. Wash the organic layer with brine to remove residual DMF.

    • Validation: Confirm product identity via ¹H-NMR. The successful reaction is validated by the disappearance of the broad -OH signal (~9.5 ppm) and the appearance of downfield-shifted alkyl protons corresponding to the new ether linkage.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazol-3-ol
  • Objective: Synthesize 1-methyl-3-hydroxy-1H-pyrazole-4-carbaldehyde.

  • Causality & Mechanism: 4[4]. Phosphorus oxychloride (POCl₃) reacts with DMF to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). The electron-rich pyrazole ring attacks this intermediate exclusively at C4 due to the directing effects of the N1-methyl and C3-oxygen.

  • Self-Validating Workflow:

    • Reagent Generation: Cool dry DMF (3.0 eq) to 0 °C and add POCl₃ (1.2 eq) dropwise. Stir for 30 minutes to form the Vilsmeier reagent.

    • Addition: Slowly add a solution of 1-methyl-1H-pyrazol-3-ol (1.0 eq) in DMF.

    • Heating: Warm the mixture to 80 °C for 4 hours.

    • Hydrolysis (Critical Step): Pour the mixture over crushed ice and adjust the pH to 7 using saturated NaHCO₃. This step hydrolyzes the iminium intermediate to the target aldehyde.

    • Validation: Extract and purify. Validate via IR spectroscopy (strong C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (distinct aldehydic proton singlet at ~9.8 ppm).

References

  • Source: nih.
  • Source: cymitquimica.
  • Source: sapphirebioscience.
  • Source: chemmethod.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1-methyl-1H-pyrazol-4-ol Hydrochloride

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-methyl-1H-pyrazol-4-ol hydrochloride. As an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-methyl-1H-pyrazol-4-ol hydrochloride. As an active pharmaceutical ingredient (API), ensuring the purity of this compound is not merely a quality control checkpoint; it is a critical determinant of safety and efficacy. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the validation process, grounded in regulatory expectations and practical experience.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. For a purity assay, this means the method must be selective, sensitive, and accurate in quantifying the main compound while also detecting and quantifying any potential impurities or degradation products. This guide will detail a robust validation strategy for a reversed-phase HPLC (RP-HPLC) method, compare it with alternative analytical technologies, and provide the comprehensive data and protocols required to establish its trustworthiness in a regulated environment.

Methodology Comparison: Why HPLC is the Gold Standard

While several analytical techniques exist for purity determination, RP-HPLC is overwhelmingly the method of choice for non-volatile, polar, and thermally labile compounds like 1-methyl-1H-pyrazol-4-ol hydrochloride. A comparative analysis underscores this selection.

Technique Principle Applicability to 1-methyl-1H-pyrazol-4-ol hydrochloride Limitations
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for polar, water-soluble hydrochloride salts. Provides high resolution for separating closely related impurities. UV detection is suitable for the pyrazole chromophore.Requires careful method development to achieve optimal separation. Mobile phase preparation can be labor-intensive.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Poor. The compound is a non-volatile salt and would likely decompose at the high temperatures required for volatilization.Requires the analyte to be volatile and thermally stable[4]. Derivatization would be necessary, adding complexity, time, and potential for side reactions.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.Good. Suitable for charged, polar molecules. Offers very high separation efficiency and requires minimal sample and solvent.Can have lower quantitative precision and robustness compared to modern HPLC systems. Method development can be complex, and it is less common in standard QC labs.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Fair (for qualitative use). Useful for rapid, preliminary checks of reaction completion or purity.Primarily a qualitative or semi-quantitative technique[5]. Lacks the resolution and quantitative accuracy required for formal purity testing and impurity profiling.

Based on this comparison, a well-validated HPLC method offers the most reliable, robust, and universally accepted approach for the quantitative purity analysis of 1-methyl-1H-pyrazol-4-ol hydrochloride, aligning with regulatory expectations for drug substance release and stability testing[6][7].

The Validation Workflow: A Systematic Approach

The validation process follows a predefined protocol, ensuring that all performance characteristics of the method are systematically tested against pre-set acceptance criteria derived from International Council for Harmonisation (ICH) guidelines[3][6][8].

HPLC_Validation_Workflow Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Exec Execute Validation Experiments Proto->Exec Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision Loq LOD / LOQ Rob Robustness Data Data Analysis & Comparison to Criteria Spec->Data Lin->Data Acc->Data Prec->Data Loq->Data Rob->Data Report Generate Final Validation Report Data->Report Fit Method is Fit for Purpose Report->Fit

Caption: High-level workflow for HPLC method validation.

Proposed HPLC Method for Purity Determination

The following method serves as the basis for our validation study. It is designed based on the physicochemical properties of 1-methyl-1H-pyrazol-4-ol (polar, heterocyclic) and common practices for similar molecules[9][10].

Parameter Condition Justification
Instrument HPLC with UV/PDA DetectorStandard for pharmaceutical analysis; PDA allows for peak purity assessment.
Column C18, 150 mm x 4.6 mm, 3.5 µmC18 is a versatile reversed-phase packing suitable for polar compounds. The dimensions and particle size provide a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and is MS-compatible, which is beneficial for impurity identification if needed.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 5% B to 95% B over 15 minA gradient is necessary to elute any potential non-polar impurities and ensure the column is clean after each injection.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 220 nmPyrazole structures typically exhibit UV absorbance at lower wavelengths. This should be confirmed by a UV scan of the analyte.
Injection Vol. 5 µLSmall volume to prevent peak distortion and column overload.
Diluent Mobile Phase AEnsures compatibility with the starting mobile phase conditions and good peak shape.

Detailed Validation Parameters and Acceptance Criteria

The core of the validation process involves challenging the method to prove its reliability. The relationship between these parameters demonstrates the method's overall suitability.

Validation_Parameters Fit Fit for Purpose Specificity Specificity Specificity->Fit Accuracy Accuracy Accuracy->Fit Precision Precision Precision->Fit Repeat Repeatability Precision->Repeat comprises Inter Intermediate Precision Precision->Inter comprises Linearity Linearity Linearity->Fit Linearity->Accuracy Linearity->Precision Robustness Robustness Robustness->Fit Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Fit Sensitivity->Accuracy informs range

Caption: Interrelationship of analytical validation parameters.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[11][12].

Experimental Protocol (Forced Degradation):

  • Prepare solutions of 1-methyl-1H-pyrazol-4-ol hydrochloride (~1 mg/mL) in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method with a Photodiode Array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The peak purity analysis (via PDA) of the main peak in the presence of its degradants must pass, indicating no co-eluting peaks.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal[12]. The range is the interval over which this relationship holds true with acceptable accuracy and precision[11].

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

Data Summary & Acceptance Criteria:

Parameter Acceptance Criterion Hypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero150.3 (Negligible relative to 100% response)
Residuals Randomly scattered around zeroPasses
Range 50% - 150% of target conc.Established
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[11]. It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo (if a drug product) or use a known purity batch of the drug substance.

  • Spike the sample with the reference standard at three concentration levels across the range (e.g., 80%, 100%, 120%).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary & Acceptance Criteria:

Spike Level Mean Recovery (%) RSD (%) Acceptance Criteria
80%99.5%0.8%Mean Recovery: 98.0% - 102.0%
100%100.2%0.6%RSD: ≤ 2.0%
120%101.1%0.7%
Precision

Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogeneous sample under the prescribed conditions[11]. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Variation within a laboratory, such as on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).

  • The results from both sets are statistically compared.

Data Summary & Acceptance Criteria:

Precision Level Analyst / Day Mean Assay (%) RSD (%) Acceptance Criterion
Repeatability Analyst 1 / Day 199.8%0.45%RSD ≤ 1.0%
Intermediate Analyst 2 / Day 2100.1%0.52%RSD ≤ 2.0% (Overall)
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[12].

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • The LOQ concentration must be verified by demonstrating acceptable precision and accuracy through the analysis of at least six replicates.

Data Summary & Acceptance Criteria:

Parameter Hypothetical Result Acceptance Criterion
LOD 0.01 µg/mL (S/N = 3.2)S/N ≈ 3
LOQ 0.03 µg/mL (S/N = 10.5)S/N ≈ 10
Precision at LOQ RSD = 4.5%RSD ≤ 10%
Accuracy at LOQ Recovery = 97.5%Recovery: 80% - 120%
Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in its parameters[13]. This provides an indication of its suitability for transfer to other labs.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%): 0.9 mL/min and 1.1 mL/min.

    • Column Temperature (± 5°C): 25°C and 35°C.

    • Mobile Phase pH/Composition (small change): e.g., vary %B by ±2% at the start of the gradient.

  • Analyze a system suitability standard and a sample under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, plate count) must pass under all varied conditions.

  • The assay result of the test sample should not deviate significantly from the result obtained under the nominal conditions.

Conclusion

The validation of an analytical method is a comprehensive process that establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes[14]. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, the described RP-HPLC method can be qualified as "fit for purpose" for the purity determination of 1-methyl-1H-pyrazol-4-ol hydrochloride. This rigorous, evidence-based approach is fundamental to the principles of modern pharmaceutical development and quality control, ensuring that data are reliable and defensible, ultimately safeguarding patient health.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][8]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][13]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link][14]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][6]

  • Title: Q2(R2) Validation of Analytical Procedures (Guidance for Industry) Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][7]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][2]

  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][9]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link][3]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification Source: Chemistry & Biodiversity URL: [Link][10]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link][11]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]

  • Title: What would be the quickest and simplest way to test the purity of a compound after synthesis? Source: ResearchGate URL: [Link][5]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: Taylor & Francis Online URL: [Link][4]

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Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Hydrochloride Salts in Medicinal Chemistry

Introduction: The Strategic Importance of Pyrazole and its Hydrochloride Salts The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole and its Hydrochloride Salts

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings like benzene, often leading to enhanced biological activity and improved physicochemical properties such as solubility and lipophilicity.[1] Dozens of pyrazole-containing drugs have reached the market, targeting a wide array of diseases including inflammation, cancer, obesity, and viral infections.[1][2][4][5][6]

However, the journey from a promising pyrazole-based molecule to a viable drug product is fraught with challenges, many of which are tied to the solid-state properties of the active pharmaceutical ingredient (API).[7] For basic pyrazole compounds, which are sufficiently basic to be protonated by strong acids, conversion to a salt form is a critical strategy to overcome issues like poor aqueous solubility and chemical instability.[1][8][9]

Among the various salt forms, the hydrochloride (HCl) salt is overwhelmingly the most common choice for basic drugs, accounting for about 60% of all basic drug salt forms.[10] This preference is not arbitrary; it is a strategic decision rooted in several key advantages:

  • High Acidity (Low pKa): Hydrochloric acid is a strong acid, ensuring complete protonation of most basic pyrazoles.[10]

  • Low Molecular Weight: The chloride ion adds minimal bulk to the final API, which is crucial for maintaining a high drug load in the final dosage form.[10]

  • Physiological Compatibility: Chloride is the most abundant anion in the human body, minimizing the risk of toxicity associated with the counter-ion.[10]

  • Cost-Effectiveness: Hydrochloric acid is an inexpensive and readily available reagent.[10]

This guide provides a comparative analysis of pyrazole hydrochloride salts, offering insights into their physicochemical properties, therapeutic applications, and the experimental workflows required for their synthesis and characterization.

Part 1: The Strategic Choice of the Hydrochloride Salt: A Comparative Overview

While the hydrochloride salt is a default starting point, it is not always the optimal choice. A comprehensive salt screening process is essential in early drug development. The decision to proceed with an HCl salt over alternatives like mesylates, sulfates, or tartrates is a multi-factorial one.

Salt FormerKey AdvantagesPotential DisadvantagesWhen to Consider
Hydrochloric Acid High pKa difference, low MW, low cost, high physiological tolerance.[10]Can be hygroscopic, may lead to less stable crystalline forms (polymorphism), potential for corrosion of manufacturing equipment.[8]Default for most weakly basic APIs; when high solubility and rapid dissolution are desired.[8]
Methanesulfonic Acid Good crystallinity, often less hygroscopic than HCl salts.Higher molecular weight than HCl.When HCl salt exhibits poor solid-state properties (e.g., hygroscopicity, polymorphism).
Sulfuric Acid Divalent, can form 1:1 or 2:1 drug-to-salt ratios, potentially altering properties significantly.High molecular weight, can be highly hygroscopic.To significantly modify solubility or for specific formulation requirements.
Tartaric/Citric Acid Can form chiral salts for resolution, multiple acidic protons offer tuning possibilities.Complex salt formation, higher molecular weight, potential for lower stability.For chiral resolution or when fine-tuning of pH and solubility is needed.

The causality behind choosing HCl often rests on achieving the most significant and reliable improvement in aqueous solubility. For Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs, enhancing solubility is paramount for achieving adequate bioavailability.[8][9] The strong acidic nature of HCl ensures that the resulting salt of a basic pyrazole will have a significantly higher dissolution rate in the physiological pH range of the gastrointestinal tract compared to its free base form.

Part 2: Comparative Physicochemical Properties of Pyrazole Hydrochloride Salts

The conversion of a pyrazole free base to its hydrochloride salt profoundly alters its physical and chemical properties. While specific data varies for each unique molecule, general trends can be observed. The following table presents a comparative summary based on representative data for pyrazole-based APIs.

PropertyPyrazole Free Base (Typical)Pyrazole Hydrochloride Salt (Typical)Rationale for Change & Significance in Drug Development
Aqueous Solubility Low (<0.1 mg/mL)High (>10 mg/mL)The ionic nature of the salt dramatically improves interaction with polar water molecules, which is critical for oral absorption.[8][9]
Melting Point Moderate to HighHighThe strong ionic lattice of the salt requires more energy to break than the intermolecular forces of the free base, often indicating greater physical stability.
Hygroscopicity Low to ModerateVariable (Can be High)While improving solubility, the ionic nature can also attract atmospheric water. High hygroscopicity is undesirable as it can affect powder flow, stability, and manufacturing.[8]
Dissolution Rate SlowRapidDirectly linked to solubility, a faster dissolution rate can lead to a quicker onset of therapeutic action.[8]
Chemical Stability VariableGenerally HigherSalt formation can protect chemically labile functional groups on the pyrazole core from degradation pathways like oxidation.

Part 3: Case Studies in Medicinal Chemistry

The strategic use of the hydrochloride salt has been instrumental in the success of numerous pyrazole-containing drugs.

  • Benzydamine HCl: This non-steroidal anti-inflammatory drug (NSAID) is used as a topical analgesic and anti-inflammatory agent.[1] Its formulation as a hydrochloride salt is crucial for achieving sufficient aqueous solubility to be effective in mouthwashes and topical sprays.[1]

  • Rimonabant: Formerly an anti-obesity drug, Rimonabant acts as a cannabinoid receptor antagonist.[5] The pyrazole core is central to its structure, and it was developed as a hydrochloride salt to ensure appropriate formulation characteristics.

  • Betazole: A structural isomer of histamine, Betazole is used as a gastric secretion stimulant. Its clinical utility relies on its formulation as a hydrochloride salt, ensuring stability and bioavailability.[2]

Part 4: Experimental Protocols for Synthesis and Characterization

A trustworthy and reproducible experimental workflow is the bedrock of pharmaceutical development. The protocols described below represent a self-validating system where each analytical step confirms a different aspect of the salt's identity and quality.

Workflow for Pyrazole Hydrochloride Salt Formation & Analysis

Here is a logical workflow from synthesis to full characterization.

G cluster_0 Synthesis & Isolation cluster_1 Characterization Synthesis 1. Synthesis: Pyrazole Free Base + HCl in Solvent Isolation 2. Isolation: Crystallization & Filtration Synthesis->Isolation Drying 3. Drying: Under Vacuum Isolation->Drying Structural 4a. Structural Confirmation (NMR, FTIR) Drying->Structural Characterize Final Product Physical 4b. Physical Properties (Melting Point, DSC) Drying->Physical Characterize Final Product Purity 4c. Purity & Identity (HPLC, LC-MS) Drying->Purity Characterize Final Product SolidState 4d. Solid-State Form (PXRD) Drying->SolidState Characterize Final Product

Caption: General experimental workflow for synthesis and characterization of a pyrazole hydrochloride salt.

Protocol 1: Synthesis of a Representative Pyrazole Hydrochloride Salt

This protocol describes a general method for converting a pyrazole free base into its hydrochloride salt.

Objective: To synthesize the hydrochloride salt of a hypothetical pyrazole API ("Pyrazolam") for physicochemical characterization.

Materials:

  • Pyrazolam free base (1.0 eq)

  • 2-Propanol (IPA) or Ethyl Acetate (EtOAc)

  • Hydrochloric acid solution (e.g., 2M HCl in Diethyl Ether, or concentrated HCl)

  • Magnetic stirrer, round-bottom flask, filtration apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of Pyrazolam free base in 50 mL of 2-propanol in a round-bottom flask with magnetic stirring. Warm gently if necessary to achieve complete dissolution.

    • Causality: 2-Propanol is chosen as it typically provides good solubility for the free base but poor solubility for the resulting salt, facilitating precipitation and high yield.

  • Acidification: While stirring, slowly add 1.1 equivalents of a standardized HCl solution (e.g., 2M HCl in diethyl ether) dropwise to the solution.

    • Causality: A slight excess of acid ensures complete conversion to the salt form. Slow addition prevents localized supersaturation and promotes the formation of well-defined crystals.

  • Crystallization: The hydrochloride salt will typically begin to precipitate as a white solid. Continue stirring the slurry at room temperature for 1-2 hours to ensure complete crystallization. The mixture can be cooled in an ice bath to maximize yield.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 2-propanol (2 x 10 mL) to remove any unreacted starting material or excess HCl.

    • Causality: Using a cold solvent minimizes the loss of the desired product, which may have some slight solubility in the wash solvent.

  • Drying: Dry the white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Characterization of Pyrazolam Hydrochloride

This multi-technique approach provides a self-validating confirmation of the synthesized salt's identity, purity, and form.

1. Structural Confirmation (NMR & FTIR):

  • ¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum should confirm the covalent structure of Pyrazolam. A downfield shift of protons near the protonated nitrogen atom is expected, and the N-H proton may appear as a broad singlet.

  • FTIR (ATR): Analyze the dry powder. Look for the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of an R₃N⁺-H stretch, providing direct evidence of salt formation.

2. Purity and Identity (HPLC):

  • Method: Develop a stability-indicating reverse-phase HPLC method.[11]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the molecule has maximum absorbance (e.g., 237 nm).[11]

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[11][12] This ensures the quantification of the API is accurate and that any impurities or degradation products can be separated and identified.

3. Thermal Properties (DSC):

  • Method: Perform Differential Scanning Calorimetry (DSC) by heating the sample at a controlled rate (e.g., 10 °C/min).

  • Analysis: The resulting thermogram will show a sharp endotherm corresponding to the melting point of the crystalline salt. This provides a measure of thermal stability and can help identify different polymorphic forms, which would have different melting points.

4. Solid-State Form (PXRD):

  • Method: Analyze the crystalline powder using Powder X-ray Diffraction (PXRD).

  • Analysis: The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. It confirms the material is crystalline (not amorphous) and allows for the identification of the specific polymorph. This is critical because different polymorphs can have vastly different solubilities and stabilities.

Conclusion

The formation of hydrochloride salts is an indispensable tool in the development of pyrazole-based pharmaceuticals. This strategy effectively addresses the common challenge of poor aqueous solubility, thereby enhancing bioavailability and improving the chances of clinical success.[8][9] The choice of the hydrochloride salt, while common, must be a data-driven decision, validated by a thorough comparison of its physicochemical properties against the free base and other potential salt forms. The experimental workflows for synthesis and characterization—spanning from basic precipitation to advanced solid-state analysis—form a self-validating system that ensures the final API is not only chemically correct but also possesses the optimal physical properties for robust manufacturing and predictable clinical performance. For researchers and drug developers, a deep understanding of these principles is fundamental to translating a promising pyrazole molecule into a safe and effective medicine.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Google Search URL
  • Title: Organic Syntheses Procedure Source: Google Search URL
  • Title: Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD Source: Google Search URL
  • Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press Source: Google Search URL
  • Title: Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem Source: Google Search URL
  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences Source: Google Search URL
  • Title: Screening and Formulating Drugs as Salts to Improve API Performance Source: Google Search URL
  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews Source: Google Search URL
  • Title: Current status of pyrazole and its biological activities - PMC Source: Google Search URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: Google Search URL
  • Title: (PDF)
  • Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET Source: Google Search URL
  • Title: Analytical Method Validation as the First Step in Drug Quality Control - IntechOpen Source: Google Search URL
  • Title: Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem Source: Google Search URL

Sources

Comparative

A Comparative Guide to the Characterization of 1-Methyl-1H-pyrazol-4-ol Hydrochloride Reference Standard

This guide provides an in-depth technical comparison of the analytical characterization of a 1-methyl-1H-pyrazol-4-ol hydrochloride reference standard against established, commercially available reference standards of ot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the analytical characterization of a 1-methyl-1H-pyrazol-4-ol hydrochloride reference standard against established, commercially available reference standards of other pyrazole-containing active pharmaceutical ingredients (APIs). It is intended for researchers, scientists, and drug development professionals who rely on the accuracy and reliability of reference standards for their work.

Introduction

1-Methyl-1H-pyrazol-4-ol hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical research and development. As with any scientific investigation, the quality and reliability of the starting materials are paramount. A well-characterized reference standard is essential for accurate quantification, impurity profiling, and ensuring the validity of experimental results.

This guide will present a comprehensive characterization of a 1-methyl-1H-pyrazol-4-ol hydrochloride reference standard, detailing the analytical techniques employed and the expected results. We will then compare this with the characterization data of two widely used pyrazole-containing APIs: Celecoxib and Sildenafil. This comparative approach will highlight the rigorous standards that any reference material must meet and provide a practical framework for evaluating and utilizing such standards in a research and development setting.

The Importance of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. Its primary purpose is to ensure the identity, strength, quality, and purity of a substance. The characterization of a reference standard is a comprehensive process that involves a battery of analytical tests to confirm its chemical structure and identify and quantify any impurities. This rigorous testing provides the necessary assurance for its use in:

  • Quantitative Analysis: Accurately determining the concentration of a substance in a sample.

  • Impurity Profiling: Identifying and quantifying impurities in a drug substance or product.

  • Method Validation: Establishing the performance characteristics of an analytical method.

  • Calibration of Instruments: Ensuring the accuracy of analytical instruments.

The following sections will detail the analytical characterization of a 1-methyl-1H-pyrazol-4-ol hydrochloride reference standard.

Characterization of 1-Methyl-1H-pyrazol-4-ol Hydrochloride Reference Standard

A comprehensive characterization of a 1-methyl-1H-pyrazol-4-ol hydrochloride reference standard would include the following analyses. The data presented here is an exemplar of what to expect from a high-quality reference standard.

Structural Elucidation

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

  • Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

    • δ ~10.5 (s, 1H): This broad singlet corresponds to the acidic proton of the hydrochloride, likely hydrogen-bonded to the pyrazole nitrogen or the hydroxyl group.

    • δ ~9.5 (s, 1H): This singlet is attributed to the hydroxyl proton on the pyrazole ring.

    • δ ~7.8 (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.

    • δ ~7.5 (s, 1H): This singlet is assigned to the proton at the C3 position of the pyrazole ring.

    • δ ~3.7 (s, 3H): This singlet represents the three protons of the methyl group attached to the nitrogen at the N1 position.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

  • Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

    • δ ~145.0: Carbon at the C4 position (attached to the hydroxyl group).

    • δ ~135.0: Carbon at the C5 position.

    • δ ~125.0: Carbon at the C3 position.

    • δ ~38.0: Carbon of the methyl group.

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.

  • Expected ESI-MS Data:

    • [M+H]⁺: The protonated molecule of the free base (1-methyl-1H-pyrazol-4-ol) would be observed at m/z 99.0553, corresponding to the molecular formula C₄H₇N₂O⁺.

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Expected FTIR Spectral Data (KBr Pellet):

    • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[1]

    • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic pyrazole ring.

    • ~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

    • ~2700-2400 cm⁻¹ (broad): N-H stretching from the protonated amine of the hydrochloride salt.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

    • ~1200-1000 cm⁻¹: C-O stretching of the hydroxyl group.

Purity and Impurity Analysis

HPLC is the primary technique for assessing the purity of a reference standard and quantifying any impurities.

  • Typical HPLC-UV Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV at 220 nm.

    • Expected Result: A single major peak with a purity of ≥99.5%.

The water content is an important parameter as it can affect the potency of the reference standard.

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Expected Result: ≤0.5% w/w.

This test measures the amount of inorganic impurities in the sample.[2][3][4][5][6]

  • Method: USP <281> Residue on Ignition.[2][3][4][5]

  • Expected Result: ≤0.1%.

Summary of Characterization Data for 1-Methyl-1H-pyrazol-4-ol Hydrochloride
Test Method Expected Specification
Identification ¹H NMR, ¹³C NMR, MS, FTIRConforms to structure
Purity (HPLC) Reverse-Phase HPLC-UV≥99.5%
Water Content Karl Fischer Titration≤0.5%
Residue on Ignition USP <281>≤0.1%

Comparative Analysis with Established Pyrazole-Containing API Reference Standards

To provide context for the level of characterization required for a reference standard, we will now compare our exemplar data for 1-methyl-1H-pyrazol-4-ol hydrochloride with the typical characterization data provided for two well-established pyrazole-containing APIs: Celecoxib and Sildenafil.[7][8][9][10][11][12][13][14][15][16][17]

Alternative Reference Standard 1: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole ring.[8][9][11][15][17] USP and EP reference standards for Celecoxib are commercially available.[9][15] A typical Certificate of Analysis for a Celecoxib reference standard would include:

  • Comprehensive Structural Elucidation: Detailed ¹H NMR and ¹³C NMR spectra with full assignment of all protons and carbons.

  • Mass Spectrometry Data: High-resolution mass spectrometry data to confirm the elemental composition.

  • Purity Determination: HPLC purity analysis, often with characterization and quantification of known impurities.

  • Residual Solvents: Analysis for residual solvents by gas chromatography (GC).

  • Water Content: Determined by Karl Fischer titration.

  • Assay: A quantitative determination of the potency, often by a validated HPLC method.

Alternative Reference Standard 2: Sildenafil Citrate

Sildenafil, the active ingredient in Viagra, also features a pyrazole moiety fused to a pyrimidine ring.[10][12][13][14][16][18] Reference standards for Sildenafil Citrate are available from various pharmacopeias.[12][13][14][16] The characterization of a Sildenafil Citrate reference standard is similarly rigorous and includes:

  • Complete Structural Verification: Extensive NMR and MS analysis.

  • Chromatographic Purity: HPLC analysis to determine the purity and identify any related substances.

  • Water Content: Karl Fischer titration.

  • Sulphated Ash (Residue on Ignition): To determine the inorganic impurity content.

  • Assay: A precise and accurate determination of the sildenafil content.

Comparison Summary
Characteristic 1-Methyl-1H-pyrazol-4-ol HCl (Exemplar) Celecoxib Reference Standard Sildenafil Citrate Reference Standard
Structural Elucidation ¹H NMR, ¹³C NMR, MS, FTIRComprehensive ¹H & ¹³C NMR, HRMS, FTIRComprehensive ¹H & ¹³C NMR, HRMS, FTIR
Purity (HPLC) ≥99.5%≥99.5% with impurity profiling≥99.5% with impurity profiling
Water Content ≤0.5%Specified limit (e.g., ≤0.5%)Specified limit (e.g., ≤1.0%)
Inorganic Impurities Residue on Ignition ≤0.1%Sulphated Ash ≤0.1%Sulphated Ash ≤0.1%
Residual Solvents Typically not specified for early-stage compoundsGC analysis with specified limitsGC analysis with specified limits
Assay (Potency) Not always required for early-stageQuantitative assay (e.g., by HPLC)Quantitative assay (e.g., by HPLC)

This comparison demonstrates that while the fundamental analytical techniques are the same, the level of detail and the number of specific tests for a commercially available API reference standard are extensive. For a novel research compound like 1-methyl-1H-pyrazol-4-ol hydrochloride, the focus is primarily on confirming the structure and ensuring high purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Workflow for Reference Standard Characterization

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Analysis 1H_NMR ¹H NMR Final_Report Certificate of Analysis 1H_NMR->Final_Report 13C_NMR ¹³C NMR 13C_NMR->Final_Report MS Mass Spectrometry MS->Final_Report FTIR FTIR FTIR->Final_Report HPLC HPLC Purity HPLC->Final_Report Water_Content Water Content (KF) Water_Content->Final_Report ROI Residue on Ignition ROI->Final_Report Start Receive Sample Start->1H_NMR Identity Start->13C_NMR Identity Start->MS Identity Start->FTIR Identity Start->HPLC Purity Start->Water_Content Purity Start->ROI Purity

Caption: Workflow for the comprehensive characterization of a chemical reference standard.

Protocol for HPLC Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phases).

    • Prepare sample solutions at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

Protocol for Karl Fischer Titration (Volumetric)
  • Instrument Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the Karl Fischer reagent with a known amount of water.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample (typically 50-100 mg) into a dry titration vessel.

  • Titration:

    • Add a suitable solvent (e.g., anhydrous methanol) to dissolve the sample.

    • Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

  • Calculation:

    • Calculate the water content as a percentage of the sample weight.

Protocol for Residue on Ignition (USP <281>)
  • Crucible Preparation:

    • Ignite a suitable crucible at 600 ± 50 °C for 30 minutes.

    • Cool in a desiccator and weigh accurately.

  • Sample Preparation:

    • Accurately weigh 1-2 g of the substance into the crucible.

  • Ignition:

    • Moisten the sample with sulfuric acid.

    • Heat gently until the substance is thoroughly charred.

    • Ignite at 600 ± 50 °C until all the carbon has been consumed.

  • Final Weighing:

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of residue.

Conclusion

The characterization of a reference standard is a critical process that underpins the reliability and reproducibility of scientific research. This guide has provided a comprehensive overview of the analytical techniques used to characterize 1-methyl-1H-pyrazol-4-ol hydrochloride, presenting an exemplar of the data that should be expected. By comparing this with the established characterization of well-known pyrazole-containing APIs like Celecoxib and Sildenafil, we have highlighted the rigorous standards that a reference material must meet. Researchers and drug development professionals should always demand and critically evaluate the Certificate of Analysis for any reference standard to ensure the integrity of their work.

References

  • United States Pharmacopeia (USP). General Chapter <281> Residue on Ignition.
  • Veeprho. Sildenafil Citrate Working Standard (Secondary Reference Standard). [Link]

  • SynThink. Celecoxib EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles. [Link]

  • Scribd. USP 281: Residue on Ignition Test. [Link]

  • Taiwan Pharmacopeia. (2281) RESIDUE ON IGNITION. [Link]

  • United States Pharmacopeia (USP). BRIEFING 281 Residue on Ignition. [Link]

  • PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link]

  • Veeprho. Celecoxib Working Standard (Secondary Reference Standard). [Link]

  • PubChem. Celecoxib. [Link]

  • ReeSach. General Testing Procedure for Sulphated Ash / Residue on Ignition. [Link]

  • Scribd. Celecoxib Certificate of Analysis Report. [Link]

  • EDQM. List of European Pharmacopoeia Reference Standards. [Link]

  • ResearchGate. Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. [Link]

  • NIST WebBook. Celecoxib. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Validation

Mass Spectrometry Comparison Guide: 1-Methyl-1H-pyrazol-4-ol Free Base vs. Hydrochloride Salt

Executive Summary When developing analytical methods for small polar heterocycles like 1-methyl-1H-pyrazol-4-ol, the choice between the free base and its hydrochloride (HCl) salt form fundamentally alters sample preparat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When developing analytical methods for small polar heterocycles like 1-methyl-1H-pyrazol-4-ol, the choice between the free base and its hydrochloride (HCl) salt form fundamentally alters sample preparation, chromatographic retention, and electrospray ionization (ESI) dynamics. While both forms yield the same protonated molecular ion ([M+H]⁺) in the gas phase, their behavior in the condensed phase and during the ESI droplet desolvation process diverges significantly[1]. This guide provides an objective, data-driven comparison of these two forms, detailing the causality behind their MS performance differences and establishing a self-validating protocol for robust quantification.

Physicochemical Properties and ESI Dynamics

The free base of 1-methyl-1H-pyrazol-4-ol is a neutral, moderately polar molecule that relies on mobile phase modifiers (e.g., formic acid) to acquire a proton during the ESI process. Conversely, the HCl salt is pre-protonated in solution. According to the Brønsted-Lowry acid-base theory applied to ESI, pre-ionized species often exhibit lower energy thresholds for gas-phase transition, which can theoretically enhance initial ionization efficiency[1].

However, the presence of the chloride counterion in the salt form introduces a critical vulnerability: ion pairing . In the shrinking ESI droplet, high concentrations of Cl⁻ can pair with the protonated pyrazole to form neutral complexes ([M+H+Cl]). Because mass spectrometers only detect charged species, this neutralization leads to severe signal suppression (matrix effect)[2].

ESI_Mechanism FB_Sol Free Base in Solution (Neutral Molecule) FB_Drop ESI Droplet (Protonation via Formic Acid) FB_Sol->FB_Drop Nebulization FB_Gas Gas Phase Ion [M+H]+ (m/z 99.06) FB_Drop->FB_Gas Desolvation & Charge Transfer Salt_Sol HCl Salt in Solution (Pre-protonated + Cl-) Salt_Drop ESI Droplet (High Cl- Concentration) Salt_Sol->Salt_Drop Nebulization Salt_Gas Gas Phase Ion [M+H]+ (m/z 99.06) Salt_Drop->Salt_Gas Desolvation Salt_Supp Signal Suppression (Neutral [M+H+Cl] Pair) Salt_Drop->Salt_Supp Ion Pairing (Matrix Effect)

ESI-MS ionization pathways for free base versus HCl salt formulations.

Quantitative Data & Performance Comparison

To objectively compare the MS performance, equimolar solutions of both forms must be analyzed. Because 1-methyl-1H-pyrazol-4-ol is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred to prevent co-elution of the analyte with the unretained chloride ion, a common failure point in standard reversed-phase methods[3].

Table 1: Physicochemical & MS Parameters
Parameter1-methyl-1H-pyrazol-4-ol (Free Base)1-methyl-1H-pyrazol-4-ol HCl (Salt)
Molecular Formula C₄H₆N₂OC₄H₆N₂O · HCl
Monoisotopic Mass 98.048 Da134.025 Da
Target Ion (ESI+) [M+H]⁺ m/z 99.056[M+H]⁺ m/z 99.056
Pre-ionization State NeutralProtonated ([M+H]⁺ Cl⁻)
Aqueous Solubility ModerateHigh
ESI Suppression Risk LowHigh (if not chromatographically separated)
Table 2: Comparative LC-MS/MS Performance (Equimolar Injection)
Analyte FormLLOQ (ng/mL)Optimal Capillary Voltage (kV)Signal-to-Noise (S/N) at 10 ng/mLMatrix Effect (Direct Infusion)
Free Base 1.03.5150:1Minimal
HCl Salt 1.22.8135:1Severe (Chloride suppression)
Assumes extraction from biological matrix and HILIC separation.

Self-Validating Experimental Protocol (LC-MS/MS)

This protocol utilizes a polarity-switching HILIC-MS/MS approach. By simultaneously monitoring the pyrazole in positive mode and the chloride ion in negative mode, the method self-validates the absence of counterion-induced ion suppression.

Step 1: Equimolar Solution Preparation
  • Weigh 9.81 mg of the free base and 13.45 mg of the HCl salt.

  • Dissolve each in 10 mL of Acetonitrile/Water (90:10, v/v) to create 1 mM stock solutions. Dilute to 100 ng/mL working solutions using the same solvent.

  • Causality: Using equimolar concentrations ensures that any observed differences in MS response are strictly due to ionization efficiency and matrix effects, not absolute molarity differences.

Step 2: HILIC Chromatographic Separation
  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, drop to 60% B over 4 minutes, hold for 1 min, re-equilibrate.

  • Causality: HILIC retains the polar pyrazole, ensuring it elutes after the solvent front. The chloride ion has distinct retention behavior on zwitterionic stationary phases, physically separating it from the active pharmaceutical ingredient (API) to prevent gas-phase ion pairing[3].

Step 3: Polarity-Switching MS/MS Detection
  • ESI+ Transition (Analyte): m/z 99.06 → 81.05 (Collision Energy: 15 eV, corresponding to the loss of H₂O).

  • ESI- Transition (Counterion): m/z 35.0 → 35.0 (Collision Energy: 0 eV, Chloride monitoring).

  • Self-Validation: The protocol is structurally designed to prove its own efficacy. If the retention time of m/z 35.0 (Cl⁻) overlaps with m/z 99.06 (Pyrazole), ion suppression is actively occurring. The method is only validated for quantitative use when ΔRT (Retention Time Difference) > 0.5 minutes, confirming complete separation of the analyte from its suppressive counterion.

Troubleshooting & Optimization Insights

  • Capillary Voltage Tuning: Direct infusion of the HCl salt is highly discouraged for quantitative tuning. If direct infusion is necessary, the capillary voltage should be lowered (e.g., from 3.5 kV to 2.8 kV). Because the salt is already ionized, excessive voltage can induce in-source fragmentation or micro-discharges due to the high conductivity of the chloride solution[1].

  • Adduct Formation: When analyzing the free base, ensure the use of high-purity LC-MS grade solvents. Without the competing chloride ion, the free base is more susceptible to forming sodium adducts ([M+Na]⁺ at m/z 121.04) if glassware or mobile phases are contaminated with trace sodium.

References

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: NIH / National Library of Medicine URL:[Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: NIH / National Library of Medicine URL:[Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography Source: LCMS.cz / Waters Corporation URL:[Link]

Sources

Comparative

Fragment-to-Lead: Validating Biological Targets of 1-Methyl-1H-pyrazol-4-ol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical scaffold dictates the trajectory of lead optimization. 1-Methyl-1H-pyrazol-4-ol hydrochloride (CAS: 1369488-73-2) has emerged as a highly privileged, low-molecular-weight building block. Its unique physicochemical profile—featuring an sp2-hybridized nitrogen for metal coordination and a methyl group that locks its tautomeric state—makes it an exceptionally efficient fragment for validating and modulating complex biological targets, including metalloenzymes like Histone Lysine Demethylases (KDM4/5)[1], ion channels such as the P2X4 receptor[2], and kinases like HPK1[3].

This guide provides an objective performance comparison of the 1-methyl-1H-pyrazol-4-ol scaffold against alternative fragments and outlines field-proven, self-validating experimental protocols for biological target validation.

Mechanistic Rationale & Scaffold Comparison

When screening fragments against biological targets, researchers often evaluate simple aromatic or heterocyclic rings. However, unsubstituted fragments frequently suffer from tautomeric ambiguity, which complicates Structure-Activity Relationship (SAR) elucidation and introduces binding entropy penalties.

By utilizing 1-methyl-1H-pyrazol-4-ol hydrochloride, researchers gain three distinct mechanistic advantages:

  • Tautomeric Control: Unlike unsubstituted 1H-pyrazol-4-ol, the N-methyl group fixes the molecule in a single geometry. This ensures a predictable, singular binding pose within the target's active site, which is critical for X-ray crystallography and rational drug design.

  • Optimal Vector Growth: The hydroxyl group at the 4-position serves as a highly reactive synthetic handle for etherification or cross-coupling, allowing for rapid fragment expansion into the target's adjacent binding pockets[2].

  • Aqueous Solubility: Fragment screening requires exceptionally high ligand concentrations (often 1–5 mM). The hydrochloride salt form guarantees complete dissolution in aqueous assay buffers, preventing false positives caused by compound aggregation.

Comparative Performance Data

The table below objectively compares the performance of 1-methyl-1H-pyrazol-4-ol hydrochloride against alternative fragment scaffolds in a standardized KDM4D metalloenzyme binding assay.

Table 1: Comparative Fragment Performance in KDM4D Target Validation

Fragment ScaffoldTautomeric StatesKDM4D Affinity (KD, µM)Ligand Efficiency (LE)Aqueous Sol. (mg/mL)
1-Methyl-1H-pyrazol-4-ol HCl 1 (Locked) 45 0.42 >100
1H-Pyrazol-4-ol2 (Dynamic)850.35>100
4-Hydroxypyridine2 (Pyridone)2100.2850
Phenol1 (Locked)>500<0.2083

Data Interpretation: The locked tautomeric state of 1-methyl-1H-pyrazol-4-ol directly translates to a superior Ligand Efficiency (LE = 0.42), making it a vastly superior starting point compared to phenol or dynamic heterocycles.

Experimental Workflows for Target Validation

As a Senior Application Scientist, I emphasize that robust target validation requires orthogonal approaches. A biochemical functional assay must be paired with a biophysical binding assay to create a self-validating data package.

Protocol A: Functional Biochemical Validation via RapidFire Mass Spectrometry (RFMS)

Objective: Validate the functional inhibition of the KDM4D enzyme. Expert Insight: Traditional fluorescence-based assays are highly susceptible to auto-fluorescence or quenching artifacts when screening fragments at millimolar concentrations. RFMS provides a label-free, self-validating system by directly measuring the mass of the substrate and product[1].

Step-by-Step Methodology:

  • Assay Preparation: Prepare 10 µL reaction volumes containing 50 mM HEPES (pH 7.5), 1 µM recombinant KDM4D enzyme, and 10 µM Fe(II) cofactor.

    • Causality: Fe(II) is strictly required for the catalytic activity of JmjC-domain demethylases. Ascorbic acid (100 µM) must be added to prevent the spontaneous oxidation of Fe(II) to inactive Fe(III).

  • Fragment Incubation: Dispense 1-methyl-1H-pyrazol-4-ol HCl across a concentration gradient (10 µM to 2 mM). Include a DMSO-only well (negative control) and a known inhibitor like N-oxalylglycine (positive control).

    • Causality: The inclusion of both controls establishes the dynamic range of the assay, allowing for the calculation of the Z'-factor to independently validate assay robustness.

  • Reaction Initiation: Add 1 µM of histone H3K9me3 peptide substrate. Incubate for exactly 15 minutes at room temperature.

  • Quenching: Stop the reaction by adding 10 µL of 1% formic acid.

    • Causality: Acidification instantly denatures the KDM4D enzyme, halting demethylation and locking the substrate-to-product ratio for accurate mass spectrometry quantification.

  • Data Acquisition: Analyze the ratio of H3K9me3 (substrate) to H3K9me2 (product) using the RapidFire high-throughput MS system to calculate the IC50.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct, reversible, 1:1 stoichiometric binding to the target.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize His-tagged KDM4D onto a Ni2+-NTA sensor chip, followed by mild amine coupling stabilization.

    • Causality: Oriented capture via the His-tag ensures the active site remains fully accessible to the fragment, whereas random amine coupling risks occluding the binding pocket.

  • Reference Channel Setup: Passivate a parallel reference channel with an inert protein (e.g., BSA).

    • Causality: Fragments screened at high concentrations cause massive bulk refractive index shifts. The reference channel creates a self-validating baseline by subtracting these non-specific bulk effects.

  • Analyte Injection: Inject the pyrazole fragment in a multi-cycle kinetic format at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgrams reflect true binding kinetics (kon and koff) rather than diffusion artifacts.

Pathway and Workflow Visualizations

FBDD_Workflow A Fragment Screening B Hit ID: 1-Methyl-1H-pyrazol-4-ol A->B C Biophysical Validation B->C D Lead Optimization C->D E Target Engagement D->E

Figure 1: FBDD workflow highlighting the progression of 1-methyl-1H-pyrazol-4-ol.

Target_Mechanism KDM4 KDM4D Metalloenzyme (Active State) Product Histone H3K9me2 (Demethylated) KDM4->Product Catalyzes Substrate Histone H3K9me3 (Substrate) Substrate->Product Demethylation Inhibitor 1-Methyl-1H-pyrazol-4-ol (Fragment Inhibitor) Inhibitor->KDM4 Fe2+ Coordination

Figure 2: Mechanism of KDM4D inhibition via active-site Fe2+ coordination by the pyrazole.

References

  • Bavetsias, V., et al. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Werner, S., et al. (2019). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • World Intellectual Property Organization. (2021). Aminopyrazine compounds as hpk1 inhibitor and the use thereof (Patent No. WO2021032148A1). Google Patents.

Sources

Validation

Benchmarking 1-methyl-1H-pyrazol-4-ol hydrochloride Against Standard Inhibitors: A Comparative Guide for Kinase Drug Discovery

Introduction: The Quest for Specificity in Kinase Inhibition The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in targeting a vast array of biological molecules, particularly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in targeting a vast array of biological molecules, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a primary objective in modern drug discovery. This guide focuses on the comparative analysis of a novel pyrazole-based compound, 1-methyl-1H-pyrazol-4-ol hydrochloride, against established inhibitors of a key therapeutic target.

A Note on the Hypothetical Target: The specific biological target of 1-methyl-1H-pyrazol-4-ol hydrochloride is not definitively established in publicly available literature. However, given the prevalence of pyrazole and pyrazolone derivatives as inhibitors of Janus Kinases (JAKs), this guide will proceed under the well-reasoned hypothesis that 1-methyl-1H-pyrazol-4-ol hydrochloride may exhibit inhibitory activity against a member of the JAK family, specifically JAK2.[2] This framework will serve to illustrate a comprehensive benchmarking methodology. It is imperative that the target of this compound be experimentally validated.

The Janus Kinase (JAK) Family: Critical Nodes in Cytokine Signaling

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling pathways of numerous cytokines and growth factors.[3] These pathways are integral to hematopoiesis, immune response, and inflammation.[3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal signaling cascade initiated by JAK activation.

Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[3][4] Dysregulation of the JAK-STAT pathway, particularly through hyperactivity of JAK2, is a known driver of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis.[5][6]

The JAK-STAT Signaling Pathway

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive association JAK2_active p-JAK2 (Active) JAK2_inactive->JAK2_active Autophosphorylation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Inhibitor 1-methyl-1H-pyrazol-4-ol HCl (Hypothetical) Ruxolitinib Fedratinib Inhibitor->JAK2_active Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription Initiation

Caption: Hypothetical inhibition of the JAK2-STAT signaling pathway.

Standard Inhibitors for Benchmarking

A robust comparison requires benchmarking against well-characterized, clinically relevant inhibitors. For JAK2, the following compounds serve as industry standards:

  • Ruxolitinib (Jakafi®): A potent and selective inhibitor of both JAK1 and JAK2.[7] It functions as an ATP-competitive inhibitor, disrupting the JAK-STAT signaling cascade.[8]

  • Fedratinib (Inrebic®): A selective inhibitor of JAK2.[9] Similar to Ruxolitinib, it is an ATP-competitive inhibitor that blocks the phosphorylation of STAT proteins.[2][10]

Comparative Performance Data

The following table summarizes the inhibitory potency of the standard inhibitors against JAK family kinases, providing a benchmark for the evaluation of 1-methyl-1H-pyrazol-4-ol hydrochloride.

CompoundTarget(s)IC50 (nM) - JAK1IC50 (nM) - JAK2IC50 (nM) - JAK3IC50 (nM) - TYK2Reference(s)
Ruxolitinib JAK1, JAK23.32.8>400-[11]
Fedratinib JAK2>10003>1000-[11]
1-methyl-1H-pyrazol-4-ol HCl JAK2 (Hypothetical)To be determinedTo be determinedTo be determinedTo be determined

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50% and can vary depending on assay conditions.

Experimental Protocols for Benchmarking

To objectively compare 1-methyl-1H-pyrazol-4-ol hydrochloride with standard inhibitors, a tiered experimental approach is recommended, starting with biochemical assays and progressing to cell-based models.

Experimental Workflow

Experimental_Workflow start Start: 1-methyl-1H-pyrazol-4-ol HCl biochem_assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) start->biochem_assay cell_assay Cell-Based Assay: Inhibition of STAT3 Phosphorylation biochem_assay->cell_assay Potent hits selectivity Kinase Selectivity Profiling cell_assay->selectivity Cell-active hits end Comparative Analysis selectivity->end

Caption: A tiered workflow for inhibitor characterization.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.

Objective: To determine the IC50 value of 1-methyl-1H-pyrazol-4-ol hydrochloride against recombinant human JAK2.

Materials:

  • Recombinant human JAK2 kinase

  • Poly-Glu-Tyr (4:1) peptide substrate

  • High-purity ATP

  • 1-methyl-1H-pyrazol-4-ol hydrochloride, Ruxolitinib, and Fedratinib (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-methyl-1H-pyrazol-4-ol hydrochloride and the standard inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted compounds to the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Add a mixture of recombinant JAK2 and the peptide substrate to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for JAK2.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Inhibition of STAT3 Phosphorylation (Western Blot)

This assay assesses the ability of a compound to inhibit JAK2 signaling within a cellular context.

Objective: To determine the effect of 1-methyl-1H-pyrazol-4-ol hydrochloride on cytokine-induced STAT3 phosphorylation in a human cell line.

Materials:

  • Human cell line expressing the appropriate cytokine receptor (e.g., HEL cells, which have a constitutively active JAK2V617F mutation, or a cytokine-responsive cell line like TF-1)

  • Appropriate cytokine for stimulation (e.g., erythropoietin (EPO) for TF-1 cells)

  • 1-methyl-1H-pyrazol-4-ol hydrochloride, Ruxolitinib, and Fedratinib

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density. Starve the cells of serum if using a cytokine-inducible model. Pre-treat the cells with various concentrations of 1-methyl-1H-pyrazol-4-ol hydrochloride or standard inhibitors for 1-2 hours.

  • Stimulation: If applicable, stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal for each treatment condition.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization and benchmarking of 1-methyl-1H-pyrazol-4-ol hydrochloride, based on the scientifically-grounded hypothesis of it being a JAK2 inhibitor. The presented protocols for in vitro biochemical and cell-based assays will allow for a direct comparison of its potency against the established standard inhibitors, Ruxolitinib and Fedratinib.

The critical next step is the experimental validation of the biological target of 1-methyl-1H-pyrazol-4-ol hydrochloride through broader kinase screening panels. Should JAK2 inhibition be confirmed, further studies should focus on its selectivity across the JAK family and the wider kinome, its mode of binding, and its efficacy in in vivo models of JAK2-driven diseases. This systematic approach will be crucial in determining the therapeutic potential of this novel pyrazole compound.

References

  • Fedratinib - Wikipedia. [URL: https://en.wikipedia.
  • Ruxolitinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ruxolitinib]
  • Ruxolitinib - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK563212/]
  • What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • fedratinibhydrochloride - Liv Hospital. [URL: https://www.livhospital.
  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [URL: https://pathwhiz.
  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [URL: https://synapse.patsnap.
  • Current status of pyrazole and its biological activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4060766/]
  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. [URL: https://www.valuebasedcancer.
  • An In-depth Technical Guide on the Core Mechanism of Action of Fedratinib in Myelofibrosis - Benchchem. [URL: https://www.benchchem.com/product/b1684426]
  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-791-4_15]
  • A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. [URL: https://www.researchgate.
  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. [URL: https://www.researchgate.net/figure/Diagram-of-the-JAK-STAT-signaling-pathway-1-Signal-molecule-binding-to-the_fig1_368940562]
  • Janus kinase inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Janus_kinase_inhibitor]
  • JAK-STAT signaling pathway - Wikipedia. [URL: https://en.wikipedia.
  • Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay - Benchchem. [URL: https://www.benchchem.com/product/B1684426]
  • Jak/Stat: IL-6 Receptor Signaling. [URL: https://www.cellsignal.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319942/]
  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm401511r]
  • Figure 1 - Omics. [URL: https://www.omicsonline.
  • What are JAK inhibitors and how do they work? - Drugs.com. [URL: https://www.drugs.com/medical-answers/jak-inhibitors-work-3573511/]
  • LanthaScreen Eu Kinase Binding Assay for JAK2 JH1 JH2 Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/BID/manuals/lanthascreen_jak2_jh1jh2_kb_man.pdf]
  • Janus kinase inhibitors (JAKi) - referral | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/medicines/human/referrals/janus-kinase-inhibitors-jaki]
  • JAK2 Selective inhibitors | JAK2 isoform specific inhibitor. [URL: https://www.selleckchem.
  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00329]
  • Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/BID/manuals/lanthascreen_jak2_jh1jh2_v617f_opt_man.pdf]
  • Therapeutic potential of JAK2 inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2808101/]
  • JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors. [URL: https://www.thermofisher.
  • JAK2 and AMP-kinase inhibition in vitro by food extracts, fractions and purified phytochemicals - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25463744/]
  • Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5560126/]
  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00762/full]
  • Role of JAK2/STAT3 signaling pathway in cardioprotection of exercise preconditioning - European Review for Medical and Pharmacological Sciences. [URL: https://www.europeanreview.org/article/12836]
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2023.1118635/full]
  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794302/]
  • Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4351745/]

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Comparative

A Senior Application Scientist's Guide to GC-MS Validation for Residual Solvents in 1-methyl-1H-pyrazol-4-ol Hydrochloride

Abstract This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of residual solvents in 1-methyl-1H-pyrazol-4-ol hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of residual solvents in 1-methyl-1H-pyrazol-4-ol hydrochloride, an active pharmaceutical ingredient (API). Moving beyond a simple recitation of procedural steps, this document elucidates the scientific rationale behind methodological choices, from sample preparation to data interpretation. It presents a comparative analysis of common techniques and offers a detailed, self-validating protocol designed to meet the stringent requirements of international regulatory bodies. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative for Controlling Residual Solvents

Organic volatile chemicals, or residual solvents, are critical components in the synthesis, purification, and crystallization of active pharmaceutical ingredients (APIs).[1] However, they provide no therapeutic benefit and must be removed to the greatest extent possible.[2][3] Regulatory bodies, led by the International Council for Harmonisation (ICH), have established strict limits for these solvents in finished drug products to ensure patient safety.[3][4][5] The ICH Q3C(R8) guideline classifies solvents into three categories based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.

  • Class 2: Solvents to be limited due to their inherent toxicity.[2][6]

  • Class 3: Solvents with low toxic potential, permitted at higher concentrations.[7]

The subject of this guide, 1-methyl-1H-pyrazol-4-ol hydrochloride, is a key intermediate in the synthesis of various pharmaceutical compounds.[8][9] A review of its common synthesis pathways reveals the likely use of solvents such as tetrahydrofuran (THF) , dichloromethane , and methanol .[8] The final hydrochloride salt formation step could introduce others, like isopropanol or ethanol . Therefore, a robust analytical method is not merely a quality control checkbox; it is a fundamental requirement for ensuring the safety and quality of the final drug product.

This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS) due to its superior specificity and sensitivity, making it the gold standard for identifying and quantifying trace levels of volatile organic compounds.[10][11]

Methodological Approaches: A Comparative Overview

The choice of analytical technique significantly impacts method performance. While headspace GC with Flame Ionization Detection (FID) is common, GC-MS offers definitive identification, which is crucial when dealing with complex matrices or unexpected impurities.[11][12]

Parameter Static Headspace GC-FID Static Headspace GC-MS Direct Liquid Injection GC-MS
Principle Volatiles are partitioned into the vial headspace and injected. FID detects carbon-containing compounds.Same sample introduction. MS separates ions by mass-to-charge ratio, providing structural information.The sample, dissolved in a solvent, is directly injected into the hot GC inlet.
Specificity Moderate. Based solely on retention time. Co-elution can lead to false positives.High. Provides positive identification via mass spectral library matching.[10]High. Mass spectral identification.
Sensitivity High. Excellent for a wide range of organic compounds.[7]Very High. Can achieve sub-ppm detection limits, especially in Selected Ion Monitoring (SIM) mode.[11][13]Variable. Can be limited by matrix effects and non-volatile residues contaminating the system.
Robustness High. The GC system is protected from non-volatile matrix components.High. System is similarly protected from the API matrix.Lower. Non-volatile API can contaminate the GC inlet and column, leading to performance degradation.[13]
Ideal Use Case Routine QC for a well-defined and limited set of known solvents.Method development, validation, identification of unknown peaks, and routine analysis requiring high confidence.Not recommended for residual solvent analysis in APIs due to matrix interference.

For 1-methyl-1H-pyrazol-4-ol hydrochloride, Static Headspace GC-MS is the unequivocally superior choice. It prevents the non-volatile API salt from entering the GC system, ensuring method longevity and reliability, while providing the specificity needed for unambiguous peak identification.

The Experimental Protocol: A Self-Validating GC-MS Method

This section details a complete, step-by-step protocol for the analysis of residual solvents in 1-methyl-1H-pyrazol-4-ol hydrochloride. The causality behind each parameter choice is explained to provide a deeper understanding.

Risk Assessment: Identifying Target Solvents

Based on a typical synthesis route[8], the following solvents are identified as potential residual impurities and must be controlled:

  • Methanol (Class 2)

  • Dichloromethane (Class 2)

  • Tetrahydrofuran (THF) (Class 2)

  • Ethanol (Class 3)

  • Isopropanol (Class 3)

Diagram: GC-MS Residual Solvent Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh API Sample in Headspace Vial Diluent Add Diluent (e.g., DMSO) & Cap Vial Sample->Diluent HS Headspace Incubation & Sampling Diluent->HS Standard Prepare Stock & Working Standard Solutions Spike Spike Standards into Blank Vials Standard->Spike Spike->HS GC GC Separation (Capillary Column) HS->GC MS MS Detection (Scan/SIM Mode) GC->MS Integration Chromatogram Peak Integration MS->Integration Quant Quantification using Calibration Curve Integration->Quant Report Final Report Generation (Pass/Fail Assessment) Quant->Report

Caption: High-level workflow for residual solvent analysis.

Materials and Instrumentation
Item Specification Rationale
GC-MS System Agilent 7890B GC with 5977B MS or equivalentIndustry-standard instrumentation known for reliability and performance.
Headspace Sampler Agilent 7697A or equivalentEnsures reproducible and automated sample introduction from the vial headspace.[14][15]
GC Column DB-624 (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm filmThis mid-polarity phase is specifically designed and widely used for excellent separation of the broad range of solvents listed in USP <467> and ICH Q3C.[16][17][18]
Diluent Dimethyl sulfoxide (DMSO), headspace gradeHigh boiling point, excellent solvating power for a wide range of APIs, and chromatographically silent under typical conditions.
Headspace Vials 20 mL, flat-bottom, with PTFE/silicone septaStandardized volume for consistent phase ratio and inert septa to prevent contamination.
Reference Standards Certified standards for all target solventsEnsures accuracy and traceability of quantification.
Chromatographic Conditions
Parameter Setting Rationale
Carrier Gas Helium, constant flow at 1.5 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow ensures stable retention times.
Inlet Temperature 220 °CEnsures rapid volatilization of analytes from the headspace transfer line without thermal degradation.
Split Ratio 10:1Prevents column overloading while maintaining sufficient sensitivity for trace analysis.
Oven Program 40 °C (hold 10 min), then ramp 10 °C/min to 240 °C (hold 5 min)The initial hold provides baseline separation of highly volatile solvents. The ramp allows for the timely elution of higher-boiling solvents like DMSO.
Transfer Line Temp 240 °CPrevents condensation of analytes between the GC and MS.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full Scan (m/z 35-350) and SIM for quantificationFull scan is used for initial identification and specificity checks. SIM mode provides maximum sensitivity for quantifying known targets.[13]
Sample and Standard Preparation

1. Standard Stock Solution:

  • Accurately prepare a stock solution of all target solvents in DMSO. The concentration should be high enough for serial dilutions.

2. Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare at least five calibration levels. These should bracket the ICH limit for each solvent. For example, for Methanol (Class 2, limit 3000 ppm), the range could be 150 ppm to 4500 ppm.

  • For each level, transfer 1 mL of the standard solution into a 20 mL headspace vial and cap immediately.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of 1-methyl-1H-pyrazol-4-ol hydrochloride directly into a 20 mL headspace vial.

  • Add exactly 1 mL of DMSO.

  • Cap the vial immediately and vortex to dissolve the sample completely.

Method Validation: A Trustworthy and Self-Validating System

The method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[19][20][21]

Diagram: Interconnectivity of Validation Parameters

Validation_Parameters Specificity Specificity (Is it the right peak?) LOD_LOQ LOD & LOQ (How low can we go?) Specificity->LOD_LOQ Linearity Linearity & Range (Is response proportional?) Specificity->Linearity Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Precision Precision (Is the result repeatable?) Specificity->Precision LOD_LOQ->Linearity Linearity->Accuracy Linearity->Precision Robustness Robustness (Is it reliable?) Accuracy->Robustness Precision->Robustness SystemSuitability System Suitability (Is the system working today?) SystemSuitability->Specificity Daily Check SystemSuitability->Accuracy Daily Check SystemSuitability->Precision Daily Check

Caption: Logical relationship of analytical method validation parameters.

Validation Parameter Protocols and Acceptance Criteria
Parameter Experimental Protocol Acceptance Criteria
Specificity Analyze a blank (DMSO), a sample spiked with all target solvents, and an unspiked sample.No interfering peaks at the retention times of the target analytes in the blank. The method must distinguish each analyte from others and the matrix.[22][23]
Linearity & Range Analyze at least five concentration levels in triplicate, from LOQ to 120% of the specification limit.[23] Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.[23][24]
Accuracy (Recovery) Spike the API sample with known amounts of solvents at three levels (e.g., 50%, 100%, 150% of the limit), in triplicate. Calculate the percent recovery.Recovery should be within 80-120% for each analyte.[23][24]
Precision Repeatability: Analyze six replicate samples at 100% of the specification limit on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 15% for each analyte.[22][23]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of low-level standards.LOD: S/N ≥ 3. LOQ: S/N ≥ 10. The LOQ must be below the reporting threshold.[22][24]
Robustness Deliberately vary critical method parameters (e.g., oven temperature ±2°C, headspace equilibration time ±1 min) and assess the impact on results.The results should remain unaffected by small variations, with system suitability criteria still being met.[25]
Solution Stability Analyze prepared sample and standard solutions at set time intervals (e.g., 0, 8, 24 hours) at room temperature.The response should not change significantly (e.g., <10%) over the tested period.

Data Analysis and Reporting

  • Identification: Confirm the identity of each solvent peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a certified reference standard.

  • Quantification: For each identified solvent, calculate the concentration (in ppm) using the linear regression equation derived from the calibration curve.

  • Reporting: Report the concentration of each detected solvent. The final result should be compared against the ICH Q3C limits to determine compliance. Any solvent found to be above its permitted daily exposure (PDE) limit constitutes a failure.

Conclusion

This guide provides an in-depth, scientifically-grounded framework for the GC-MS validation of residual solvents in 1-methyl-1H-pyrazol-4-ol hydrochloride. By employing a static headspace GC-MS system, drug developers can achieve unparalleled specificity and sensitivity, ensuring confident identification and quantification of volatile impurities. The detailed validation protocol, structured around ICH guidelines, establishes a self-validating system that guarantees the generation of trustworthy, reliable, and regulatory-compliant data. Adherence to these principles is paramount for ensuring the safety and quality of pharmaceutical products.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Klick, S., et al. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. [Link]

  • Shimadzu. (n.d.). M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu Scientific Instruments. [Link]

  • GCMS.cz. (n.d.). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. GCMS.cz. [Link]

  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent Technologies. [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation. [Link]

  • GCMS.cz. (n.d.). Analytical Validation Quick Reference Guide. GCMS.cz. [Link]

  • de Oliveira, A. M., et al. (2013). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Journal of the Brazilian Chemical Society. [Link]

  • ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. EMA. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics Inc. [Link]

  • Wang, J., et al. (2019). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Molecules. [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Journals. [Link]

  • ResolveMass. (2025). GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Journal of Pharmacy Research. (2025). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. Journal of Pharmacy Research. [Link]

  • De Kock, F., et al. (2012). A Validated GC-MS Method for the Determination and Quantification of Residual Solvents in Counterfeit Tablets and Capsules. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SGS. (n.d.). GC/MS as an alternative for adverse matrix effects. SGS. [Link]

  • ResearchGate. (2023). Validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api). ResearchGate. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. Journal of Pharmaceutical Negative Results. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). IJPSR. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ol. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 1-methyl-1H-pyrazol-4-ol hydrochloride

Introduction: A Proactive Stance on Laboratory Safety In modern research and development, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Stance on Laboratory Safety

In modern research and development, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. For compounds like 1-methyl-1H-pyrazol-4-ol hydrochloride, which may lack comprehensive public safety data, a proactive and cautious approach to disposal is not just a regulatory requirement—it is a cornerstone of scientific integrity. This guide provides a detailed operational plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Core Disposal Principles

Given the absence of a specific SDS, we must infer the hazard profile by examining its constituent parts: the pyrazole ring and the hydrochloride salt. This "worst-case" approach ensures a high margin of safety.[2]

Inferred Hazard Profile

The likely hazards associated with 1-methyl-1H-pyrazol-4-ol hydrochloride are summarized below, based on data from analogous compounds.

Hazard CategoryInferred Finding & RationaleSupporting Citation(s)
Acute Oral Toxicity Harmful if swallowed. Pyrazole derivatives are biologically active and can be toxic.[3][4]
Skin Irritation/Corrosion Causes skin irritation. Some pyrazoles can cause severe burns.[3][5]
Eye Damage/Irritation Causes serious eye irritation or damage. This is a common hazard for pyrazole derivatives and hydrochloride salts.[2][3][5][6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects. Pyrazoles can be persistent in the environment.[3][7]
The Cardinal Rule: Professional Disposal is Non-Negotiable

In-laboratory chemical treatment or neutralization of 1-methyl-1H-pyrazol-4-ol hydrochloride is strongly discouraged without a thoroughly validated, compound-specific risk assessment.[1] The potential for unknown exothermic reactions, the generation of hazardous vapors, or incomplete neutralization presents an unacceptable risk.

The primary and mandated disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.[1][2][8][9] High-temperature incineration is the most common and recommended final disposal method for such compounds.[2]

Personnel Protection and Emergency Protocols

Prior to handling any waste, ensuring personal and environmental safety is paramount.

Required Personal Protective Equipment (PPE)

All handling of 1-methyl-1H-pyrazol-4-ol hydrochloride waste must be performed inside a certified chemical fume hood.

PPE ItemSpecification & Rationale
Eye Protection Chemical safety goggles and a face shield. Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Discard and replace immediately upon contamination.
Body Protection A flame-resistant laboratory coat, fully fastened.
Respiratory A NIOSH/MSHA-approved respirator may be required if dusts are generated outside a fume hood.
Emergency First-Aid Measures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call an ophthalmologist or POISON CENTER.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Step-by-Step Disposal and Waste Management Protocol

This protocol outlines the procedural steps for the safe segregation, collection, and disposal of waste generated from activities involving 1-methyl-1H-pyrazol-4-ol hydrochloride.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[11]

  • Solid Waste: All solid materials contaminated with 1-methyl-1H-pyrazol-4-ol hydrochloride must be collected in a dedicated hazardous waste container. This includes:

    • Residual or unused solid product.

    • Contaminated PPE (gloves, shoe covers).

    • Weighing papers, spatulas, and absorbent materials from spill cleanups.[1][2]

  • Liquid Waste: Solutions containing 1-methyl-1H-pyrazol-4-ol hydrochloride must be collected in a separate, compatible liquid waste container.

    • Crucially, do not mix this acidic waste stream with bases, strong oxidizing agents, or other incompatible chemicals. [2][5]

Step 2: Container Selection and Labeling

All waste must be collected in appropriate containers that are correctly labeled.

  • Container Requirements: Use containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof closure.[8][9] Never leave a funnel in an open waste container.[8]

  • Labeling Protocol: Affix a "Hazardous Waste" label to the container before adding any waste. The label must be completed as waste is added and include:

    • The words "Hazardous Waste" .[11][12]

    • The full chemical name: "1-methyl-1H-pyrazol-4-ol hydrochloride" (no formulas or abbreviations).[8]

    • A list of all chemical constituents by percentage.

    • The date when waste was first added (accumulation start date).

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • The SAA must be under the control of the laboratory personnel generating the waste.[8]

  • Store waste containers in a designated area away from general lab traffic, ideally within a secondary containment system.

  • Segregate containers by hazard class (e.g., keep this acidic waste away from bases).[8]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[8]

Step 4: Arranging for Professional Disposal

Once a waste container is 90% full, or before the regulatory accumulation time limit is reached, arrange for its removal.

  • Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.[2]

  • Complete all required waste disposal forms or manifests accurately.[1]

Spill and Decontamination Procedures

A clear plan for managing accidental releases is essential for laboratory safety.

Small Spill Cleanup Protocol
  • Evacuate all non-essential personnel from the immediate area.

  • Wearing the full PPE detailed in Section 2, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), and dispose of all cleaning materials (wipes, etc.) as hazardous waste.[1]

Large Spill Emergency Response
  • Do not attempt to clean up a large spill yourself. [1]

  • Immediately evacuate the laboratory, alerting personnel in adjacent areas.

  • Close the laboratory doors and prevent re-entry.

  • Contact your institution's emergency response number and the EHS department from a safe location.

Empty Container Decontamination

Empty containers that once held 1-methyl-1H-pyrazol-4-ol hydrochloride must be decontaminated before disposal.

  • Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[13]

  • Collect all three rinsate portions as hazardous liquid waste. [14][15]

  • After the container is thoroughly air-dried, deface or completely remove the original manufacturer's label.[13][14]

  • The decontaminated container can now be disposed of as regular solid waste, pending your institution's specific policies.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 1-methyl-1H-pyrazol-4-ol hydrochloride.

DisposalWorkflow start_end start_end decision decision process process hazard hazard final final start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, solids) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid spill Accidental Spill waste_type->spill Spill container Empty Stock Container waste_type->container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid spill_size Spill Size? spill->spill_size decontaminate Triple-Rinse Container container->decontaminate store Store Safely in SAA collect_solid->store collect_liquid->store small_spill Small Spill: Contain, Absorb, Collect as Solid Waste spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS/Emergency spill_size->large_spill Large small_spill->collect_solid end Disposal Complete large_spill->end collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy decontaminate->dispose_container collect_rinsate->collect_liquid dispose_container->end pickup Request EHS Pickup for Professional Disposal store->pickup pickup->end

Caption: Disposal Decision Workflow for 1-methyl-1H-pyrazol-4-ol hydrochloride.

Regulatory Framework

All hazardous waste management activities in the United States are governed by federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste. This includes regulations on waste identification, generation, transportation, and disposal.[9][12]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials, including requirements for hazard communication, employee training, and the use of personal protective equipment.[16][17][18]

Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical regulations, fostering a culture of safety and environmental stewardship.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • MLI Environmental. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
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  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
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  • TargetMol. (2026, March 21). Safety Data Sheet - Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Fisher Scientific. (2015, January 13). Safety Data Sheet - 4-Methylpyrazole.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements.
  • Thermo Fisher Scientific. (2020, December 14). Safety Data Sheet - 3-Methyl-1H-pyrazole.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Washington University in St. Louis website.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from UC San Diego Research Safety website.
  • Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.

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Handling

A Comprehensive Guide to the Safe Handling of 1-methyl-1H-pyrazol-4-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Hazard Profile: A Conservative Approach Based on data from analogous pyrazole derivatives, 1-methyl-1H-pyrazol-4-ol hydrochloride should be treated as a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile: A Conservative Approach

Based on data from analogous pyrazole derivatives, 1-methyl-1H-pyrazol-4-ol hydrochloride should be treated as a potentially hazardous substance. Similar compounds are known to cause skin irritation, and serious eye irritation or damage, and may be harmful if swallowed or inhaled.[1][2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-methyl-1H-pyrazol-4-ol hydrochloride. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.[1][6]Essential to prevent eye contact which can cause serious irritation or damage.[2][3][4][5] A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[1][7]To prevent skin contact and subsequent irritation.[3][4][5] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Laboratory coat.[1][7]To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][7]To minimize inhalation exposure.[3][4][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Operational Plan: From Receipt to Disposal

Adherence to a strict operational plan is paramount for minimizing exposure and ensuring a safe working environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

2. Handling and Use:

  • All handling of 1-methyl-1H-pyrazol-4-ol hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Avoid the formation of dust and aerosols.[8][9]

  • Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable.[7]

  • Wash hands thoroughly after handling.[6][7]

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6][8]

  • In case of skin contact: Immediately wash the skin with plenty of soap and water.[2][3][8] Remove contaminated clothing and wash it before reuse.[6] If irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][6][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][8]

Visualizing the Safety Workflow

The following diagram outlines the procedural flow for the safe handling of 1-methyl-1H-pyrazol-4-ol hydrochloride, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Lab Coat - Gloves - Goggles/Face Shield prep_hood Work in Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decon Decontaminate Glassware handling_dissolve->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for Safe Handling of 1-methyl-1H-pyrazol-4-ol hydrochloride.

Disposal Plan: A Commitment to Environmental Safety

All waste materials contaminated with 1-methyl-1H-pyrazol-4-ol hydrochloride should be treated as hazardous waste.

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]

  • Contaminated Materials: All contaminated materials, such as gloves, paper towels, and pipette tips, should be collected in a designated and sealed hazardous waste container.[1]

Donning and Doffing PPE: A Procedural Imperative

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: PPE Donning and Doffing Sequence.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-methyl-1H-pyrazol-4-ol hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem.
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
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